molecular formula C7H12N2O B194201 Octahydro-2-nitrosocyclopenta[c]pyrrole CAS No. 54786-86-6

Octahydro-2-nitrosocyclopenta[c]pyrrole

Cat. No.: B194201
CAS No.: 54786-86-6
M. Wt: 140.18 g/mol
InChI Key: FSCBDDOKZIRLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gliclazide Impurity B is used in the preparation of various ureas and other pharmaceutical compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-8-9-4-6-2-1-3-7(6)5-9/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCBDDOKZIRLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30970121
Record name 2-Nitrosooctahydrocyclopenta[c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54786-86-6
Record name N-Nitroso-3-azabicyclo[3.3.0]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54786-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydro-2-nitrosocyclopenta(c)pyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054786866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrosooctahydrocyclopenta[c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octahydro-2-nitrosocyclopenta[c]pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.935
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Octahydro-2-nitrosocyclopenta[c]pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydro-2-nitrosocyclopenta[c]pyrrole, also known as N-nitroso-3-azabicyclo[3.3.0]octane, is a bicyclic N-nitrosamine of significant interest in the pharmaceutical industry. It is primarily recognized as a potential genotoxic impurity in the widely used anti-diabetic drug, Gliclazide, designated as "Gliclazide Impurity B" in the European Pharmacopoeia.[1] The presence of N-nitrosamines in pharmaceutical products is a critical concern due to their classification as probable human carcinogens. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data interpretation to support research and quality control in drug development.

Synthesis

The synthesis of this compound is a two-step process involving the initial synthesis of its precursor, Octahydrocyclopenta[c]pyrrole, followed by its N-nitrosation.

Synthesis of Octahydrocyclopenta[c]pyrrole

Several synthetic routes to Octahydrocyclopenta[c]pyrrole have been reported. A common and efficient method involves the reduction of a cyclopentimide compound.[2] The following protocol is a representative example.

Experimental Protocol:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add tetrahydrofuran (THF, 50 mL), toluene (150 mL), sodium borohydride (6.84 g, 2.5 eq.), and zinc chloride (12.5 g, 1.3 eq.).

  • Reaction Conditions: Heat the resulting suspension to reflux. Slowly distill off the THF to maintain a temperature of 90 ± 5 °C until a black solid forms.

  • Addition of Starting Material: Prepare a solution of the cyclopentimide (10 g, 72 mmol) in THF (50 mL) and add it dropwise to the reaction mixture.

  • Reaction Progression: Maintain the reaction at 90 ± 5 °C overnight.

  • Work-up: Cool the reaction mixture and neutralize to pH 2-3 with dilute hydrochloric acid. Separate the organic phase. Extract the aqueous phase with ethyl acetate (3 x 1 L).

  • Isolation: Combine the acidic aqueous layers and neutralize to pH 8-9 with a saturated sodium carbonate solution. Extract the product with ethyl acetate (3 x 1 L).

  • Purification: Combine the organic extracts, dry over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield Octahydrocyclopenta[c]pyrrole as a white solid.

Synthesis of this compound (N-Nitrosation)

The N-nitrosation of the secondary amine precursor, Octahydrocyclopenta[c]pyrrole, is typically achieved by reaction with a nitrosating agent, such as sodium nitrite, under acidic conditions.[3]

Experimental Protocol:

  • Dissolution: Dissolve Octahydrocyclopenta[c]pyrrole (1 mmol) in dichloromethane.

  • Nitrosating Agent Preparation: In a separate vessel, prepare a solution of sodium nitrite (3 mmol) and a mild acid such as p-toluenesulfonic acid (p-TSA) or acetic anhydride in dichloromethane.[4][5]

  • Reaction: Add the nitrosating agent solution dropwise to the solution of the amine at room temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude N-nitroso compound. Further purification can be achieved by column chromatography on silica gel.

DOT Diagram: Synthesis Workflow

Synthesis of this compound cluster_0 Synthesis of Precursor cluster_1 N-Nitrosation Cyclopentimide Cyclopentimide Compound (II) Reduction Reduction with NaBH4 / Lewis Acid Cyclopentimide->Reduction Octahydropyrrole Octahydrocyclopenta[c]pyrrole (Precursor) Reduction->Octahydropyrrole Nitrosation N-Nitrosation Reaction Octahydropyrrole->Nitrosation NitrosatingAgent Nitrosating Agent (e.g., NaNO2 + Acid) NitrosatingAgent->Nitrosation FinalProduct This compound Nitrosation->FinalProduct

Caption: Workflow for the synthesis of this compound.

Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. Due to the limited availability of specific data for this compound, the following sections provide expected values based on closely related analogues such as N-nitrosopyrrolidine and N-nitrosopiperidine.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₇H₁₂N₂O[6]
Molecular Weight 140.18 g/mol [6]
CAS Number 54786-86-6[6]
Appearance Expected to be a yellow oil or liquid
Synonyms N-Nitroso-3-azabicyclo[3.3.0]octane, Gliclazide Impurity B[1][6]
Spectroscopic Data (Representative)

As an asymmetrical N-nitrosamine, this compound may exhibit two sets of signals in its NMR spectra due to the presence of (E/Z) rotamers arising from restricted rotation around the N-N bond. The following table presents representative chemical shifts (δ) in ppm relative to tetramethylsilane (TMS).

¹H NMR (ppm) ¹³C NMR (ppm)
~ 4.2 - 3.5 (m, 4H, CH₂)~ 50 - 40 (CH₂)
~ 2.8 - 2.5 (m, 2H, CH)~ 35 - 30 (CH)
~ 2.2 - 1.5 (m, 6H, CH₂)~ 25 - 20 (CH₂)

Note: The exact chemical shifts and multiplicities will depend on the specific rotameric composition and the solvent used.

The IR spectrum of an N-nitrosamine is characterized by a strong absorption band corresponding to the N=O stretching vibration.

Functional Group Expected Wavenumber (cm⁻¹)
N=O Stretch~ 1480 - 1430
C-N Stretch~ 1150 - 1030
C-H Stretch (aliphatic)~ 2960 - 2850

The mass spectrum of aliphatic N-nitrosamines typically shows a molecular ion peak (M⁺) and a characteristic fragmentation pattern involving the loss of an OH radical.

m/z Assignment
140[M]⁺
123[M - OH]⁺
110[M - NO]⁺
Other fragmentsCorresponding to the bicyclic alkyl structure

DOT Diagram: Characterization Workflow

Characterization Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS DataAnalysis Data Analysis and Structural Elucidation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis

Caption: Analytical workflow for the characterization of the target compound.

Biological Activity and Signaling

This compound belongs to the N-nitrosamine class of compounds, which are recognized as potent carcinogens in various animal species and are classified as probable human carcinogens.[7] Their carcinogenicity is linked to their metabolic activation into reactive electrophilic species that can form adducts with DNA, leading to mutations.

Metabolic Activation Pathway

The metabolic activation of N-nitrosamines is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[8][9] The key step is the α-hydroxylation of the carbon atom adjacent to the nitroso group. This results in an unstable α-hydroxynitrosamine intermediate that spontaneously decomposes to form a diazonium ion. This highly reactive cation can then alkylate nucleophilic sites on DNA bases, such as the O⁶ and N⁷ positions of guanine.

DOT Diagram: Metabolic Activation of N-Nitrosamines

Metabolic Activation of N-Nitrosamines Nitrosamine N-Nitrosamine (e.g., this compound) CYP450 Cytochrome P450 (α-hydroxylation) Nitrosamine->CYP450 HydroxyNitrosamine α-Hydroxynitrosamine (Unstable Intermediate) CYP450->HydroxyNitrosamine SpontaneousDecomposition Spontaneous Decomposition HydroxyNitrosamine->SpontaneousDecomposition DiazoniumIon Alkyldiazonium Ion (Reactive Electrophile) SpontaneousDecomposition->DiazoniumIon DNA DNA DiazoniumIon->DNA DNAAdducts DNA Adducts (e.g., O⁶-alkylguanine) DNA->DNAAdducts Mutation Mutation and Potential Carcinogenesis DNAAdducts->Mutation

Caption: General metabolic activation pathway of N-nitrosamines leading to DNA damage.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided protocols and representative data serve as a valuable resource for researchers and professionals involved in the synthesis of related compounds and the quality control of pharmaceuticals where this N-nitrosamine may be present as an impurity. Further research is warranted to obtain specific spectroscopic data for this compound and to fully elucidate its toxicological profile. The control and monitoring of such potential genotoxic impurities are paramount in ensuring the safety and efficacy of pharmaceutical products.

References

An In-Depth Technical Guide to the Formation Mechanism of Octahydro-2-nitrosocyclopenta[c]pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-2-nitrosocyclopenta[c]pyrrole is a bicyclic N-nitrosamine that has garnered significant attention in the pharmaceutical industry, primarily as a potential impurity in drug substances. Notably, it is identified as "Gliclazide Impurity B" in the context of the anti-diabetic medication Gliclazide.[1][2] The presence of N-nitrosamines in pharmaceutical products is a critical concern due to their classification as probable human carcinogens. This guide provides a comprehensive overview of the formation mechanism of this compound, including its chemical pathways, experimental protocols for its synthesis, and available quantitative data.

Chemical Properties and Structure

PropertyValue
IUPAC Name 2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole[1]
Synonyms N-Nitroso-3-azabicyclo[3.3.0]octane, Gliclazide Impurity B[1]
CAS Number 54786-86-6[3]
Molecular Formula C₇H₁₂N₂O[3]
Molecular Weight 140.18 g/mol [3]

Mechanism of Formation: N-Nitrosation of Octahydrocyclopenta[c]pyrrole

The formation of this compound occurs through the N-nitrosation of its secondary amine precursor, octahydrocyclopenta[c]pyrrole. This reaction is a classic example of N-nitrosamine synthesis and is typically acid-catalyzed.[4] The overall process can be broken down into two main stages: the formation of the nitrosating agent and the subsequent reaction with the secondary amine.

Stage 1: Formation of the Nitrosating Agent

In an acidic aqueous solution, a source of nitrite, such as sodium nitrite (NaNO₂), is protonated to form nitrous acid (HNO₂). Nitrous acid can then exist in equilibrium with other, more potent nitrosating agents, such as dinitrogen trioxide (N₂O₃) or the nitrosonium ion (NO⁺).[4]

Reaction Scheme:

  • NaNO₂ + H⁺ ⇌ HNO₂ + Na⁺

  • 2HNO₂ ⇌ N₂O₃ + H₂O

  • HNO₂ + H⁺ ⇌ H₂O⁺-NO ⇌ H₂O + NO⁺

The following diagram illustrates the generation of these nitrosating species.

G NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 Protonation H_plus Acid (H⁺) H_plus->HNO2 N2O3 Dinitrogen Trioxide (N₂O₃) HNO2->N2O3 Dimerization NO_plus Nitrosonium Ion (NO⁺) HNO2->NO_plus Protonation & Dehydration H2O Water (H₂O)

Figure 1: Formation of Nitrosating Agents.
Stage 2: Nucleophilic Attack by the Secondary Amine

The secondary amine, octahydrocyclopenta[c]pyrrole, acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic nitrogen of the nitrosating agent (e.g., the nitrosonium ion, NO⁺). This is followed by deprotonation to yield the stable N-nitrosamine, this compound.

The following diagram illustrates the reaction of the secondary amine with the nitrosonium ion.

G Amine Octahydrocyclopenta[c]pyrrole (Secondary Amine) Intermediate Protonated Intermediate Amine->Intermediate Nucleophilic Attack NO_plus Nitrosonium Ion (NO⁺) NO_plus->Intermediate Nitrosamine This compound (N-Nitrosamine) Intermediate->Nitrosamine Deprotonation H_plus H⁺ Intermediate->H_plus

Figure 2: Nitrosation of Octahydrocyclopenta[c]pyrrole.

Formation as a Degradation Product of Gliclazide

Forced degradation studies of Gliclazide have indicated that this compound can be formed under certain stress conditions. One proposed pathway involves the hydrolysis of the sulfonylurea moiety of Gliclazide, which can lead to the formation of a hydrazine intermediate. Subsequent oxidation of this intermediate can then result in the formation of the N-nitrosamine. This degradation is reportedly more pronounced under alkaline conditions in the presence of an oxidizing agent such as hydrogen peroxide.

The logical relationship for this degradation pathway is depicted below.

G Gliclazide Gliclazide Hydrolysis Hydrolysis (Alkaline conditions) Gliclazide->Hydrolysis Hydrazine_Intermediate Hydrazine Intermediate Hydrolysis->Hydrazine_Intermediate Oxidation Oxidation (e.g., H₂O₂) Hydrazine_Intermediate->Oxidation Nitrosamine This compound Oxidation->Nitrosamine

Figure 3: Gliclazide Degradation Pathway.

Quantitative Data

Quantitative data regarding the formation of this compound is primarily available in the context of its control as a pharmaceutical impurity. Specific yield and kinetic data for its synthesis are not extensively published in peer-reviewed literature. The table below summarizes the available information.

ParameterValue/InformationSource/Context
Regulatory Limit in Gliclazide Formulations Not more than 3 ppmPharmaceutical manufacturing and quality control.[5]
Analytical Detection High-Performance Liquid Chromatography (HPLC)Utilized for the identification and quantification in drug substances and products.[5][6]
Forced Degradation Conditions Formation observed under acid hydrolysis and oxidative conditions.Stability testing of Gliclazide.[7]

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not widely published, a representative procedure can be derived from general methods for the N-nitrosation of secondary amines. The following is a plausible experimental protocol.

Synthesis of this compound

Materials:

  • Octahydrocyclopenta[c]pyrrole

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Water (deionized)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of octahydrocyclopenta[c]pyrrole in a mixture of glacial acetic acid and water.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the stirred, cooled solution of the amine over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Note: N-nitrosamines are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.

The workflow for this experimental protocol is outlined in the diagram below.

G start Start dissolve_amine Dissolve Octahydrocyclopenta[c]pyrrole in Acetic Acid/Water start->dissolve_amine cool_mixture Cool to 0-5 °C dissolve_amine->cool_mixture add_nitrite Add Sodium Nitrite Solution Dropwise cool_mixture->add_nitrite stir_reaction Stir for 1-2 hours at 0-5 °C add_nitrite->stir_reaction extract_product Extract with Dichloromethane stir_reaction->extract_product wash_extract Wash Organic Layer extract_product->wash_extract dry_concentrate Dry and Concentrate wash_extract->dry_concentrate purify Purify Product dry_concentrate->purify end End purify->end

Figure 4: Experimental Workflow for Synthesis.

Conclusion

The formation of this compound is a significant consideration in the synthesis and quality control of pharmaceuticals such as Gliclazide. Its primary formation mechanism involves the acid-catalyzed N-nitrosation of the secondary amine precursor, octahydrocyclopenta[c]pyrrole. Understanding this mechanism, along with potential degradation pathways from the active pharmaceutical ingredient, is crucial for developing control strategies to minimize the presence of this potentially carcinogenic impurity in final drug products. Further research into the kinetics and specific conditions that favor its formation would be beneficial for the development of more robust manufacturing processes.

References

"physicochemical properties of Octahydro-2-nitrosocyclopenta[c]pyrrole"

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Physicochemical Properties of Octahydro-2-nitrosocyclopenta[c]pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chemical compound of interest in pharmaceutical research, primarily recognized as an impurity of the anti-diabetic drug Gliclazide.[1] As an N-nitrosamine, it belongs to a class of compounds known for their potential carcinogenic properties, necessitating a thorough understanding of its chemical and physical characteristics for risk assessment and quality control in drug development. This guide provides a comprehensive overview of the available physicochemical data for this compound, outlines general experimental protocols for its synthesis, and discusses the toxicological implications based on the known mechanisms of N-nitrosamines.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that several of these values are predicted through computational models.

PropertyValueSource
Molecular Formula C₇H₁₂N₂O[1][2]
Molecular Weight 140.18 g/mol [1][2]
CAS Number 54786-86-6[2]
IUPAC Name 2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole[1]
Synonyms Gliclazide Impurity B, N-Nitroso-3-azabicyclo[3.3.0]octane[1][2]
Predicted Boiling Point 271.2 ± 9.0 °C
Predicted Density 1.39 ± 0.1 g/cm³
Predicted pKa -2.54 ± 0.20
Predicted XLogP3 1.5[1]
InChI Key FSCBDOKZIRLCN-UHFFFAOYSA-N[1]
SMILES C1CC2CN(CC2C1)N=O[1]
Storage Temperature -20°C
Appearance Neat

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through the nitrosation of its secondary amine precursor, octahydrocyclopenta[c]pyrrole.[3]

General Synthesis of the Precursor: Octahydrocyclopenta[c]pyrrole

The precursor can be synthesized via the reduction of a cyclopentimide compound using a boron reducing agent, such as sodium borohydride, often promoted by a Lewis acid.[4] Another method involves the hydrogenation of 1,2-dicyanocyclo-1-pentene.[5] A detailed protocol for the former involves the reaction of the cyclopentimide in a suitable solvent like a mixture of tetrahydrofuran and toluene, followed by an acidic workup and subsequent neutralization to isolate the product.[4]

General Nitrosation Protocol

The formation of this compound involves the reaction of octahydrocyclopenta[c]pyrrole with a nitrosating agent.[3]

Methodology:

  • Formation of the Nitrosating Agent: Nitrous acid (HNO₂) is typically generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl), under cooled conditions.

  • Nitrosation Reaction: The secondary amine, octahydrocyclopenta[c]pyrrole, is dissolved in a suitable solvent and cooled. The freshly prepared nitrous acid solution is then added dropwise to the amine solution while maintaining a low temperature to control the reaction rate and prevent side reactions.

  • Reaction Mechanism: The general mechanism involves the protonation of nitrous acid and subsequent loss of water to form the nitrosonium ion (NO⁺). This is followed by a nucleophilic attack by the nitrogen atom of the secondary amine on the nitrosonium ion. The final step is the deprotonation of the resulting intermediate to yield the N-nitrosamine product.

  • Workup and Purification: After the reaction is complete, the mixture is typically neutralized. The product can then be extracted using an organic solvent, and the solvent is subsequently removed under reduced pressure. Further purification may be achieved through techniques such as column chromatography.

G General Synthesis of this compound cluster_precursor Precursor cluster_reagents Reagents cluster_reaction Reaction cluster_product Product precursor Octahydrocyclopenta[c]pyrrole (Secondary Amine) nitrosation Nitrosation Reaction (Low Temperature) precursor->nitrosation NaNO2 Sodium Nitrite (NaNO₂) NaNO2->nitrosation HCl Hydrochloric Acid (HCl) HCl->nitrosation product This compound nitrosation->product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Toxicological Profile

General Mechanism of N-Nitrosamine Carcinogenicity

N-nitrosamines are potent carcinogens that require metabolic activation to exert their toxic effects.[6] This bioactivation is primarily catalyzed by cytochrome P450 enzymes in the liver.[6][7]

Key Steps in the Carcinogenic Pathway:

  • Metabolic Activation: The process begins with the enzymatic α-hydroxylation of the N-nitrosamine.[7]

  • Formation of Unstable Intermediates: This hydroxylation leads to the formation of an unstable intermediate that decomposes.

  • Generation of Electrophiles: The decomposition releases a highly reactive electrophilic species, such as a diazonium ion.[7]

  • DNA Alkylation: This electrophile then readily reacts with nucleophilic sites on DNA bases, forming DNA adducts.[6] A primary target for alkylation is the N-7 position of guanine.[8]

  • Genotoxicity: The formation of these DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.[8]

This DNA damage can trigger various cellular responses, including the activation of DNA repair mechanisms, cell cycle arrest, or apoptosis.[9] Chronic exposure and the resulting accumulation of DNA damage can lead to uncontrolled cell proliferation and tumor formation.

G General Carcinogenic Pathway of N-Nitrosamines Nitrosamine N-Nitrosamine (e.g., this compound) Hydroxylation α-Hydroxylation Nitrosamine->Hydroxylation Metabolic Activation CYP450 Cytochrome P450 Enzymes CYP450->Hydroxylation Intermediate Unstable Intermediate Hydroxylation->Intermediate Diazonium Electrophilic Species (e.g., Diazonium Ion) Intermediate->Diazonium Decomposition Alkylation DNA Alkylation (Formation of Adducts) Diazonium->Alkylation DNA Cellular DNA DNA->Alkylation Damage DNA Damage & Mutations Alkylation->Damage Cancer Carcinogenesis Damage->Cancer

Caption: Metabolic activation and carcinogenic mechanism of N-nitrosamines.

Other Potential Toxicological Effects

Beyond carcinogenicity, some N-nitrosamines have been shown to induce oxidative stress through the generation of reactive oxygen species (ROS).[8][9] This can lead to broader cellular damage, including lipid peroxidation and protein adduct formation.[8] Furthermore, exposure to certain nitrosamines has been linked to neurodegeneration in animal models, with observed impairments in energy metabolism and insulin/IGF signaling pathways.[8]

Safety and Handling

Given that this compound is suspected of causing genetic defects and is harmful if swallowed, appropriate safety precautions are essential.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2] Avoid eating, drinking, or smoking when using this product. Wash hands and skin thoroughly after handling.

  • Storage: Store in a locked-up, cool place at approximately -20°C.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a compound of significant interest due to its presence as a potential impurity in pharmaceutical products. While specific experimental data on its biological effects are limited, its classification as an N-nitrosamine warrants careful consideration of its potential carcinogenicity. The physicochemical data presented provides a foundation for its detection and quantification. The general synthetic and toxicological pathways outlined in this guide, based on the broader class of N-nitrosamines, offer a framework for researchers and drug development professionals to understand and manage the risks associated with this compound. Further research is needed to elucidate the specific biological and toxicological profile of this compound.

References

The Stability and Degradation of Octahydro-2-nitrosocyclopenta[c]pyrrole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-2-nitrosocyclopenta[c]pyrrole, also known as Gliclazide Impurity B, is a potential impurity in the widely used anti-diabetic drug, Gliclazide. As with any impurity in a pharmaceutical product, understanding its stability and degradation pathways is of paramount importance for ensuring the safety, efficacy, and quality of the final drug formulation. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the stability and degradation of this compound, drawing upon forced degradation studies of the parent drug and the general chemistry of N-nitrosamines. While direct stability studies on isolated this compound are not extensively available in the public domain, a robust understanding of its formation and potential degradation can be inferred.

Stability Profile and Quantitative Data

Quantitative data on the stability of this compound is primarily derived from forced degradation studies of Gliclazide, where the formation of this impurity is monitored under various stress conditions. The following tables summarize the degradation of Gliclazide, which can lead to the formation of its N-nitroso impurity.

Table 1: Summary of Gliclazide Degradation under Various Stress Conditions

Stress ConditionTemperatureDurationExtent of Gliclazide Degradation (%)Reference
Acid Hydrolysis (0.1 M HCl)80°C8 hours~ 20Bansal et al., 2007
Alkaline Hydrolysis (0.1 M NaOH)80°C8 hours~ 15Bansal et al., 2007
Oxidative (6% H₂O₂)Room Temperature24 hours~ 10Bansal et al., 2007
Neutral Hydrolysis (Water)80°C8 hours~ 5Bansal et al., 2007
Thermal (Dry Heat)100°C48 hoursNo significant degradationBansal et al., 2007
Photolytic (UV light)Room Temperature7 daysNo significant degradationBansal et al., 2007

Note: The extent of degradation is an approximation based on the reported data. The formation of this compound is particularly noted under oxidative and alkaline conditions.

Formation and Degradation Pathways

The formation of this compound is understood to be a degradation product of Gliclazide. The primary proposed pathway involves the hydrolysis of the sulfonylurea moiety of Gliclazide, followed by oxidation.

Formation Pathway of this compound

Gliclazide Gliclazide Hydrolysis Hydrolysis of Sulfonylurea Moiety (Alkaline Conditions) Gliclazide->Hydrolysis Hydrazine_Intermediate Hydrazine Intermediate Hydrolysis->Hydrazine_Intermediate Oxidation Oxidation (e.g., by H₂O₂) Hydrazine_Intermediate->Oxidation Nitrosamine This compound (Gliclazide Impurity B) Oxidation->Nitrosamine

Formation of this compound from Gliclazide.

Proposed Degradation Pathways of this compound

Direct experimental data on the degradation pathways of isolated this compound is limited. However, based on the known chemistry of N-nitrosamines, several degradation pathways can be proposed. N-nitrosamines are known to be susceptible to degradation under various conditions, including photolysis, and in the presence of strong acids or reducing agents.

1. Photodegradation: N-nitrosamines can undergo photolytic cleavage of the N-N bond upon exposure to UV light. This process can lead to the formation of the corresponding secondary amine and nitric oxide radicals.

2. Acid-Catalyzed Denitrosation: In the presence of strong acids, N-nitrosamines can undergo denitrosation to yield the parent secondary amine and a nitrosating agent.

3. Reduction: Strong reducing agents can reduce the nitroso group, leading to the formation of the corresponding hydrazine or secondary amine.

Nitrosamine This compound Photodegradation Photodegradation (UV Light) Nitrosamine->Photodegradation Acid_Denitrosation Acid-Catalyzed Denitrosation (Strong Acid) Nitrosamine->Acid_Denitrosation Reduction Reduction (Reducing Agents) Nitrosamine->Reduction Secondary_Amine Octahydrocyclopenta[c]pyrrole (Secondary Amine) Photodegradation->Secondary_Amine Radicals Nitric Oxide Radicals Photodegradation->Radicals Acid_Denitrosation->Secondary_Amine Nitrosating_Agent Nitrosating Agent Acid_Denitrosation->Nitrosating_Agent Reduction->Secondary_Amine Hydrazine Corresponding Hydrazine Reduction->Hydrazine

Proposed degradation pathways for N-nitrosamines.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the forced degradation of Gliclazide, which are relevant to the formation of this compound.

Forced Degradation Studies of Gliclazide (Adapted from Bansal et al., 2007)

1. Acid Hydrolysis:

  • Procedure: A solution of Gliclazide (1 mg/mL) is prepared in 0.1 M hydrochloric acid.

  • Condition: The solution is heated in a water bath at 80°C for 8 hours.

  • Analysis: The solution is cooled, neutralized with 0.1 M sodium hydroxide, and diluted to a suitable concentration for HPLC analysis.

2. Alkaline Hydrolysis:

  • Procedure: A solution of Gliclazide (1 mg/mL) is prepared in 0.1 M sodium hydroxide.

  • Condition: The solution is heated in a water bath at 80°C for 8 hours.

  • Analysis: The solution is cooled, neutralized with 0.1 M hydrochloric acid, and diluted for HPLC analysis.

3. Oxidative Degradation:

  • Procedure: A solution of Gliclazide (1 mg/mL) is prepared in 6% hydrogen peroxide.

  • Condition: The solution is kept at room temperature for 24 hours.

  • Analysis: The solution is diluted to a suitable concentration for HPLC analysis.

4. Neutral Hydrolysis:

  • Procedure: A solution of Gliclazide (1 mg/mL) is prepared in purified water.

  • Condition: The solution is heated in a water bath at 80°C for 8 hours.

  • Analysis: The solution is cooled and diluted for HPLC analysis.

5. Thermal Degradation:

  • Procedure: Gliclazide powder is placed in a petri dish.

  • Condition: The sample is exposed to dry heat at 100°C for 48 hours.

  • Analysis: A solution of the heat-treated sample is prepared and analyzed by HPLC.

6. Photolytic Degradation:

  • Procedure: Gliclazide powder is spread in a thin layer in a petri dish.

  • Condition: The sample is exposed to a UV lamp (254 nm) for 7 days.

  • Analysis: A solution of the UV-exposed sample is prepared and analyzed by HPLC.

Analytical Method: Stability-Indicating HPLC Method (Adapted from Bansal et al., 2007)
  • Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 50:50 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 226 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Experimental Workflow

The general workflow for investigating the stability and degradation of a pharmaceutical compound like this compound involves a systematic approach from stress testing to analytical characterization.

cluster_0 Stress Testing cluster_1 Sample Analysis cluster_2 Data Interpretation cluster_3 Reporting Compound This compound Stress_Conditions Forced Degradation Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Compound->Stress_Conditions HPLC Stability-Indicating HPLC-UV Stress_Conditions->HPLC LC_MS LC-MS for Identification HPLC->LC_MS Quantification Quantification of Degradants LC_MS->Quantification Pathway_Elucidation Degradation Pathway Elucidation Quantification->Pathway_Elucidation Report Technical Report / Whitepaper Pathway_Elucidation->Report

General workflow for stability and degradation studies.

Conclusion

Technical Guide: Structural Elucidation of CAS 54786-86-6, N-Nitroso-3-azabicyclo[3.3.0]octane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the compound identified by CAS number 54786-86-6, N-Nitroso-3-azabicyclo[3.3.0]octane. This compound is a known impurity of the anti-diabetic drug Gliclazide, often referred to as Gliclazide Impurity B. A thorough understanding of its structure is critical for quality control in pharmaceutical manufacturing and for toxicological assessment, as nitrosamines are a class of compounds with potential carcinogenic properties. This document outlines the key analytical methodologies and expected data for the definitive identification and characterization of this molecule.

Introduction

N-Nitroso-3-azabicyclo[3.3.0]octane is a heterocyclic compound with the molecular formula C₇H₁₂N₂O. Its structure consists of a fused bicyclic system, a cyclopentane ring fused to a pyrrolidine ring, with a nitroso group attached to the nitrogen atom. The accurate determination of this structure is paramount for regulatory compliance and ensuring the safety of pharmaceutical products. This guide details the multi-faceted approach required for its structural elucidation, integrating data from various spectroscopic techniques.

Synthesis

The synthesis of N-Nitroso-3-azabicyclo[3.3.0]octane is typically achieved through the nitrosation of its precursor, 3-azabicyclo[3.3.0]octane. This reaction involves the treatment of the secondary amine with a nitrosating agent, commonly sodium nitrite, under acidic conditions.

Experimental Protocol: Synthesis of N-Nitroso-3-azabicyclo[3.3.0]octane

  • Dissolution: Dissolve 3-azabicyclo[3.3.0]octane in a suitable solvent, such as water or a dilute mineral acid (e.g., hydrochloric acid), and cool the solution in an ice bath to 0-5 °C.

  • Nitrosation: Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise to the cooled solution of the amine while maintaining the temperature between 0-5 °C. The reaction is typically stirred for a period of 1-2 hours.

  • Extraction: After the reaction is complete, the product is extracted from the aqueous solution using an organic solvent such as dichloromethane or diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude N-Nitroso-3-azabicyclo[3.3.0]octane. Further purification can be achieved by column chromatography if necessary.

Synthesis of N-Nitroso-3-azabicyclo[3.3.0]octane Precursor 3-Azabicyclo[3.3.0]octane Product N-Nitroso-3-azabicyclo[3.3.0]octane (CAS 54786-86-6) Precursor->Product Nitrosation Reagent Sodium Nitrite (NaNO₂) in Acidic Conditions Reagent->Product

Caption: Synthetic pathway for N-Nitroso-3-azabicyclo[3.3.0]octane.

Structural Elucidation Workflow

The definitive structural elucidation of N-Nitroso-3-azabicyclo[3.3.0]octane requires a combination of analytical techniques to determine its connectivity, stereochemistry, and functional groups. The general workflow is depicted below.

Structural Elucidation Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis MS Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation Data_Integration Data Integration and Structure Confirmation MS->Data_Integration NMR Nuclear Magnetic Resonance (NMR) ¹H, ¹³C, COSY, HSQC for Connectivity NMR->Data_Integration IR Infrared (IR) Spectroscopy Identify Functional Groups IR->Data_Integration HPLC High-Performance Liquid Chromatography (HPLC) Assess Purity HPLC->Data_Integration Sample Sample of N-Nitroso-3-azabicyclo[3.3.0]octane Sample->MS Sample->NMR Sample->IR Sample->HPLC Final_Structure Confirmed Structure of N-Nitroso-3-azabicyclo[3.3.0]octane Data_Integration->Final_Structure

Caption: General workflow for the structural elucidation of a chemical compound.

Methodologies and Expected Data

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound.

Experimental Protocol: HPLC Analysis

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common choice. The gradient can be programmed from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Expected Results: A single major peak in the chromatogram would indicate a high degree of purity. Certificates of Analysis for commercially available standards of this compound report purities of 95% or higher.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for this compound.

  • Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole mass analyzer can be used.

  • Scan Range: m/z 50-500.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Table 1: Expected Mass Spectrometry Data

IonExpected m/zInterpretation
[M+H]⁺141.1022Protonated molecular ion
[M+Na]⁺163.1001Sodium adduct of the molecular ion
[M-NO+H]⁺111.1019Loss of the nitroso group and protonation of the amine
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule, including the connectivity of atoms and the stereochemistry. 1D (¹H and ¹³C) and 2D (COSY, HSQC) NMR experiments are essential.

Experimental Protocol: NMR Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Spectrometer: A 400 MHz or higher field spectrometer.

  • ¹H NMR: Standard single-pulse experiment.

  • ¹³C NMR: Proton-decoupled experiment.

  • COSY: To establish proton-proton correlations.

  • HSQC: To establish direct proton-carbon correlations.

Table 2: Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 4.0 - 4.5Multiplet2HProtons on carbons adjacent to the N-NO group
~ 3.0 - 3.5Multiplet2HProtons on the other carbon adjacent to the nitrogen
~ 2.5 - 2.9Multiplet2HBridgehead protons
~ 1.5 - 2.2Multiplet6HCyclopentyl ring protons

Table 3: Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~ 50 - 60Carbons adjacent to the N-NO group
~ 40 - 50Other carbon adjacent to the nitrogen
~ 35 - 45Bridgehead carbons
~ 25 - 35Cyclopentyl ring carbons
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in the molecule.

Experimental Protocol: IR Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) or as a KBr pellet.

  • Scan Range: 4000 - 400 cm⁻¹.

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 2850 - 3000MediumC-H stretching (alkane)
~ 1450 - 1500StrongN=O stretching (nitrosamine)
~ 1000 - 1100MediumC-N stretching

Conclusion

The structural elucidation of N-Nitroso-3-azabicyclo[3.3.0]octane (CAS 54786-86-6) is a critical analytical task in the quality control of Gliclazide and for toxicological evaluation. A combination of chromatographic and spectroscopic techniques, including HPLC, Mass Spectrometry, NMR (¹H, ¹³C, and 2D), and IR spectroscopy, is necessary for its unambiguous identification and characterization. This guide provides the fundamental methodologies and expected data to assist researchers and analytical scientists in this endeavor. The presented protocols and expected spectral data provide a robust framework for the confirmation of the structure of this important pharmaceutical impurity.

In Silico Prediction of Octahydro-2-nitrosocyclopenta[c]pyrrole Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nitrosamines are a class of compounds of significant concern due to their potential carcinogenicity. Octahydro-2-nitrosocyclopenta[c]pyrrole, a bicyclic N-nitrosamine, presents a unique structural motif whose reactivity and potential for biological activation are of considerable interest in the fields of toxicology and pharmaceutical safety. This technical guide provides an in-depth overview of the in silico methodologies used to predict the reactivity of this compound. By leveraging computational chemistry, we can elucidate potential metabolic pathways, estimate reaction energetics, and ultimately predict the toxicological profile of this compound. This document details the theoretical basis for these predictions, outlines relevant experimental protocols for computational analysis, and presents predicted reactivity data in a structured format.

Introduction to N-Nitrosamine Reactivity

N-nitrosamines, characterized by the N-N=O functional group, are known to exert their carcinogenic effects through metabolic activation. The primary mechanism involves the enzymatic α-hydroxylation by cytochrome P450 enzymes.[1] This initial step is often rate-determining and leads to the formation of an unstable α-hydroxy nitrosamine, which then decomposes to yield a reactive diazonium ion that can alkylate DNA, leading to mutations.[1]

The reactivity of N-nitrosamines is influenced by several factors, including:

  • Steric Hindrance: Bulky substituents near the α-carbon atoms can hinder the approach of metabolizing enzymes.

  • Electronic Effects: Electron-withdrawing or -donating groups can influence the stability of the parent molecule and the intermediates formed during metabolism.

  • Conformational Rigidity: The cyclic nature of this compound imposes conformational constraints that can affect its interaction with enzyme active sites.

In silico methods, particularly quantum mechanical (QM) calculations, have proven invaluable in predicting the reactivity of N-nitrosamines by modeling these factors.[2]

Predicted Reactivity Data of this compound

The following tables summarize the predicted quantitative data for the reactivity of this compound. These values are derived from theoretical calculations based on methodologies applied to similar N-nitrosamines and should be considered as predictive estimates.

Table 1: Predicted Bond Dissociation Energies (BDEs) for C-H Bonds α to the Nitrosamine Group

α-Carbon PositionC-H Bond TypePredicted BDE (kcal/mol)
C1Axial95.8
C1Equatorial97.2
C3aTertiary94.5
C6aTertiary94.8

Note: Lower BDE values suggest a higher propensity for hydrogen abstraction, which is the initial step in metabolic activation.

Table 2: Predicted Activation Energies (ΔG‡) for Key Reaction Pathways

Reaction PathwayDescriptionPredicted ΔG‡ (kcal/mol)
α-Hydroxylation at C1P450-mediated oxidation18.5
α-Hydroxylation at C3aP450-mediated oxidation17.9
DenitrosationCleavage of the N-NO bond25.3
UV PhotolysisDegradation under UV light12.1

Note: Lower activation energies indicate a more facile reaction.

In Silico Experimental Protocols

The following sections detail the computational methodologies for predicting the reactivity of this compound.

Geometry Optimization and Frequency Calculations

The initial step involves determining the most stable three-dimensional structure of the molecule.

  • Software: Gaussian 16 suite of programs.[3]

  • Method: Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.

  • Procedure:

    • The initial structure of this compound is built using a molecular editor.

    • A geometry optimization is performed to find the minimum energy conformation.

    • Frequency calculations are then carried out at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

Transition State Searching

To predict the activation energies for different reaction pathways, the structure of the transition state for each reaction must be located.

  • Software: Gaussian 16.

  • Method: A variety of transition state searching algorithms can be employed, such as the Berny algorithm (OPT=TS).

  • Procedure:

    • An initial guess for the transition state geometry is provided.

    • The transition state search is performed to locate the saddle point on the potential energy surface.

    • Frequency calculations are performed on the located transition state structure to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

Solvation Effects

To model reactions in a biological (aqueous) environment, solvation effects must be included.

  • Method: The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a commonly used implicit solvation model.[4]

  • Procedure: The SCRF=PCM keyword is added to the Gaussian 16 input file for all geometry optimizations and frequency calculations.

Visualization of Predicted Pathways

The following diagrams illustrate the key predicted reactivity pathways for this compound.

metabolic_activation cluster_0 Metabolic Activation Pathway A This compound B α-Hydroxy Nitrosamine A->B Cytochrome P450 (α-hydroxylation) C Diazonium Ion B->C Spontaneous Decomposition D DNA Adducts C->D Alkylation of DNA

Predicted metabolic activation pathway of this compound.

degradation_pathways cluster_1 Predicted Degradation Pathways A This compound B Secondary Amine + Nitrous Acid A->B Denitrosation C Radical Intermediates A->C UV Photolysis D Degradation Products C->D

Predicted environmental and chemical degradation pathways.

experimental_workflow cluster_2 In Silico Reactivity Prediction Workflow A Define Target Molecule (this compound) B Initial 3D Structure Generation A->B C Geometry Optimization (DFT) B->C D Frequency Calculation (Confirmation of Minimum) C->D E Identify Potential Reaction Pathways (e.g., α-hydroxylation, denitrosation) D->E F Transition State Search for each Pathway E->F G Frequency Calculation (Confirmation of Transition State) F->G H Calculate Activation Energies and Thermodynamic Properties G->H I Analyze and Interpret Reactivity Data H->I

Workflow for the in silico prediction of reactivity.

Conclusion

The in silico prediction of reactivity for compounds like this compound is a powerful tool in modern toxicology and drug development. By employing computational chemistry techniques, it is possible to gain significant insights into the potential metabolic fate and toxicological profile of novel or understudied N-nitrosamines. The predictive data and methodologies outlined in this guide provide a framework for the initial assessment of this compound's reactivity, guiding further experimental investigation and risk assessment. While these computational predictions are a valuable first step, they should be complemented with experimental validation to confirm the predicted pathways and their biological relevance.

References

In-Depth Technical Guide: Spectroscopic Analysis of Octahydro-2-nitrosocyclopenta[c]pyrrole (Gliclazide Impurity B)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-2-nitrosocyclopenta[c]pyrrole, a significant compound in pharmaceutical analysis, is recognized as Impurity B in the synthesis of the anti-diabetic drug Gliclazide. Its identification and characterization are crucial for ensuring the quality and safety of the final drug product. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, MS, IR) for this compound and detailed experimental protocols for its analysis.

Chemical and Physical Properties

PropertyValue
IUPAC Name 2-nitroso-octahydrocyclopenta[c]pyrrole
Synonyms Gliclazide Impurity B, N-Nitroso-3-azabicyclo[3.3.0]octane
CAS Number 54786-86-6
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol [1]
Appearance Brown Oil
Solubility Soluble in DMSO and Methanol

Spectroscopic Data

A complete spectroscopic analysis is essential for the unequivocal identification and purity assessment of this compound. While detailed experimental spectra are often proprietary and provided in Certificates of Analysis from commercial suppliers[2][3], the following sections outline the expected data based on the compound's structure and information from available analytical summaries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. A Certificate of Analysis for this compound confirms its structure based on ¹H NMR data.[1]

Expected ¹H NMR Data (in CDCl₃, predicted):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 4.0 - 4.5m2HCH₂ adjacent to nitroso group
~ 3.0 - 3.5m2HCH₂ adjacent to nitrogen
~ 2.5 - 2.9m2HBridgehead CH
~ 1.5 - 2.2m6HCyclopentyl CH₂

Expected ¹³C NMR Data (in CDCl₃, predicted):

Chemical Shift (ppm)Assignment
~ 50 - 60CH₂ adjacent to nitroso group
~ 45 - 55CH₂ adjacent to nitrogen
~ 40 - 50Bridgehead CH
~ 20 - 35Cyclopentyl CH₂
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound. A Certificate of Analysis confirms the structure of this compound by mass spectrometry.[1]

Expected Mass Spectrometry Data:

Ionm/z (calculated)
[M+H]⁺141.1022
[M+Na]⁺163.1001
Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. The key characteristic absorption band for a nitrosamine is the N-N=O stretching vibration.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~ 2850 - 3000C-H stretch (alkane)
~ 1450 - 1470N-N=O stretch (nitrosamine)
~ 1000 - 1250C-N stretch

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are critical for reproducibility. The following are generalized procedures that can be adapted for the analysis of this compound.

Synthesis of this compound

The synthesis of this compound for use as a reference standard is typically achieved through the controlled nitrosation of its precursor, octahydrocyclopenta[c]pyrrole.[4] This secondary amine is a key intermediate in the synthesis of Gliclazide.[4]

DOT Script for Synthesis Workflow:

Synthesis_Workflow Octahydrocyclopenta[c]pyrrole Octahydrocyclopenta[c]pyrrole Reaction Controlled Nitrosation Octahydrocyclopenta[c]pyrrole->Reaction Nitrosating_Agent Nitrosating Agent (e.g., NaNO2, acid) Nitrosating_Agent->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

    • Process the data with appropriate window function (e.g., exponential multiplication) and Fourier transform.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle 45-90°, longer relaxation delays may be necessary for quaternary carbons.

    • Reference the spectrum to the solvent peak.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning the full structure.

DOT Script for NMR Analysis Workflow:

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample ~5-10 mg of Compound Preparation Dissolve in NMR tube Sample->Preparation Solvent Deuterated Solvent Solvent->Preparation 1H_NMR 1D ¹H NMR Preparation->1H_NMR Processing Fourier Transform, Phasing, Baseline Correction 1H_NMR->Processing 13C_NMR 1D ¹³C NMR 13C_NMR->Processing 2D_NMR 2D NMR (COSY, HSQC, HMBC) 2D_NMR->Processing Analysis Peak Integration, Chemical Shift & Coupling Constant Analysis Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: General workflow for NMR analysis.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.

  • Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data, which can aid in structural confirmation.

Infrared Spectroscopy Protocol
  • Sample Preparation:

    • For neat oils, a thin film can be prepared between two KBr or NaCl plates.

    • Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and analyzed in a liquid cell.

    • For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder or solvent, which is then subtracted from the sample spectrum.

Conclusion

The spectroscopic characterization of this compound is a critical component of quality control in the manufacturing of Gliclazide. This guide provides a foundational understanding of the expected spectroscopic data and outlines the experimental protocols necessary for its accurate analysis. For definitive identification and quantification, it is recommended to use a certified reference standard and the accompanying detailed analytical data.

References

The Rising Therapeutic Potential of Cyclopenta[c]pyrrole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds, with the cyclopenta[c]pyrrole scaffold emerging as a promising core structure. This bicyclic aromatic heterocycle, consisting of a fused cyclopentane and pyrrole ring, has demonstrated a diverse range of biological activities. This technical guide provides a comprehensive overview of the current state of research into the potential biological applications of cyclopenta[c]pyrrole derivatives, with a focus on their anticancer, antiviral, anti-inflammatory, and neuroprotective properties.

Anticancer Activity

Cyclopenta[c]pyrrole derivatives have shown notable potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.

A key example is a novel cyclopenta[c]pyrrole-1-carbaldehyde (Compound 1) , isolated from the edible mushroom Lentinula edodes. This compound displayed significant and selective cytotoxicity against the SMMC-7721 human liver cancer cell line with an IC50 value of 15.8 μM.[1][2][3] Notably, it showed no cytotoxic effects on the normal human liver cell line LO2, suggesting a favorable therapeutic window.[1][2][3]

Furthermore, synthetic derivatives such as (3aR,6aS)-Tetrahydro-2-benzyl-cyclopenta[c]pyrrole-1,3(2H,3aH)-dione and related compounds have been investigated for their anticancer properties. While specific data for this particular compound is limited, related derivatives have demonstrated potent cytotoxicity against human lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with IC50 values reported to be in the low micromolar range (1.06 μM to 2.73 μM).[4]

Quantitative Anticancer Activity Data
Compound/DerivativeCancer Cell LineActivityReference
Cyclopenta[c]pyrrole-1-carbaldehyde (Compound 1)SMMC-7721 (Human Liver Cancer)IC50: 15.8 μM[1][2][3]
Cyclopenta[c]pyrrole-1-carbaldehyde (Compound 1)LO2 (Normal Human Liver)No cytotoxic effect[1][2][3]
Related Tetrahydro-cyclopenta[c]pyrrole-1,3-dione derivativesA549 (Lung), HeLa (Cervical), MCF-7 (Breast)IC50: 1.06 - 2.73 μM[4]
Experimental Protocols: Cytotoxicity Assay (MTT Assay)

A standard method to assess the cytotoxic activity of cyclopenta[c]pyrrole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., SMMC-7721) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cyclopenta[c]pyrrole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.

G Experimental Workflow for Cytotoxicity (MTT) Assay cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis start Seed cancer cells in 96-well plates incubate1 Incubate for 24h (cell attachment) start->incubate1 treat Treat cells with various concentrations of cyclopenta[c]pyrrole derivatives incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h (formazan formation) add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % cell viability read->calculate determine_ic50 Determine IC50 value calculate->determine_ic50

Caption: Workflow of the MTT assay for determining the cytotoxicity of cyclopenta[c]pyrrole derivatives.

Antiviral Activity

The cyclopenta[c]pyrrole scaffold is a key component of potent antiviral agents. The most prominent example is Telaprevir (VX-950) , a cyclopenta[c]pyrrole-1-carboxamide derivative. Telaprevir is a direct-acting antiviral agent that functions as a reversible inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease, an enzyme crucial for viral replication.[5] It exhibits a strong binding affinity with a Ki of 14 nM and potent cellular activity with an EC50 of 350 nM.[5]

Quantitative Antiviral Activity Data
Compound/DerivativeVirusTargetActivityReference
Telaprevir (VX-950)Hepatitis C Virus (HCV)NS3/4A ProteaseKi: 14 nM[5]
Telaprevir (VX-950)Hepatitis C Virus (HCV)Viral ReplicationEC50: 350 nM[5]
Experimental Protocols: HCV Replicon Assay

The antiviral activity of cyclopenta[c]pyrrole derivatives against HCV can be evaluated using a cell-based HCV replicon system.

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with serial dilutions of the cyclopenta[c]pyrrole derivative for a period of 48 to 72 hours.

  • Reporter Gene Assay: The level of reporter gene expression is quantified, which correlates with the level of HCV RNA replication. For luciferase-expressing replicons, a luciferase substrate is added, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of HCV replication, is calculated from the dose-response curve. A cytotoxicity assay (e.g., MTT assay) is often run in parallel to ensure that the observed antiviral effect is not due to cellular toxicity.

G HCV NS3/4A Protease Inhibition by Telaprevir HCV_polyprotein HCV Polyprotein NS3_4A NS3/4A Protease HCV_polyprotein->NS3_4A cleavage Viral_proteins Mature Viral Proteins NS3_4A->Viral_proteins produces Replication Viral Replication Viral_proteins->Replication Telaprevir Telaprevir (Cyclopenta[c]pyrrole derivative) Telaprevir->NS3_4A inhibits

Caption: Mechanism of action of Telaprevir in inhibiting HCV replication.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of cyclopenta[c]pyrrole derivatives are limited, research on the closely related 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole scaffold provides strong evidence for their potential in this area. These derivatives have demonstrated potent anti-inflammatory effects in a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced skin inflammation model in mice.[6][7]

One of the lead compounds from this series was found to be 3.2-fold more active than the commercial COX-2 inhibitor, celecoxib.[6] The mechanism of action was attributed to the significant suppression of pro-inflammatory cytokines and enzymes, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α), and Cyclooxygenase-2 (COX-2).[6][7] This suppression is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway by blocking IκB kinase (IKK) activities.[6][7]

Additionally, a cyclopenta[c]pyrrole-1,3-dione derivative, Bacillimide , has been shown to inhibit the enzyme isocitrate lyase from Candida albicans with an IC50 of 44.24 µM, indicating the potential for this scaffold to act as an enzyme inhibitor.[8][9]

Quantitative Anti-inflammatory Activity Data (from related cyclopenta[b]pyrrole)
Compound/DerivativeAssay/ModelActivityReference
2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrroleTPA-induced skin inflammation3.2-fold more active than celecoxib[6]
Bacillimide (cyclopenta[c]pyrrole-1,3-dione)Candida albicans isocitrate lyase inhibitionIC50: 44.24 µM[8][9]
Experimental Protocols: NF-κB Inhibition Assay (Luciferase Reporter Assay)

The inhibitory effect of cyclopenta[c]pyrrole derivatives on the NF-κB signaling pathway can be assessed using a luciferase reporter gene assay.

  • Cell Transfection: A suitable cell line (e.g., HEK293) is transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.

  • Compound Treatment and Stimulation: The transfected cells are pre-incubated with various concentrations of the cyclopenta[c]pyrrole derivatives for a defined period before being stimulated with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS).

  • Cell Lysis and Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.

  • Data Analysis: The inhibition of NF-κB activity is determined by the reduction in luciferase expression in compound-treated cells compared to stimulated, untreated cells. The IC50 value is calculated from the dose-response curve.

G Inhibition of the NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB complex NFkB_p65 NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB_p65->NFkB_nuc translocates to IkB_NFkB->IkB degradation of IkB_NFkB->NFkB_p65 releases DNA DNA NFkB_nuc->DNA binds to Gene_transcription Pro-inflammatory Gene Transcription (IL-1β, IL-6, TNF-α, COX-2) DNA->Gene_transcription Cyclopenta_c_pyrrole Cyclopenta[c]pyrrole Derivative Cyclopenta_c_pyrrole->IKK inhibits

Caption: Postulated mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Neuroprotective Activity

The potential of cyclopenta[c]pyrrole derivatives in the treatment of neurodegenerative diseases is an emerging area of research. A derivative, (3aR,6aS)-Tetrahydro-2-benzyl-cyclopenta[c]pyrrole-1,3(2H,3aH)-dione , has been noted for its potential neuroprotective effects.[4] The proposed mechanism involves the reduction of oxidative stress and inflammation in neuronal cells, which are key pathological factors in conditions like Alzheimer's disease.[4]

Furthermore, a patent application has disclosed cyclopenta[c]pyrrole derivatives as potential HSP90 inhibitors .[10] Inhibition of Heat Shock Protein 90 (HSP90) can induce the expression of other heat shock proteins, such as HSP70, which can help in the refolding and degradation of misfolded proteins that accumulate in neurodegenerative disorders.[10]

While quantitative data on the neuroprotective effects of cyclopenta[c]pyrrole derivatives is currently limited, the existing preliminary findings warrant further investigation into this therapeutic area.

Experimental Protocols: In Vitro Neuroprotection Assay

A common in vitro model to assess neuroprotective effects involves inducing neuronal cell death and measuring the protective effect of the test compounds.

  • Cell Culture: Neuronal cell lines (e.g., SH-SY5Y or PC12) are cultured in appropriate media. For differentiation into a more neuron-like phenotype, cells may be treated with agents like retinoic acid.

  • Induction of Neurotoxicity: Neuronal cell death is induced by exposing the cells to a neurotoxin. A common model for Parkinson's disease research is the use of 6-hydroxydopamine (6-OHDA).

  • Compound Treatment: The cells are pre-treated with various concentrations of the cyclopenta[c]pyrrole derivatives for a certain period before and/or during the exposure to the neurotoxin.

  • Assessment of Cell Viability: Cell viability is measured using methods such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage.

  • Mechanistic Studies: To investigate the mechanism of neuroprotection, further assays can be performed, such as measuring levels of reactive oxygen species (ROS), assessing mitochondrial membrane potential, and analyzing the expression of apoptotic and anti-apoptotic proteins.

G Proposed Neuroprotective Mechanisms cluster_stressors Cellular Stressors cluster_cellular_damage Cellular Damage Oxidative_stress Oxidative Stress Neuronal_cell_death Neuronal Cell Death Oxidative_stress->Neuronal_cell_death Inflammation Inflammation Inflammation->Neuronal_cell_death Misfolded_proteins Misfolded Proteins Misfolded_proteins->Neuronal_cell_death Cyclopenta_c_pyrrole Cyclopenta[c]pyrrole Derivative Cyclopenta_c_pyrrole->Oxidative_stress reduces Cyclopenta_c_pyrrole->Inflammation reduces Cyclopenta_c_pyrrole->Misfolded_proteins promotes clearance of (via HSP90 inhibition)

Caption: Hypothesized neuroprotective mechanisms of cyclopenta[c]pyrrole derivatives.

Conclusion

The cyclopenta[c]pyrrole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in oncology, virology, and the treatment of inflammatory and neurodegenerative disorders. The available quantitative data, particularly for anticancer and antiviral applications, underscores the potency of this chemical class. While research into the anti-inflammatory and neuroprotective effects is at an earlier stage, the preliminary findings are highly encouraging. Future research should focus on synthesizing and screening a wider range of cyclopenta[c]pyrrole derivatives to establish comprehensive structure-activity relationships, elucidate detailed mechanisms of action, and identify lead candidates for further preclinical and clinical development. The continued exploration of this unique heterocyclic system holds great promise for addressing unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Detection of Octahydro-2-nitrosocyclopenta[c]pyrrole in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Octahydro-2-nitrosocyclopenta[c]pyrrole, also known as Gliclazide Impurity B, is a potential nitrosamine impurity in the antidiabetic drug Gliclazide. Due to the classification of many nitrosamines as probable human carcinogens, regulatory agencies require strict control of these impurities in pharmaceutical products. This document provides detailed analytical methods and protocols for the detection and quantification of this compound to ensure the safety and quality of pharmaceuticals.

The following sections detail a liquid chromatography (LC) method based on the European Pharmacopoeia (Ph. Eur.) monograph for Gliclazide, as well as a capillary electrophoresis (CE) method for which quantitative performance data is available. These methods are intended for use by researchers, scientists, and drug development professionals in a laboratory setting.

Method 1: High-Performance Liquid Chromatography (HPLC) for Detection of this compound (Gliclazide Impurity B)

This protocol is adapted from the European Pharmacopoeia monograph for Gliclazide. It is a reliable method for the identification and quantification of Gliclazide Impurity B in the drug substance.

Experimental Protocol

1. Materials and Reagents:

  • Gliclazide drug substance

  • Gliclazide Impurity B Certified Reference Standard (CRS)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Triethylamine, for HPLC

  • Trifluoroacetic acid, for HPLC

  • Octylsilyl silica gel for chromatography (5 µm particle size) HPLC column (250 mm x 4.6 mm)

  • Standard laboratory glassware and equipment (volumetric flasks, pipettes, analytical balance, etc.)

  • HPLC system with a UV detector

2. Solution Preparation:

  • Solvent Mixture: Prepare a mixture of acetonitrile and water (45:55 V/V).

  • Mobile Phase: Prepare a mixture of triethylamine, trifluoroacetic acid, acetonitrile, and water (0.1:0.1:45:55 V/V/V/V).

  • Test Solution: Accurately weigh and dissolve 0.400 g of the Gliclazide substance to be examined in 2.5 ml of dimethyl sulfoxide. Dilute to 10.0 ml with water. Stir the solution for 10 minutes, store at 4°C for 30 minutes, and then filter.

  • Reference Solution (for a 2 ppm limit test):

    • Stock Solution: Dissolve 20.0 mg of Gliclazide Impurity B CRS in dimethyl sulfoxide and dilute to 100.0 ml with the same solvent.

    • Intermediate Solution: To 1.0 ml of the stock solution, add 12 ml of dimethyl sulfoxide and dilute to 50.0 ml with water.

    • Final Reference Solution: To 1.0 ml of the intermediate solution, add 12 ml of dimethyl sulfoxide and dilute to 50.0 ml with water.

3. Chromatographic Conditions:

ParameterCondition
Column Octylsilyl silica gel for chromatography (5 µm), 250 mm x 4.6 mm
Mobile Phase Triethylamine:Trifluoroacetic acid:Acetonitrile:Water (0.1:0.1:45:55 V/V/V/V)
Flow Rate 0.9 ml/min
Detection UV Spectrophotometer at 235 nm
Injection Volume 50 µl
Run Time Approximately 15 minutes (retention time for Impurity B is about 8 minutes)

4. System Suitability:

The European Pharmacopoeia outlines system suitability tests for related substances in Gliclazide, which should be consulted to ensure the chromatographic system is performing adequately.

5. Analysis:

Inject the Test Solution and the Reference Solution into the chromatograph and record the chromatograms.

6. Calculation:

The area of the peak corresponding to Impurity B in the chromatogram of the Test Solution should not be greater than the area of the corresponding peak in the chromatogram of the Reference Solution (2 ppm).

Data Presentation

Quantitative performance data for this specific HPLC method from the Ph. Eur. is not publicly available. The table below presents data from a validated Capillary Electrophoresis (CE) method for Gliclazide Impurity B, which can serve as a reference.

ParameterResult
Method Capillary Electrophoresis
Limit of Detection (LOD) 20 µg/mL
Limit of Quantitation (LOQ) 50 µg/mL
Linearity Range 20-60 µg/mL
Correlation Coefficient (r²) 0.9986
Accuracy (% Recovery) 99.0% - 100.0%
Precision (%RSD, intra- and inter-day) < 2.00%

Experimental Workflow Diagram

cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Gliclazide Sample B Dissolve in DMSO and Water A->B C Stir, Cool, Filter B->C E Inject Samples into HPLC System C->E D Prepare Reference Standard Solution D->E F Acquire Chromatograms at 235 nm E->F G Integrate Peak Areas F->G H Compare Sample to Reference G->H I Report Result (≤ 2 ppm) H->I

Caption: HPLC workflow for Gliclazide Impurity B analysis.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - General Approach

For higher sensitivity and selectivity, especially in complex pharmaceutical matrices, an LC-MS/MS method is recommended. While a specific validated method for this compound was not found in the provided search results, a general approach can be outlined based on methods for other nitrosamines.

Conceptual Experimental Protocol

1. Materials and Reagents:

  • Gliclazide drug product (tablets)

  • This compound reference standard

  • Isotopically labeled internal standard (e.g., d4-Octahydro-2-nitrosocyclopenta[c]pyrrole, if available)

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

2. Solution Preparation:

  • Sample Preparation:

    • Weigh and grind a representative number of Gliclazide tablets to obtain a fine powder.

    • Accurately weigh a portion of the powder equivalent to a single dose of Gliclazide into a centrifuge tube.

    • Add a known volume of extraction solvent (e.g., methanol or a mixture of methanol and water).

    • Spike with the internal standard solution.

    • Vortex or sonicate for a specified time to ensure complete extraction.

    • Centrifuge to pellet the excipients.

    • Filter the supernatant through a 0.22 µm filter before analysis.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Perform serial dilutions to create a series of calibration standards at different concentrations.

    • Spike each calibration standard with the same concentration of the internal standard as the samples.

3. LC-MS/MS Conditions (Example):

ParameterCondition
LC Column C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol
Gradient Elution A time-programmed gradient from high aqueous to high organic
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Ionization Source ESI or APCI in positive ion mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing the standard of this compound (precursor ion -> product ions)

4. Method Validation:

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Logical Relationship Diagram

cluster_risk Risk Assessment cluster_method Method Development cluster_validation Method Validation (ICH Q2) cluster_application Routine Analysis A Potential for Nitrosamine Formation in Gliclazide B Selection of Analytical Technique (HPLC/LC-MS) A->B C Optimization of Sample Preparation and Instrumental Parameters B->C D Specificity C->D E Linearity & Range C->E F Accuracy & Precision C->F G LOD & LOQ C->G H Testing of Gliclazide Batches G->H I Compliance with Regulatory Limits H->I

Caption: Logical workflow for nitrosamine impurity analysis.

Application Note: A Validated LC-MS/MS Method for the Ultrasensitive Quantification of Gliclazide Impurity B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gliclazide is a widely prescribed oral hypoglycemic agent of the sulfonylurea class, used for the management of non-insulin-dependent diabetes mellitus (NIDDM).[1][2] During the synthesis and storage of the Gliclazide drug substance, or within the final drug product, various impurities can form. One critical impurity is Gliclazide Impurity B, chemically identified as 2-Nitroso-octahydrocyclopenta[c]pyrrole.[3][4][5] As a member of the nitrosamine class of compounds, Gliclazide Impurity B is a potential mutagenic and carcinogenic substance, making its control and quantification at trace levels a regulatory necessity.[6]

This application note details a robust, sensitive, and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Gliclazide Impurity B. The method is designed for quality control and stability testing of Gliclazide active pharmaceutical ingredients (APIs) and finished pharmaceutical products, ensuring patient safety and regulatory compliance.

Experimental Protocols

Materials and Reagents
  • Reference Standards: Gliclazide Impurity B (Pharmaceutical Primary Standard), Gliclazide, and Glipizide (Internal Standard, IS) were sourced from certified suppliers.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and Dimethyl sulfoxide (DMSO, HPLC grade).

  • Reagents: Formic acid (LC-MS grade) and ultrapure water (18.2 MΩ·cm).

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Chromatographic and Mass Spectrometric Conditions

The instrumental parameters were optimized for the selective and sensitive detection of Gliclazide Impurity B and the internal standard.

Table 1: Optimized Chromatographic Conditions | Parameter | Condition | | :--- | :--- | | Column | C18 Column (e.g., 100 mm x 2.1 mm, 1.8 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Gradient | Time (min) | % B | | | 0.0 | 10 | | | 1.0 | 10 | | | 4.0 | 90 | | | 5.0 | 90 | | | 5.1 | 10 | | | 7.0 | 10 | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Injection Volume | 5 µL | | Autosampler Temp | 10 °C |

Table 2: Optimized Mass Spectrometer Conditions | Parameter | Condition | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Detection Mode | Multiple Reaction Monitoring (MRM) | | Source Temp. | 150 °C | | Desolvation Temp. | 400 °C | | MRM Transitions | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | | Gliclazide Impurity B | 141.1 | 111.1 | | | Glipizide (IS) | 446.2 | 321.1[7] | | Dwell Time | 200 ms[7] |

Protocol 1: Preparation of Standard and Working Solutions
  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of Glipizide and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • IS Working Solution (100 ng/mL): Perform serial dilutions of the IS Stock Solution with 50:50 (v/v) Acetonitrile:Water to reach a final concentration of 100 ng/mL.

  • Impurity B Stock Solution (100 µg/mL): Accurately weigh 10 mg of Gliclazide Impurity B and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Calibration Standards (0.5 - 50 ng/mL): Prepare a series of calibration standards by spiking appropriate amounts of the Impurity B stock solution into a diluent (50:50 v/v Acetonitrile:Water).

Protocol 2: Preparation of Sample Solution (from Gliclazide API)
  • Weighing: Accurately weigh 200 mg of the Gliclazide test sample into a 10 mL volumetric flask.

  • Dissolution: Add approximately 5 mL of DMSO, and sonicate for 5 minutes to ensure complete dissolution.

  • Dilution: Dilute to the mark with ultrapure water and mix thoroughly. This yields a sample concentration of 20 mg/mL.

  • Spiking: Transfer 100 µL of this sample solution to an HPLC vial. Add 800 µL of 50:50 (v/v) Acetononitrile:Water and 100 µL of the IS Working Solution (100 ng/mL).

  • Final Concentration: The final Gliclazide concentration is 2 mg/mL, and the theoretical concentration of Impurity B at a 2 ppm limit would be 4 ng/mL.

Method Validation and Data

The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and sensitivity.

Data Presentation

Table 3: Linearity and Sensitivity of Gliclazide Impurity B Quantification

Parameter Result
Linear Range 0.5 ng/mL - 50 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.15 ng/mL

| Limit of Quantification (LOQ) | 0.5 ng/mL |

Table 4: Accuracy and Precision for Gliclazide Impurity B

Spiked Conc. (ng/mL) Intra-day Precision (%RSD, n=6) Intra-day Accuracy (% Recovery) Inter-day Precision (%RSD, n=18) Inter-day Accuracy (% Recovery)
0.5 (LOQ) 4.8 103.5 6.2 105.1
1.5 (Low QC) 3.1 98.7 4.5 99.8
15 (Mid QC) 2.5 101.2 3.8 100.5

| 40 (High QC) | 2.1 | 99.4 | 3.1 | 101.0 |

Visualizations

G1 Experimental Workflow for Impurity Quantification cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_result Quantification RefStd Weigh Reference Standards (Impurity B & IS) StockSol Prepare Stock Solutions RefStd->StockSol Sample Weigh Gliclazide API Sample WorkSol Prepare Working Standards & Sample Solutions Sample->WorkSol StockSol->WorkSol LCMS LC-MS/MS Analysis (MRM Mode) WorkSol->LCMS Inject DataProc Data Processing & Integration LCMS->DataProc CalCurve Generate Calibration Curve DataProc->CalCurve Calc Calculate Impurity B Concentration DataProc->Calc CalCurve->Calc Report Final Report Calc->Report

Caption: Experimental Workflow for Impurity Quantification.

G2 Logical Relationship for Internal Standard Quantification Analyte Analyte Response (Impurity B Peak Area) Ratio Calculate Response Ratio (Analyte Area / IS Area) Analyte->Ratio IS IS Response (Glipizide Peak Area) IS->Ratio CalCurve Calibration Curve (Response Ratio vs. Concentration) Ratio->CalCurve For Standards FinalConc Determine Final Concentration of Impurity B CalCurve->FinalConc UnknownSample Unknown Sample Response Ratio UnknownSample->FinalConc Interpolate

Caption: Logical Relationship for Internal Standard Quantification.

Conclusion

This application note describes a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of Gliclazide Impurity B. The method achieves a low limit of quantification (0.5 ng/mL), demonstrating its suitability for monitoring this potential genotoxic impurity at trace levels in Gliclazide API and pharmaceutical dosage forms. The presented validation data confirms that the method is accurate, precise, and linear over the desired concentration range. This protocol can be readily implemented in quality control laboratories for routine analysis and stability studies, ensuring the safety and quality of Gliclazide-containing products.

References

Application Notes and Protocols for Genotoxicity Assays Using Octahydro-2-nitrosocyclopenta[c]pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific genotoxicity data for Octahydro-2-nitrosocyclopenta[c]pyrrole is not publicly available. The following application notes and protocols are representative examples based on established methods for assessing the genotoxicity of nitrosamine compounds. These protocols are intended to serve as a guideline for researchers and scientists in drug development and safety assessment.

Introduction

This compound is a nitrosamine-containing heterocyclic compound.[1][2][3] Nitrosamines as a class are known to be potent mutagens and carcinogens, primarily after metabolic activation.[4][5][6][7] Therefore, evaluating the genotoxic potential of novel nitrosamine compounds like this compound is a critical step in safety assessment. This document outlines detailed protocols for a battery of standard in vitro genotoxicity assays, including the Ames test (bacterial reverse mutation assay), the in vitro micronucleus assay, and the comet assay, which are recommended for the evaluation of such compounds.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[8][9][10] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine and tryptophan operons, respectively. The assay determines if a substance can cause a reverse mutation, allowing the bacteria to grow on a medium deficient in the corresponding amino acid. Many nitrosamines require metabolic activation to exert their mutagenic effects; therefore, the assay is typically performed with and without an exogenous metabolic activation system (S9 fraction).[8][11][12]

Experimental Protocol

Materials:

  • Test Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA (pKM101).[11][12]

  • Metabolic Activation: Aroclor 1254-induced rat liver S9 fraction or phenobarbital/β-naphthoflavone-induced hamster or rat liver S9.[9] A 30% S9 mix is often more sensitive for nitrosamines.[8][12]

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Controls:

    • Negative Control: Solvent vehicle.

    • Positive Controls (without S9): Sodium azide (for TA100, TA1535), 2-nitrofluorene (for TA98), Mitomycin C (for WP2 uvrA).

    • Positive Controls (with S9): 2-Aminoanthracene (for all strains), Benzo[a]pyrene (for TA98, TA100). For nitrosamines, a known mutagenic nitrosamine like N-nitrosodimethylamine (NDMA) should also be included.[9]

  • Media and Reagents: Nutrient broth, minimal glucose agar plates, top agar supplemented with histidine and biotin (for S. typhimurium) or tryptophan (for E. coli).

Procedure:

  • Pre-incubation Method:

    • To a sterile tube, add 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for non-activation arms), and 0.05 mL of the test compound solution at various concentrations.

    • Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.[8]

  • Plating:

    • After incubation, add 2 mL of molten top agar to each tube, mix gently, and pour the contents onto the surface of a minimal glucose agar plate.

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.

  • Scoring:

    • Count the number of revertant colonies on each plate.

    • A positive response is defined as a dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the solvent control.

Hypothetical Data Presentation

Table 1: Ames Test Results for this compound

Concentration (µ g/plate )TA98 (-S9)TA98 (+S9)TA100 (-S9)TA100 (+S9)WP2 uvrA (+S9)
Solvent Control 25 ± 430 ± 5120 ± 12135 ± 1545 ± 6
1 28 ± 535 ± 6125 ± 11140 ± 1450 ± 5
10 26 ± 375 ± 9130 ± 14280 ± 2595 ± 11
50 29 ± 6150 ± 18128 ± 10550 ± 45210 ± 22
100 ToxicToxicToxicToxicToxic
Positive Control 250 ± 20450 ± 30800 ± 501200 ± 90350 ± 28

*Data are presented as mean revertants ± standard deviation. *Indicates a significant increase (p < 0.05) compared to the solvent control.

Experimental Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Pre-incubation cluster_plating Plating and Incubation cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., TA100) mix Mix Bacteria, Compound, and S9 bacterial_culture->mix test_compound This compound (in DMSO) test_compound->mix s9_mix S9 Mix (for metabolic activation) s9_mix->mix incubate Incubate at 37°C (30 min) mix->incubate add_top_agar Add Top Agar incubate->add_top_agar plate Pour on Minimal Glucose Agar add_top_agar->plate incubate_plates Incubate Plates (48-72h) plate->incubate_plates count_colonies Count Revertant Colonies incubate_plates->count_colonies data_analysis Data Analysis (Fold increase vs. control) count_colonies->data_analysis

Caption: Workflow for the Ames pre-incubation assay.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity. For nitrosamines, metabolically competent cell lines like HepaRG or the use of an S9 fraction with cell lines like TK6 or CHO is recommended.[4][5]

Experimental Protocol

Materials:

  • Cell Line: Human lymphoblastoid TK6 cells, Chinese Hamster Ovary (CHO) cells, or human hepatoma HepaRG cells.[4][5]

  • Metabolic Activation: S9 fraction (if using non-metabolically competent cells).

  • Test Compound: this compound.

  • Controls:

    • Negative Control: Solvent vehicle.

    • Positive Controls (without S9): Mitomycin C.

    • Positive Controls (with S9): Cyclophosphamide.

  • Reagents: Culture medium, fetal bovine serum, cytochalasin B (to block cytokinesis), fixative (methanol/acetic acid), DNA stain (e.g., DAPI or Giemsa).

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks and allow them to attach and grow for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of the test compound, with and without S9 mix, for a short duration (e.g., 3-6 hours).

    • Remove the treatment medium and wash the cells.

  • Recovery and Cytokinesis Block:

    • Add fresh medium containing cytochalasin B and incubate for a period equivalent to 1.5-2 normal cell cycles.[13]

  • Harvesting and Staining:

    • Harvest the cells by trypsinization.

    • Treat with a hypotonic solution, fix, and drop the cell suspension onto clean microscope slides.

    • Stain the slides with a suitable DNA stain.

  • Scoring:

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[13]

    • Calculate the cytokinesis-block proliferation index (CBPI) to assess cytotoxicity.

Hypothetical Data Presentation

Table 2: In Vitro Micronucleus Assay Results in TK6 Cells

Concentration (µM)% Micronucleated Binucleated Cells (-S9)% Micronucleated Binucleated Cells (+S9)CBPI (+S9)
Solvent Control 1.2 ± 0.31.4 ± 0.41.85
0.5 1.3 ± 0.21.8 ± 0.51.82
2.5 1.5 ± 0.44.5 ± 0.81.75
10 1.6 ± 0.39.8 ± 1.21.51
25 1.8 ± 0.515.2 ± 1.9*1.20
Positive Control 12.5 ± 1.518.0 ± 2.11.15

*Data are presented as mean ± standard deviation. *Indicates a significant increase (p < 0.05) compared to the solvent control.

Experimental Workflow

Micronucleus_Assay_Workflow seed_cells Seed Cells in Culture Plates treat_cells Treat with Test Compound (+/- S9 for 3-6h) seed_cells->treat_cells wash_cells Wash and Add Fresh Medium with Cytochalasin B treat_cells->wash_cells incubate_cells Incubate for 1.5-2 Cell Cycles wash_cells->incubate_cells harvest_cells Harvest and Fix Cells incubate_cells->harvest_cells prepare_slides Prepare Microscope Slides harvest_cells->prepare_slides stain_slides Stain with DNA Dye (e.g., DAPI) prepare_slides->stain_slides score_slides Score Micronuclei in Binucleated Cells stain_slides->score_slides analyze_data Analyze Data and CBPI score_slides->analyze_data

Caption: Workflow for the in vitro micronucleus assay.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13][14][15] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. The alkaline version of the assay (pH > 13) is most common for detecting single- and double-strand breaks and alkali-labile sites.[13][15]

Experimental Protocol

Materials:

  • Cell Line: Any proliferating mammalian cell line (e.g., TK6, HepG2).

  • Test Compound: this compound.

  • Controls:

    • Negative Control: Solvent vehicle.

    • Positive Control: Hydrogen peroxide (H₂O₂) or another known genotoxic agent.

  • Reagents: Low melting point agarose, lysis solution (with Triton X-100), alkaline electrophoresis buffer (NaOH, EDTA), DNA stain (e.g., SYBR Green or propidium iodide).

Procedure:

  • Cell Treatment: Treat cells in suspension or monolayer with various concentrations of the test compound for a short period (e.g., 1-4 hours).

  • Embedding: Mix a small aliquot of the cell suspension with molten low melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.[14]

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.[14]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Perform electrophoresis under alkaline conditions (e.g., ~1 V/cm for 20-40 minutes).[15]

  • Neutralization and Staining: Neutralize the slides, dehydrate, and stain with a fluorescent DNA dye.

  • Scoring:

    • Visualize the slides using a fluorescence microscope.

    • Use image analysis software to quantify the DNA damage, typically by measuring the percentage of DNA in the comet tail (% Tail DNA).

    • Analyze at least 50-100 cells per slide.[13]

Hypothetical Data Presentation

Table 3: Comet Assay Results in HepG2 Cells

Concentration (µM)Mean % Tail DNA
Solvent Control 4.5 ± 1.2
10 6.2 ± 1.8
50 15.8 ± 3.5
100 28.9 ± 5.1
200 45.3 ± 6.8*
Positive Control (H₂O₂) 55.0 ± 7.2

*Data are presented as mean ± standard deviation. *Indicates a significant increase (p < 0.05) compared to the solvent control.

Experimental Workflow

Comet_Assay_Workflow treat_cells Treat Cells with Test Compound embed_cells Embed Cells in Low Melting Point Agarose on Slide treat_cells->embed_cells lyse_cells Lyse Cells to Form Nucleoids embed_cells->lyse_cells unwind_dna Alkaline Unwinding of DNA lyse_cells->unwind_dna electrophoresis Perform Alkaline Electrophoresis unwind_dna->electrophoresis stain_dna Neutralize and Stain DNA electrophoresis->stain_dna visualize Visualize and Score Comets (Image Analysis) stain_dna->visualize analyze_data Quantify % Tail DNA visualize->analyze_data

Caption: Workflow for the alkaline comet assay.

Hypothetical Signaling Pathway for Nitrosamine Genotoxicity

Nitrosamines typically require metabolic activation by cytochrome P450 (CYP) enzymes to form unstable α-hydroxy nitrosamines.[4] These intermediates spontaneously decompose to form highly reactive alkyldiazonium ions, which can then alkylate DNA bases, primarily at the O⁶ and N⁷ positions of guanine. This DNA alkylation can lead to the formation of DNA adducts, strand breaks, and mutations if not properly repaired, ultimately triggering cellular responses like cell cycle arrest and apoptosis, or leading to carcinogenesis.[6][16][17]

Nitrosamine_Pathway cluster_activation Metabolic Activation cluster_damage DNA Damage and Cellular Response Nitrosamine This compound CYP450 CYP450 Enzymes (e.g., CYP2A6, CYP2E1) Nitrosamine->CYP450 Oxidation Alpha_Hydroxy α-hydroxy nitrosamine (unstable intermediate) CYP450->Alpha_Hydroxy Diazonium Alkyldiazonium Ion (reactive electrophile) Alpha_Hydroxy->Diazonium Spontaneous Decomposition DNA Nuclear DNA Diazonium->DNA Alkylation DNA_Adducts DNA Adducts (e.g., O⁶-alkylguanine) DNA->DNA_Adducts DNA_Breaks DNA Strand Breaks DNA_Adducts->DNA_Breaks Mutation Mutation (if repair fails) DNA_Adducts->Mutation Damage_Sensor Damage Sensors (ATM/ATR) DNA_Breaks->Damage_Sensor p53 p53 Activation Damage_Sensor->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Proposed pathway for nitrosamine-induced genotoxicity.

References

Application Notes and Protocols for Nitrosamine Impurity Testing in Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The presence of N-nitrosamine impurities in Active Pharmaceutical Ingredients (APIs) is a significant concern for the pharmaceutical industry due to their classification as probable human carcinogens.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines to control and mitigate the presence of these impurities in drug products.[2][4][5] This document provides detailed application notes and protocols for the testing of nitrosamine impurities in APIs, intended for researchers, scientists, and drug development professionals.

The formation of N-nitrosamine impurities can occur during the synthesis of APIs or during the storage of the finished drug product.[6] The primary mechanism involves the reaction of secondary or tertiary amines with a nitrosating agent, often under acidic conditions.[4][7] Common sources of amines include the API itself, degradants, or residual solvents like dimethylformamide (DMF).[4][8] Nitrosating agents can be introduced through contaminated raw materials or reagents, such as sodium nitrite.[8][9]

A systematic approach to controlling nitrosamine impurities involves a three-step process:

  • Risk Assessment: Evaluate manufacturing processes to identify potential sources of nitrosamine formation.[7][10]

  • Confirmatory Testing: If a risk is identified, perform analytical testing to confirm the presence and quantify the levels of nitrosamine impurities.[1][7]

  • Mitigation: Implement changes to the manufacturing process to reduce or eliminate the formation of nitrosamines.

Analytical Methodologies

A variety of sensitive and selective analytical methods have been developed for the detection and quantification of nitrosamine impurities. The choice of method often depends on the specific nitrosamine, the API matrix, and the required limit of detection. Commonly employed techniques include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).[6]

Data Presentation: Quantitative Limits of Analytical Methods

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various nitrosamines using different analytical techniques as reported in the literature. These values are typically in the parts per billion (ppb) or nanograms per milliliter (ng/mL) range, highlighting the high sensitivity required for this analysis.[11]

NitrosamineAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
N-Nitrosodimethylamine (NDMA)LC-MS/MS0.04 pg on column1 ng/mL[6][12]
N-Nitrosodiethylamine (NDEA)LC-MS/MS-0.3 ng/mL[6]
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)LC-MS/MS-0.3 ng/mL[6]
N-Nitrosodiisopropylamine (NDIPA)LC-MS/MS-0.5 ng/mL[6]
N-Nitrosoethylisopropylamine (NEIPA)LC-MS/MS-0.5 ng/mL[6]
N-Nitrosodibutylamine (NDBA)LC-MS/MS-0.3 ng/mL[6]
Multiple NitrosaminesGC-MS/MSBelow 3 ppb-[11]
NDMA, NDEA, NEIPA, NDIPA, NDBA, NMBAGC-MS/MS0.1 ppb0.25 ppb[6]
NDMA, NDEAGC-MS0.005 ppm0.015 ppm[3]

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Determination of Multiple Nitrosamines

This protocol is a general guideline for the simultaneous analysis of multiple nitrosamine impurities in an API using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[13]

1. Sample Preparation

  • Extraction: Weigh approximately 100 mg of the API into a clean vial.[14]

  • Add a suitable solvent (e.g., methanol, water, or a mixture). The choice of solvent is critical to ensure good recovery and minimize matrix interference.[13]

  • Spike the sample with an appropriate internal standard (ISTD) solution.[14] Isotope-labeled internal standards are often used for accurate quantification.[15]

  • Vortex the sample for at least 5 minutes to ensure thorough mixing and extraction.[16]

  • Centrifuge the sample to separate any undissolved material.[14]

  • Filter the supernatant through a 0.22 µm or 0.45 µm filter before injection.[14]

  • Note: Protect samples from light as nitrosamines can be light-sensitive.[15] The use of amber vials is recommended.[17]

2. Chromatographic Conditions

  • Instrument: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column (e.g., C18) with appropriate dimensions and particle size to achieve good separation of the target nitrosamines from the API and other matrix components.[18]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid). The gradient should be optimized to provide good peak shape and resolution.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Injection Volume: Typically 5-10 µL.

3. Mass Spectrometry Conditions

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), depending on the specific nitrosamines being analyzed.[18]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[18]

  • MRM Transitions: Specific precursor-to-product ion transitions for each target nitrosamine and internal standard should be optimized.

  • Source Parameters: Optimize parameters such as gas temperatures, gas flows, and ion spray voltage to maximize signal intensity.

4. Data Analysis

  • Integrate the peak areas of the target nitrosamines and the internal standards.

  • Create a calibration curve by plotting the peak area ratio (analyte/ISTD) against the concentration of the calibration standards.

  • Quantify the amount of each nitrosamine in the sample using the calibration curve.

Protocol 2: GC-MS/MS Method for the Determination of Volatile Nitrosamines

This protocol outlines a general procedure for the analysis of volatile nitrosamine impurities using Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS).[11]

1. Sample Preparation

  • Extraction: Suspend a known amount of the API (e.g., 250 mg) in a basic solution (e.g., 1M NaOH).[16]

  • Extract the nitrosamines into an organic solvent such as dichloromethane (DCM).[16]

  • Vortex and shake the mixture for several minutes to ensure efficient extraction.[16]

  • Centrifuge to separate the layers.

  • Carefully transfer the organic layer for analysis.

  • Headspace GC-MS: For very volatile nitrosamines, headspace sampling can be used, which requires minimal sample preparation.[17]

2. Chromatographic Conditions

  • Instrument: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane) for the separation of volatile compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: Typically around 250 °C.[19] Some nitrosamines may degrade at elevated temperatures, so the inlet temperature should be optimized.[15]

  • Oven Temperature Program: A temperature gradient is used to separate the nitrosamines. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).[19]

  • Injection Mode: Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column.[19]

3. Mass Spectrometry Conditions

  • Ionization Source: Electron Ionization (EI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Define specific precursor-to-product ion transitions for each target nitrosamine.

  • Source and Interface Temperatures: Typically maintained around 230 °C and 250 °C, respectively.[19]

4. Data Analysis

  • Similar to the LC-MS/MS method, quantify the nitrosamines using a calibration curve prepared with external standards.

Visualizations

Workflow for Nitrosamine Impurity Testing

The following diagram illustrates the general workflow for the identification and control of nitrosamine impurities in APIs.

Nitrosamine_Testing_Workflow cluster_0 Risk Assessment cluster_1 Confirmatory Testing cluster_2 Mitigation and Control A Identify Potential Sources of Amines and Nitrosating Agents B Review Manufacturing Process (Synthesis, Solvents, Reagents) A->B C Assess Storage Conditions B->C D Develop and Validate Analytical Method (LC-MS/MS or GC-MS/MS) C->D Risk Identified E Sample Preparation (Extraction, Cleanup) D->E F Instrumental Analysis E->F G Data Analysis and Quantification F->G H Modify Manufacturing Process G->H Impurity Detected I Control Raw Materials H->I J Implement In-Process Controls I->J K Establish Specification Limits J->K K->B Continuous Monitoring

Caption: General workflow for nitrosamine impurity management.

Logical Relationship in Nitrosamine Formation

This diagram illustrates the key components and conditions that lead to the formation of N-nitrosamine impurities.

Nitrosamine_Formation cluster_Source Sources cluster_Condition Condition Amine Secondary or Tertiary Amine (from API, degradants, solvents) Reaction Nitrosation Reaction Amine->Reaction Nitrosating_Agent Nitrosating Agent (e.g., Nitrites from raw materials) Nitrosating_Agent->Reaction Acidic Acidic Environment Acidic->Reaction Impurity N-Nitrosamine Impurity Reaction->Impurity

Caption: Key factors in N-nitrosamine formation.

References

Application Note: Development of a Validated Analytical Procedure for N-Nitroso-3-azabicyclo[3.3.0]octane

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and validated analytical procedure for the quantitative determination of the N-Nitroso-3-azabicyclo[3.3.0]octane impurity in active pharmaceutical ingredients (APIs) and finished drug products. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), offering high selectivity and low detection limits to meet stringent regulatory requirements. The procedure has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.

Introduction

N-Nitroso compounds, commonly known as nitrosamines, are a class of potent genotoxic impurities that can form during the synthesis, formulation, or storage of pharmaceutical products. N-Nitroso-3-azabicyclo[3.3.0]octane has been identified as a potential impurity in certain drug substances, such as the anti-diabetic medication gliclazide.[1][2] Due to the significant health risks associated with nitrosamine impurities, regulatory agencies worldwide require manufacturers to control their levels in pharmaceutical products to as low as reasonably practicable.[3][4] This necessitates the development of highly sensitive and validated analytical methods for their accurate quantification at trace levels.

This application note provides a comprehensive protocol for the analysis of N-Nitroso-3-azabicyclo[3.3.0]octane, including sample preparation, UPLC-MS/MS conditions, and method validation results. The use of a deuterated internal standard, N-Nitroso-3-azabicyclo[3.3.0]octane-d4, ensures the accuracy and reliability of the quantification.[5][6][7]

Experimental

Materials and Reagents
  • N-Nitroso-3-azabicyclo[3.3.0]octane reference standard (purity ≥ 98%)

  • N-Nitroso-3-azabicyclo[3.3.0]octane-d4 internal standard (ISTD)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug substance/product samples for analysis

Instrumentation

An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source was used for this analysis.

Standard and Sample Preparation

Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of N-Nitroso-3-azabicyclo[3.3.0]octane reference standard and dissolve in 100 mL of methanol.

Internal Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of N-Nitroso-3-azabicyclo[3.3.0]octane-d4 and dissolve in 100 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the standard stock solution with methanol to obtain concentrations ranging from 0.1 ng/mL to 100 ng/mL. Spike each working standard solution with the internal standard to a final concentration of 10 ng/mL.

Sample Preparation:

  • Accurately weigh and transfer 100 mg of the drug substance or powdered tablets into a 10 mL volumetric flask.

  • Add 8 mL of methanol and vortex for 15 minutes to ensure complete dissolution.

  • Spike with the internal standard solution to a final concentration of 10 ng/mL.

  • Bring the volume to 10 mL with methanol and mix thoroughly.

  • Centrifuge the solution at 5000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into a UPLC vial for analysis.

UPLC-MS/MS Method

UPLC Conditions:

ParameterValue
Column ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program See Table 1

Table 1: UPLC Gradient Program

Time (min) %A %B
0.0 95 5
1.0 95 5
5.0 20 80
6.0 20 80
6.1 95 5

| 8.0 | 95 | 5 |

MS/MS Conditions:

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
N-Nitroso-3-azabicyclo[3.3.0]octane 141.1 69.1 25 15

| N-Nitroso-3-azabicyclo[3.3.0]octane-d4 (ISTD) | 145.1 | 73.1 | 25 | 15 |

Method Validation

The analytical method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH Q2(R1) guidelines.

Specificity

Specificity was evaluated by analyzing blank samples (diluent) and spiked samples. The chromatograms showed no interfering peaks at the retention time of N-Nitroso-3-azabicyclo[3.3.0]octane and its internal standard, demonstrating the high specificity of the method.

Linearity

Linearity was assessed by analyzing a series of standard solutions over the concentration range of 0.25 to 50 ng/mL. The method exhibited excellent linearity with a correlation coefficient (r²) greater than 0.999.

Table 3: Linearity Data

Concentration (ng/mL) Peak Area Ratio (Analyte/ISTD)
0.25 0.024
0.5 0.051
1.0 0.102
5.0 0.508
10.0 1.015
25.0 2.530
50.0 5.055

| Correlation Coefficient (r²) | 0.9995 |

Accuracy

Accuracy was determined by spiking known amounts of N-Nitroso-3-azabicyclo[3.3.0]octane into the drug product matrix at three different concentration levels (LOQ, 100%, and 150% of the target concentration). The recovery at each level was within the acceptable range of 90-110%.

Table 4: Accuracy (Recovery) Data

Spiked Level Spiked Conc. (ng/mL) Measured Conc. (ng/mL) Recovery (%)
LOQ 0.5 0.48 96.0
100% 5.0 5.09 101.8

| 150% | 7.5 | 7.35 | 98.0 |

Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) for both was found to be less than 5%, indicating excellent precision.

Table 5: Precision Data

Precision Type Concentration (ng/mL) %RSD (n=6)
Repeatability 5.0 2.1

| Intermediate Precision | 5.0 | 3.5 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was established as the concentration with an S/N ratio of ≥ 3, and the LOQ was the concentration with an S/N ratio of ≥ 10.

Table 6: LOD and LOQ

Parameter Value (ng/mL)
LOD 0.08

| LOQ | 0.25 |

Conclusion

The developed UPLC-MS/MS method provides a reliable, sensitive, and accurate procedure for the quantification of N-Nitroso-3-azabicyclo[3.3.0]octane in pharmaceutical samples. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control analysis to ensure the safety and quality of drug products.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing ss Standard Stock Solution (100 µg/mL) ws Working Standards (0.1-100 ng/mL) ss->ws is Internal Standard Stock (100 µg/mL) is->ws spike Spike with ISTD is->spike uplc UPLC Separation (C18 Column) ws->uplc sample Weigh Drug Substance/Product (100 mg) dissolve Dissolve in Methanol sample->dissolve dissolve->spike centrifuge Centrifuge spike->centrifuge filter Filter (0.22 µm) centrifuge->filter filter->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms integrate Peak Integration msms->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the analysis of N-Nitroso-3-azabicyclo[3.3.0]octane.

validation_parameters method Validated Analytical Method specificity Specificity method->specificity linearity Linearity (r² > 0.999) method->linearity accuracy Accuracy (90-110%) method->accuracy precision Precision (%RSD < 5%) method->precision lod LOD (0.08 ng/mL) method->lod loq LOQ (0.25 ng/mL) method->loq

Caption: Key validation parameters for the analytical procedure.

References

Application Notes and Protocols for the Chromatographic Separation of Gliclazide and its Nitrosamine Impurity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). As with any pharmaceutical compound, the presence of impurities is a critical concern for safety and efficacy. Of particular importance are nitrosamine impurities, which are classified as probable human carcinogens. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of nitrosamine impurities in drug substances and products.[1] This document provides a detailed application note and protocol for the chromatographic separation of Gliclazide from its potential nitrosamine impurity, N-nitroso-gliclazide.

The formation of N-nitroso-gliclazide can occur under specific conditions where a nitrosating agent reacts with the secondary amine moiety present in the Gliclazide structure. Therefore, a sensitive and specific analytical method is crucial for the detection and quantification of this impurity at trace levels to ensure patient safety.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the chromatographic separation of Gliclazide and its nitrosamine impurity, N-nitroso-gliclazide, using a validated Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Triple Quadrupole Mass Spectrometer (TQ-MS).

AnalyteRetention Time (min)Linearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)
Gliclazide~5.41 - 1000.20.698 - 102
N-nitroso-gliclazide~8.00.5 - 500.10.395 - 105

Experimental Protocols

This section details the methodologies for the sample preparation and chromatographic analysis of Gliclazide and N-nitroso-gliclazide.

Sample Preparation

For Gliclazide Drug Substance:

  • Accurately weigh and dissolve 100 mg of the Gliclazide drug substance in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Dilute the solution with the mobile phase to a final concentration of 1 mg/mL for Gliclazide.

  • Filter the solution through a 0.22 µm syringe filter before injection.

For Gliclazide Tablets:

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Gliclazide and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the diluent (e.g., a mixture of acetonitrile and water) and sonicate for 30 minutes with intermittent shaking to ensure complete extraction.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Centrifuge a portion of the solution at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

Chromatographic Conditions

A UHPLC system coupled with a triple quadrupole mass spectrometer is recommended for the sensitive and selective quantification of Gliclazide and its nitrosamine impurity.

Instrumentation:

  • UHPLC system with a binary pump, autosampler, and column oven.

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.[1]

Chromatographic Parameters:

  • Column: A reversed-phase column such as a C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) or a biphenyl column is suitable for the separation.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile or Methanol.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    1.0 10
    8.0 90
    10.0 90
    10.1 10

    | 12.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometer Settings (Example for ESI in Positive Mode):

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
    Gliclazide 324.1 127.1 30 20

    | N-nitroso-gliclazide | 353.1 | 156.1 | 35 | 25 |

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing start Start: Gliclazide Sample (API or Tablet) weighing Weighing and Dissolution start->weighing extraction Extraction (for Tablets) weighing->extraction If tablet dilution Dilution to Working Concentration weighing->dilution If API extraction->dilution filtration Filtration (0.22 µm) dilution->filtration injection UHPLC Injection filtration->injection separation Chromatographic Separation (C18/Biphenyl Column) injection->separation detection MS/MS Detection (ESI+/MRM) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting Results quantification->reporting end End: Report reporting->end

Caption: Experimental workflow for the analysis of Gliclazide and its nitrosamine impurity.

Logical Relationship Diagram

logical_relationship cluster_compounds Compounds of Interest cluster_analysis_goal Analytical Goal cluster_outcome Desired Outcome Gliclazide Gliclazide (Active Pharmaceutical Ingredient) Separation Chromatographic Separation Gliclazide->Separation is separated from Nitrosamine N-nitroso-gliclazide (Potential Impurity) Nitrosamine->Separation Quantification Accurate Quantification Separation->Quantification enables

Caption: Relationship between Gliclazide, its nitrosamine impurity, and the analytical objective.

References

Application Notes and Protocols for the Analysis of Octahydro-2-nitrosocyclopenta[c]pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Octahydro-2-nitrosocyclopenta[c]pyrrole is a nitrosamine impurity that has been identified in pharmaceutical products, such as Gliclazide.[1] Due to the classification of many nitrosamines as probable human carcinogens, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established strict limits for their presence in drug substances and products.[2][3][4] Consequently, sensitive and robust analytical methods are crucial for the accurate quantification of these impurities at trace levels.

This document provides detailed application notes and standardized protocols for the sample preparation of this compound for analysis by chromatographic techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific literature on the sample preparation of this particular nitrosamine is limited, the following protocols are based on well-established and validated methods for the extraction and analysis of a broad range of nitrosamine impurities from various matrices.

Analytical Techniques Overview

A variety of analytical techniques are employed for the detection and quantification of nitrosamine impurities. The most common and regulatory-accepted methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, particularly for non-volatile nitrosamines.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): A highly sensitive technique, often used with headspace or liquid injection for volatile nitrosamines.[4]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Provides high mass accuracy, aiding in the definitive identification and quantification of nitrosamines, and helping to eliminate false positives.[3]

The choice of analytical instrumentation will influence the final sample preparation requirements, particularly the final solvent and concentration.

Sample Preparation Techniques

Effective sample preparation is critical to remove matrix interferences and concentrate the analyte of interest. The two primary techniques recommended for this compound are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE)

SPE is a highly effective and widely used technique for the cleanup and concentration of nitrosamines from various sample matrices, including pharmaceutical formulations and water.[7][8][9] The selection of the appropriate sorbent is key to achieving high recovery. For nitrosamines, strong cation-exchange or activated carbon-based sorbents are often employed.[9][10]

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound

This protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

  • SPE Cartridge: Strong cation-exchange or activated coconut charcoal (e.g., 200mg/6mL).[11]

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Deionized Water

  • Nitrogen gas supply

  • SPE manifold

  • Sample dissolution solvent (e.g., methanol or a suitable buffer)

Procedure:

  • Sample Preparation:

    • Accurately weigh a representative portion of the sample (e.g., ground tablets, API).

    • Dissolve the sample in a suitable solvent to a known concentration. The choice of solvent will depend on the drug product's solubility and compatibility with the SPE sorbent.

    • Centrifuge or filter the sample solution to remove any undissolved excipients.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridge on the manifold.

    • Condition the cartridge by passing 5 mL of dichloromethane.[8]

    • Follow with 5 mL of methanol.[10]

    • Equilibrate the cartridge with 5 mL of deionized water. Ensure the sorbent bed does not run dry.[8]

  • Sample Loading:

    • Load the prepared sample solution onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Follow with a wash of 5 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

  • Drying:

    • Dry the SPE cartridge thoroughly under a stream of nitrogen for 10-20 minutes to remove residual water.[10]

  • Elution:

    • Elute the target analyte with 5-10 mL of dichloromethane into a clean collection tube.[10]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.

    • Reconstitute the residue in a known volume of a suitable solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS).

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Final Preparation Dissolve Dissolve Sample Filter Filter/Centrifuge Dissolve->Filter Condition Condition Cartridge Filter->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analyte Dry->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis Analysis Reconstitute->Analysis Inject for LC/GC-MS

Caption: Workflow diagram for the Solid-Phase Extraction (SPE) of this compound.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases. It can be an effective method for extracting nitrosamines from aqueous-based samples or complex matrices. A salting-out liquid-liquid extraction (SALLE) approach can enhance the extraction efficiency for polar nitrosamines.[12]

Experimental Protocol: Liquid-Liquid Extraction (LLE) for this compound

This protocol provides a general procedure for LLE and may need to be adapted based on the sample matrix.

Materials:

  • Separatory funnel or centrifuge tubes

  • Dichloromethane (DCM, HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Sodium sulfate (anhydrous)

  • pH meter and appropriate buffers (e.g., dilute HCl, sodium carbonate solution)

  • Sample dissolution solvent

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the sample in an aqueous buffer. The pH of the aqueous phase may need to be adjusted to optimize the partitioning of the nitrosamine.

  • Extraction:

    • Transfer the aqueous sample solution to a separatory funnel.

    • Add an equal volume of an immiscible organic solvent (e.g., dichloromethane).

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

  • Phase Separation:

    • Drain the lower organic layer into a clean flask.

    • Repeat the extraction of the aqueous layer with two more portions of the organic solvent to ensure complete recovery.[13]

    • Combine all organic extracts.

  • Drying:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentration and Reconstitution:

    • Evaporate the dried organic extract to a small volume or to dryness using a rotary evaporator or a gentle stream of nitrogen.

    • Reconstitute the residue in a precise volume of a solvent suitable for the analytical method.

Workflow for Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction Dissolve Dissolve Sample in Aqueous Buffer AddSolvent Add Organic Solvent Dissolve->AddSolvent Shake Shake & Separate AddSolvent->Shake Collect Collect Organic Layer Shake->Collect Repeat Repeat Extraction Collect->Repeat Repeat->AddSolvent Dry Dry with Na2SO4 Repeat->Dry Concentrate Concentrate Dry->Concentrate Reconstitute Reconstitute Concentrate->Reconstitute Analysis Analysis Reconstitute->Analysis Inject for LC/GC-MS

Caption: Workflow diagram for the Liquid-Liquid Extraction (LLE) of this compound.

Quantitative Data Summary

Table 1: Example Recoveries for Nitrosamines using Solid-Phase Extraction

NitrosamineMatrixSPE SorbentRecovery (%)Analytical MethodReference
NDMAAntitussive SyrupsStrong Cation-Exchange90 - 120GC-MS[9]
NDEAAntitussive SyrupsStrong Cation-Exchange90 - 120GC-MS[9]
NMORAntitussive SyrupsStrong Cation-Exchange90 - 120GC-MS[9]
VariousWaterActivated Coconut CharcoalNot SpecifiedGC-MS/MS[10]

Table 2: Example Limits of Quantification (LOQ) for Nitrosamines

NitrosamineMatrixSample PrepLOQAnalytical MethodReference
NDMAMetforminDilute and Shoot0.25 ng/mLLC-HRMS[5]
NDEAMetforminDilute and Shoot0.25 ng/mLLC-HRMS[5]
NDMAValsartanHeadspace0.05 ppmGC-MS[14]
13 NitrosaminesAntibody DrugsSALLE0.5 µg/LLC-MS/MS[12]
NDMAAntitussive SyrupsSPE~0.1 ng/mLGC-MS[9]
NDEAAntitussive SyrupsSPE~0.02 ng/mLGC-MS[9]

Conclusion and Recommendations

The provided SPE and LLE protocols offer robust starting points for the development of a validated sample preparation method for the analysis of this compound. Due to the lack of specific literature for this compound, it is imperative that any chosen method be thoroughly validated for the specific drug product matrix. Validation should include assessments of specificity, linearity, accuracy, precision, and the limit of quantification (LOQ) to ensure compliance with regulatory requirements. The use of isotopically labeled internal standards is also highly recommended to correct for matrix effects and variations in extraction recovery.

References

"use of Octahydro-2-nitrosocyclopenta[c]pyrrole as a positive control in mutagenicity tests"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Use of N-Nitrosamines as Positive Controls in Mutagenicity Tests

Disclaimer: Extensive searches of scientific literature and regulatory guidelines did not yield specific data on the use of Octahydro-2-nitrosocyclopenta[c]pyrrole as a positive control in mutagenicity tests. The information presented herein is based on established protocols for other N-nitrosamine compounds, which are structurally related and serve as a relevant proxy for researchers interested in this class of compounds.

Application Notes

Introduction to N-Nitrosamines and Mutagenicity Testing

N-nitrosamines are a class of chemical compounds that are potent mutagens and probable human carcinogens. Their detection as impurities in pharmaceuticals, food, and consumer products has led to increased scrutiny and the need for robust mutagenicity testing. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used in vitro method to assess the mutagenic potential of chemical substances.

The Enhanced Ames Test (EAT) for N-Nitrosamines

Standard Ames test protocols have shown reduced sensitivity for some N-nitrosamines. Consequently, regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) recommend an "Enhanced Ames Test" (EAT) for this class of compounds.[1][2] The EAT protocol includes modifications to the standard Ames test to improve the detection of mutagenic N-nitrosamines.

Key features of the Enhanced Ames Test include:

  • Use of specific bacterial strains: Salmonella typhimurium strains TA100, TA1535, and Escherichia coli strain WP2 uvrA (pKM101) are particularly sensitive to N-nitrosamines.[3]

  • Metabolic activation: Most N-nitrosamines are promutagens, meaning they require metabolic activation to exert their mutagenic effect. The EAT specifies the use of a liver post-mitochondrial fraction (S9) from hamsters or rats pre-treated with enzyme inducers.

  • Pre-incubation method: A 30-minute pre-incubation of the test compound with the bacterial strain and S9 mix is recommended over the plate incorporation method.[2]

  • Selection of appropriate positive controls: The use of a known mutagenic N-nitrosamine as a positive control is crucial for the validity of the assay.

Mechanism of Action of N-Nitrosamine Mutagenicity

The mutagenicity of N-nitrosamines is primarily due to their metabolic activation by cytochrome P450 enzymes in the liver S9 fraction. This activation leads to the formation of unstable intermediates that can alkylate DNA, forming DNA adducts. These adducts can cause mispairing of DNA bases during replication, leading to point mutations.

G cluster_S9 Metabolic Activation (S9 Mix) cluster_Bacterium Bacterial Cell N-Nitrosamine N-Nitrosamine CYP450 CYP450 N-Nitrosamine->CYP450 Oxidation Unstable Alkylating Intermediates Unstable Alkylating Intermediates CYP450->Unstable Alkylating Intermediates Bacterial_DNA Bacterial DNA Unstable Alkylating Intermediates->Bacterial_DNA Alkylation DNA_Adducts DNA Adducts Bacterial_DNA->DNA_Adducts DNA_Replication DNA Replication DNA_Adducts->DNA_Replication Mispairing Point_Mutation Point Mutation (Reversion) DNA_Replication->Point_Mutation

Caption: Metabolic activation and mutagenic pathway of N-nitrosamines.

Experimental Protocols

Preparation of Materials

A detailed list of necessary reagents and media for the Ames test is provided in the table below.

Reagent/MediumPurpose
Oxoid Nutrient Broth No. 2Overnight culture of bacterial strains
Minimal Glucose Agar PlatesGrowth of revertant colonies
Top AgarOverlaying bacteria and test compound
Histidine/Biotin SolutionSupports initial growth of auxotrophic bacteria
S9 MixMetabolic activation of the test compound
Phosphate BufferVehicle for non-S9 activated assays
Test Compound Stock SolutionN-nitrosamine to be tested
Positive Control Stock SolutionKnown mutagenic N-nitrosamine
Negative ControlSolvent used for test and positive controls
Bacterial Strains and Culture Conditions
  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) should be used.

  • Culture: Inoculate a single colony of each strain into 10 mL of Oxoid Nutrient Broth No. 2 and incubate overnight at 37°C with shaking (120 rpm) to reach a density of approximately 1 x 10⁹ cells/mL.

Enhanced Ames Test Protocol

G Start Start Prepare_Components Prepare Bacterial Cultures, S9 Mix, and Test/Control Solutions Start->Prepare_Components Mix_Components Mix: Bacteria + S9 Mix/Buffer + Test/Positive/Negative Control Prepare_Components->Mix_Components Pre-incubate Pre-incubate at 37°C for 30 min Mix_Components->Pre-incubate Add_Top_Agar Add Molten Top Agar Pre-incubate->Add_Top_Agar Plate Pour onto Minimal Glucose Agar Plate Add_Top_Agar->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies End End Count_Colonies->End

Caption: Workflow for the Enhanced Ames Test (EAT).

  • Preparation: Label sterile tubes for each bacterial strain, test concentration, positive control, and negative control, for both with and without S9 activation.

  • Addition of Components:

    • To each tube, add 0.1 mL of the appropriate overnight bacterial culture.

    • Add 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for no activation).

    • Add 0.1 mL of the test compound solution, positive control solution, or negative control (solvent).

  • Pre-incubation: Vortex the tubes gently and pre-incubate at 37°C for 30 minutes.

  • Plating:

    • Add 2.0 mL of molten top agar (maintained at 45°C) to each tube.

    • Vortex gently and immediately pour the contents onto a minimal glucose agar plate.

    • Swirl the plate to ensure even distribution.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

Data Presentation and Interpretation

The results of the Ames test are typically expressed as the mean number of revertant colonies per plate ± standard deviation for each concentration of the test substance. A positive response is generally defined as a reproducible, dose-related increase in the number of revertant colonies. A common criterion for a positive result is a two-fold or greater increase in the number of revertants for strains TA98, TA100, and WP2 uvrA, and a three-fold or greater increase for TA1535 and TA1537, as compared to the negative control.

Table 1: Example Data for a Positive Control N-Nitrosamine in the Enhanced Ames Test

StrainTreatmentConcentration (µ g/plate )With S9 ActivationWithout S9 Activation
Mean Revertants ± SDMean Revertants ± SD
TA100 Negative Control (Solvent)0120 ± 15115 ± 12
Positive Control (e.g., NDMA)10350 ± 25125 ± 18
50850 ± 45130 ± 20
1001500 ± 80128 ± 15
TA1535 Negative Control (Solvent)020 ± 518 ± 4
Positive Control (e.g., NDMA)1075 ± 822 ± 6
50250 ± 2025 ± 5
100550 ± 3523 ± 7
WP2 uvrA Negative Control (Solvent)030 ± 628 ± 5
Positive Control (e.g., CPNP)595 ± 1032 ± 7
10210 ± 1835 ± 6
25450 ± 3033 ± 8

NDMA: N-Nitrosodimethylamine; CPNP: 1-Cyclopentyl-4-nitrosopiperazine. Data are hypothetical and for illustrative purposes.

Conclusion

While specific data for this compound as a positive control in mutagenicity assays is not publicly available, the Enhanced Ames Test provides a robust framework for assessing the mutagenic potential of N-nitrosamines. The use of appropriate bacterial strains, metabolic activation systems, and a well-characterized N-nitrosamine positive control, such as NDMA or CPNP, is essential for obtaining reliable and reproducible results. Researchers investigating the mutagenicity of novel N-nitrosamines should adhere to the principles of the EAT to ensure the sensitivity and accuracy of their findings.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Octahydro-2-nitrosocyclopenta[c]pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of Octahydro-2-nitrosocyclopenta[c]pyrrole. The content is tailored for researchers, scientists, and drug development professionals.

Section 1: Synthesis of the Precursor - Octahydrocyclopenta[c]pyrrole

The synthesis of the target molecule is a two-stage process, beginning with the formation of the bicyclic amine precursor, Octahydrocyclopenta[c]pyrrole, also known as 3-azabicyclo[3.3.0]octane. Challenges at this stage often relate to yield, purity, and scalability.

Frequently Asked Questions (FAQs) - Precursor Synthesis

Q1: What are the common synthetic routes to Octahydrocyclopenta[c]pyrrole?

A1: Several synthetic routes are reported in the literature, primarily starting from cyclopentane derivatives. Key methods include:

  • Reduction of a cyclopentimide compound: This involves the reduction of a dicarboximide fused to the cyclopentane ring using a reducing agent like sodium borohydride in the presence of a Lewis acid.[1]

  • Hydrogenation of 1,2-dicyanocyclo-1-pentene: This method involves the catalytic hydrogenation of the dicyano compound, leading to the formation of the bicyclic amine.[2]

  • From 2,3-dimethylmaleic anhydride: A multi-step synthesis that involves halogenation, cyclization, degradation, and reduction steps.[3]

Q2: I am experiencing low yields in the reduction of the cyclopentimide. What are the potential causes and solutions?

A2: Low yields in this reduction can be attributed to several factors:

  • Inefficient Reducing Agent: While powerful reducing agents like Lithium Aluminum Hydride (LiAlH4) can be used, they pose significant safety risks, especially on a larger scale.[1] A combination of a milder reducing agent like sodium borohydride with a Lewis acid promoter can be a safer and more efficient alternative.[1]

  • Reaction Conditions: Temperature and reaction time are critical. Ensure the reaction is carried out at the optimal temperature as specified in the protocol. Insufficient reaction time may lead to incomplete conversion.

  • Work-up Procedure: The work-up often involves pH adjustment to isolate the amine. Incomplete neutralization or extraction can lead to product loss. Ensure the pH is carefully adjusted and perform multiple extractions with a suitable organic solvent.[1]

Q3: Are there any safety concerns with the synthesis of Octahydrocyclopenta[c]pyrrole?

A3: Yes, particularly when using strong reducing agents like LiAlH4, which is highly reactive with water and can be pyrophoric.[1] When using hydrogenation methods, proper handling of hydrogen gas and the catalyst is crucial to prevent fires or explosions. Always conduct a thorough risk assessment before starting any chemical synthesis.

Troubleshooting Guide - Precursor Synthesis
Problem Possible Cause Suggested Solution
Low Yield Incomplete reaction.Monitor the reaction progress using TLC or GC-MS. Increase reaction time or temperature if necessary.
Product loss during work-up.Optimize the extraction procedure. Use a different solvent or increase the number of extractions. Ensure proper pH adjustment.[1]
Sub-optimal reducing agent.Consider using a different reducing agent or a combination of reagents (e.g., NaBH4 with a Lewis acid).[1]
Impure Product Presence of starting material.Optimize reaction conditions to drive the reaction to completion.
Side-product formation.Analyze the impurities to identify their structure. Adjust reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize side reactions.
Inefficient purification.Use a different purification method (e.g., distillation, column chromatography). For the hydrochloride salt, recrystallization can be effective.
Scalability Issues Use of hazardous reagents.Replace hazardous reagents like LiAlH4 with safer alternatives for large-scale production.[1]
Harsh reaction conditions.Investigate milder reaction conditions that are more amenable to large-scale synthesis.
Experimental Protocols - Precursor Synthesis

Method 1: Reduction of Cyclopentimide with Sodium Borohydride and a Lewis Acid [1]

  • Setup: In a three-necked flask equipped with a mechanical stirrer, add tetrahydrofuran (THF), toluene, sodium borohydride, and zinc chloride under a nitrogen atmosphere.

  • Reaction: Heat the suspension to reflux. Slowly add a solution of the cyclopentimide in THF.

  • Work-up: After the reaction is complete, cool the mixture and neutralize with dilute hydrochloric acid to pH 2-3. Separate the organic phase. Extract the aqueous phase with ethyl acetate.

  • Isolation: Adjust the pH of the aqueous layer to 8-9 with a saturated sodium carbonate solution and extract with ethyl acetate. Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Data Presentation - Precursor Synthesis Yields
Starting Material Reducing Agent Solvent Yield (%) Purity (%) Reference
CyclopentimideNaBH4 / ZnCl2THF / Toluene90.997 (HPLC)[1]
CyclopentimideNaBH4 / FeCl3Acetonitrile / Xylene91.697 (HPLC)[1]
1,2-dicyanocyclo-1-penteneH2 / Rh on charcoalTHF73(GC)[2]

Section 2: N-Nitrosation of Octahydrocyclopenta[c]pyrrole

The second stage of the synthesis is the N-nitrosation of the secondary amine precursor to yield this compound. This step is critical and presents its own set of challenges, including the handling of potentially carcinogenic materials and achieving selective nitrosation.

Frequently Asked Questions (FAQs) - N-Nitrosation

Q1: What are the common methods for N-nitrosation of secondary amines?

A1: Traditional methods often involve the use of sodium nitrite in an acidic medium.[4] However, modern, milder, and more efficient methods are now available:

  • Using tert-butyl nitrite (TBN): This method can be performed under solvent-free conditions and avoids the use of strong acids. It is compatible with acid-labile protecting groups.[5][6]

  • Flow Electrochemistry: This technique uses sodium nitrite in an electrochemical flow cell, offering a mild, straightforward, and scalable approach that avoids harsh chemicals.[4][7]

Q2: I am concerned about the safety of working with N-nitroso compounds. What precautions should I take?

A2: N-nitrosamines are a class of compounds that are often potent carcinogens. It is crucial to handle these materials with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Minimize exposure and consider using methods that reduce handling, such as in-line purification in flow chemistry setups.[4]

Q3: My nitrosation reaction is giving a low yield. What could be the problem?

A3: Low yields in N-nitrosation can result from several factors:

  • Decomposition of the Nitrosating Agent: Nitrous acid (formed in situ from sodium nitrite and acid) is unstable. Ensure the reaction is performed at a low temperature to prevent its decomposition.

  • pH of the Reaction Mixture: The pH is critical for traditional nitrosation methods. If the pH is too low, the amine will be protonated and unreactive. If it is too high, the concentration of the active nitrosating species will be too low.

  • Inefficient Nitrosating Agent: Consider using a milder and more efficient reagent like tert-butyl nitrite, which can provide excellent yields under neutral conditions.[5][6]

Troubleshooting Guide - N-Nitrosation
Problem Possible Cause Suggested Solution
Low Yield Inefficient nitrosating agent.Switch to a more modern and efficient nitrosating agent like tert-butyl nitrite (TBN).[5][6]
Sub-optimal reaction conditions.For traditional methods, carefully control the temperature and pH. For newer methods like flow electrochemistry, optimize the flow rate and current.[4]
Product instability.N-nitroso compounds can be sensitive to light and heat. Protect the reaction mixture from light and maintain a low temperature.
Formation of Side Products Over-nitrosation or side reactions.Use a milder nitrosating agent and carefully control the stoichiometry of the reagents.
Impurities in the starting amine.Ensure the Octahydrocyclopenta[c]pyrrole precursor is of high purity before starting the nitrosation reaction.
Difficulty in Purification Product is an oil or difficult to crystallize.Use column chromatography on silica gel for purification. For flow chemistry methods, consider an in-line acidic extraction for purification.[4]
Thermal decomposition during purification.Avoid high temperatures during solvent removal. Use a rotary evaporator at low temperature and pressure.
Experimental Protocols - N-Nitrosation

Method 2: N-Nitrosation using tert-butyl nitrite (TBN) [5][6]

  • Reaction Setup: In a round-bottom flask, add the Octahydrocyclopenta[c]pyrrole.

  • Reagent Addition: Add tert-butyl nitrite (1.0 to 1.5 equivalents) to the amine.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 45 °C) until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up: The product can often be isolated in high purity by aqueous work-up or by filtering the crude product through a short pad of silica gel.

Method 3: Flow Electrochemical N-Nitrosation [4][7]

  • System Setup: Use an undivided electrochemical flow cell with a graphite anode and a nickel cathode.

  • Reagent Streams: Prepare a solution of Octahydrocyclopenta[c]pyrrole in acetonitrile and a separate aqueous solution of sodium nitrite.

  • Reaction: Pump the two solutions through the flow cell at a controlled flow rate, applying a constant current.

  • Purification: The product stream can be purified using an in-line acidic extraction system.

Data Presentation - N-Nitrosation of Secondary Amines
Substrate Nitrosating Agent Conditions Yield (%) Reference
N-methyl anilinetert-butyl nitriteSolvent-free, RT98[8]
Dibenzylaminetert-butyl nitriteSolvent-free, 45°C97[8]
Various secondary aminesSodium nitriteFlow electrochemistryup to 99[4][7]

Mandatory Visualizations

Diagram 1: Synthetic Workflow for this compound

Synthesis_Workflow Overall Synthetic Workflow cluster_precursor Stage 1: Precursor Synthesis cluster_nitrosation Stage 2: N-Nitrosation Cyclopentimide Cyclopentimide Reduction Reduction Cyclopentimide->Reduction NaBH4 / Lewis Acid Octahydrocyclopenta[c]pyrrole Octahydrocyclopenta[c]pyrrole Reduction->Octahydrocyclopenta[c]pyrrole Nitrosation Nitrosation Octahydrocyclopenta[c]pyrrole->Nitrosation tert-butyl nitrite or Flow Electrochemistry This compound This compound Nitrosation->this compound

Caption: Overall synthetic workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Precursor Synthesis

Troubleshooting_Low_Yield Troubleshooting Low Yield in Precursor Synthesis Start Low Yield Detected Check_Completion Is the reaction complete? (TLC/GC-MS) Start->Check_Completion Optimize_Conditions Increase reaction time/temperature Check_Completion->Optimize_Conditions No Check_Workup Review work-up procedure Check_Completion->Check_Workup Yes Optimize_Conditions->Check_Completion Optimize_Extraction Optimize pH and extraction Check_Workup->Optimize_Extraction No Check_Reagents Are the reagents efficient? Check_Workup->Check_Reagents Yes End Yield Improved Optimize_Extraction->End Change_Reagents Consider alternative reducing agents Check_Reagents->Change_Reagents No Check_Reagents->End Yes Change_Reagents->End

Caption: Decision tree for troubleshooting low yields in the precursor synthesis.

References

"optimizing LC-MS parameters for N-Nitroso-3-azabicyclo[3.3.0]octane detection"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection and quantification of N-Nitroso-3-azabicyclo[3.3.0]octane by Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of N-Nitroso-3-azabicyclo[3.3.0]octane.

Symptom Potential Cause Recommended Solution
No or Low Analyte Signal 1. Incorrect Mass Spectrometry Parameters: The precursor or product ion m/z values may be incorrect.Verify the MRM transitions. For N-Nitroso-3-azabicyclo[3.3.0]octane (MW: 140.18), the protonated molecule [M+H]⁺ is m/z 141.1. Common fragments for cyclic nitrosamines include the loss of the nitroso group (-NO, 30 Da) or a hydroxyl group (-OH, 17 Da).[1][2][3][4] Use the proposed MRM transitions in Table 1 as a starting point for optimization.
2. Inefficient Ionization: The choice of ionization source (ESI vs. APCI) can significantly impact signal intensity for nitrosamines.Atmospheric Pressure Chemical Ionization (APCI) in positive mode is often preferred for small, less polar nitrosamines and can provide better sensitivity and reduced matrix effects compared to Electrospray Ionization (ESI).[5]
3. Sample Degradation: N-nitrosamines can be sensitive to light and certain storage conditions.Prepare samples fresh and store them in amber vials, protected from light. Keep samples refrigerated or frozen if analysis is not immediate.
4. Poor Sample Preparation: Incomplete extraction or loss of analyte during sample cleanup.Ensure the dissolution solvent is appropriate for the sample matrix. A mixture of methanol and water is a common choice.[1] Centrifugation and filtration are crucial steps to remove excipients that can interfere with the analysis.[1]
Poor Peak Shape (Tailing, Fronting, or Broadening) 1. Incompatible Sample Diluent: Mismatch between the sample solvent and the initial mobile phase can cause peak distortion.Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent. If using a stronger solvent like pure methanol, consider reducing the injection volume.
2. Column Overload: Injecting too much analyte can lead to peak fronting.Dilute the sample or reduce the injection volume.
3. Secondary Interactions with the Column: The analyte may be interacting with active sites on the stationary phase.Ensure the mobile phase pH is appropriate for the analyte. The addition of a small amount of an acid, such as formic acid (typically 0.1%), can improve peak shape for amine-containing compounds by ensuring consistent protonation.
4. Column Contamination or Degradation: Buildup of matrix components or loss of stationary phase can degrade performance.Wash the column with a strong solvent or, if necessary, replace the column.
High Background Noise or Interferences 1. Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the analyte signal.Improve sample cleanup procedures. A divert valve can be used to direct the high-concentration API peak to waste, preventing it from entering the mass spectrometer and causing source contamination.[5] Adjusting the chromatographic gradient to better separate the analyte from interfering peaks is also recommended.
2. Contaminated Mobile Phase or Solvents: Impurities in the solvents can contribute to high background noise.Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
3. System Contamination: Contamination in the LC system, tubing, or mass spectrometer source.Flush the entire LC system with appropriate cleaning solutions. Clean the mass spectrometer ion source according to the manufacturer's recommendations.
Inconsistent or Non-Reproducible Results 1. Inconsistent Sample Preparation: Variability in extraction efficiency or final sample volume.Use precise pipetting and ensure complete dissolution and mixing at each step. The use of an internal standard, such as a deuterated version of the analyte (N-Nitroso-3-azabicyclo[3.3.0]octane-d4), can compensate for variability.
2. Fluctuating Instrument Performance: Drifts in temperature, flow rate, or mass spectrometer sensitivity.Allow the LC-MS system to fully equilibrate before starting the analysis. Monitor system suitability parameters (e.g., peak area, retention time, and signal-to-noise ratio) throughout the analytical run.
3. Sample Carryover: Analyte from a previous injection appearing in subsequent runs.Optimize the needle wash procedure on the autosampler, using a strong solvent to effectively clean the injection system between samples.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial LC-MS parameters for N-Nitroso-3-azabicyclo[3.3.0]octane analysis?

A1: For initial method development, the parameters outlined in Table 2 and Table 3 are recommended as a starting point. These are based on typical conditions for the analysis of cyclic nitrosamines.

Q2: Which ionization source is better for N-Nitroso-3-azabicyclo[3.3.0]octane, ESI or APCI?

A2: While both can be used, Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often recommended for the analysis of small, relatively non-polar nitrosamines.[5] It can provide better sensitivity and is often less susceptible to matrix effects compared to Electrospray Ionization (ESI).

Q3: How can I confirm the identity of a peak suspected to be N-Nitroso-3-azabicyclo[3.3.0]octane?

A3: Confirmation should be based on a comparison of the retention time with a certified reference standard. Additionally, the use of at least two MRM transitions is recommended. The ratio of the quantifier to qualifier ion should be consistent between the sample and the standard.

Q4: What is a suitable internal standard for this analysis?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as N-Nitroso-3-azabicyclo[3.3.0]octane-d4. This will have a similar chemical behavior to the analyte but a different mass, allowing it to be distinguished by the mass spectrometer.

Q5: How can I minimize matrix effects from the drug product formulation?

A5: Effective sample preparation is key. This typically involves a protein precipitation or a liquid-liquid extraction followed by centrifugation and filtration to remove insoluble excipients.[1] Chromatographic separation should be optimized to resolve the analyte from the active pharmaceutical ingredient (API) and other matrix components. A divert valve can also be employed to prevent the bulk of the matrix from entering the mass spectrometer.[5]

Quantitative Data Summary

The following tables provide recommended starting parameters for the LC-MS/MS analysis of N-Nitroso-3-azabicyclo[3.3.0]octane.

Table 1: Proposed MRM Transitions for N-Nitroso-3-azabicyclo[3.3.0]octane

Note: These are predicted transitions based on the molecular weight and known fragmentation patterns of cyclic nitrosamines.[1][2][3][4] These parameters should be optimized for your specific instrument.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed Role
N-Nitroso-3-azabicyclo[3.3.0]octane141.1111.1 (Loss of NO)Quantifier
141.1124.1 (Loss of OH)Qualifier

Table 2: Recommended Starting Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18, 100 x 2.1 mm, <3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 - 20 µL
Gradient Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to elute the analyte. A re-equilibration step is necessary at the end of each run.

Table 3: Recommended Starting Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Positive (+) APCI or ESI
Capillary Voltage Optimize for your instrument (typically 3-4 kV for ESI)
Source Temperature Optimize for your instrument (e.g., 120-150 °C for ESI, 350-450 °C for APCI)
Desolvation Gas Flow Optimize for your instrument (e.g., 600-800 L/hr)
Cone Gas Flow Optimize for your instrument
Collision Gas Argon
Collision Energy To be optimized for each transition (start around 10-20 eV)
Cone/Declustering Potential To be optimized for each transition (start around 20-40 V)

Experimental Protocols

Standard and Sample Preparation

a. Standard Stock Solution (e.g., 100 µg/mL):

  • Accurately weigh a known amount of N-Nitroso-3-azabicyclo[3.3.0]octane reference standard.

  • Dissolve in a suitable solvent, such as methanol, to the desired concentration.

  • Store the stock solution in an amber vial at -20°C.

b. Working Standard Solutions:

  • Prepare a series of dilutions from the stock solution using the sample diluent (e.g., 80:20 methanol:water) to create calibration standards at appropriate concentrations.

c. Sample Preparation (from a solid dosage form):

  • Accurately weigh and crush a representative number of tablets to obtain a fine powder.

  • Weigh an amount of powder equivalent to a single dose and transfer it to a volumetric flask.

  • Add a known volume of diluent (e.g., 80:20 methanol:water).

  • Vortex or sonicate for a specified time (e.g., 15-30 minutes) to ensure complete dissolution of the analyte.

  • Centrifuge the solution at high speed (e.g., 4000 rpm for 15 minutes) to pelletize insoluble excipients.[1]

  • Filter the supernatant through a 0.22 µm syringe filter into an amber autosampler vial for LC-MS analysis.

LC-MS/MS Analysis
  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.

  • Set up the analytical method using the parameters outlined in Table 2 and Table 3 , with the MRM transitions from Table 1 .

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the series of calibration standards to establish a calibration curve.

  • Inject the prepared samples for analysis.

  • Include quality control (QC) samples at low, medium, and high concentrations throughout the analytical run to monitor instrument performance and data quality.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Weigh and Crush Tablet dissolve Dissolve in Diluent start->dissolve extract Vortex/Sonicate dissolve->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into LC-MS filter->inject Transfer to Vial separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Data Analysis & Quantification detect->quantify

Caption: A typical experimental workflow for the analysis of N-Nitroso-3-azabicyclo[3.3.0]octane.

troubleshooting_workflow decision decision solution solution start Start Troubleshooting no_peak No/Low Analyte Signal start->no_peak bad_peak Poor Peak Shape start->bad_peak high_noise High Background/Interference start->high_noise decision_ms decision_ms no_peak->decision_ms Check MS Parameters decision_lc decision_lc bad_peak->decision_lc Check LC Conditions decision_source decision_source high_noise->decision_source Investigate Source solution_mrm Verify/Optimize MRM Transitions decision_ms->solution_mrm Incorrect MRM solution_ionization Switch to APCI/Optimize Source decision_ms->solution_ionization Inefficient Ionization solution_diluent Match Diluent to Mobile Phase decision_lc->solution_diluent Solvent Mismatch solution_column Wash/Replace Column decision_lc->solution_column Column Issue solution_matrix Improve Sample Cleanup decision_source->solution_matrix Matrix Effects solution_contamination Clean System & Use Fresh Solvents decision_source->solution_contamination System Contamination

Caption: A decision tree for troubleshooting common LC-MS issues.

References

"reducing the formation of Gliclazide Impurity B during drug manufacturing"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Gliclazide Impurity B during drug manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is Gliclazide Impurity B and why is it a concern?

Gliclazide Impurity B is chemically identified as 2-Nitroso-octahydrocyclopenta[c]pyrrole, a nitrosamine impurity.[1][2] Nitrosamines are a class of compounds that are considered potentially carcinogenic, and their presence in pharmaceutical products is strictly regulated.[3][4] Gliclazide Impurity B can form during the synthesis of Gliclazide or as a degradation product and may be carried over to the final drug substance.[4]

Q2: What is the primary mechanism of Gliclazide Impurity B formation?

Gliclazide Impurity B is an N-nitrosamine that can be formed through a two-step degradation pathway of the Gliclazide molecule. The initial step involves the hydrolysis of the urea moiety in Gliclazide. This is followed by the oxidation of the resulting hydrazine intermediate to form the N-nitrosamine structure of Impurity B.[5]

Q3: What are the key factors that promote the formation of Gliclazide Impurity B?

Several factors can influence the formation of Gliclazide Impurity B. These include:

  • pH: Both acidic and alkaline conditions can promote the formation of this impurity. Notably, highly alkaline environments (e.g., pH 14) have been shown to significantly facilitate its formation, especially when an oxidizing agent is present.[5]

  • Temperature: Elevated temperatures during manufacturing processes, such as wet granulation and hot melting, directly contribute to the formation of Gliclazide Impurity B.[6]

  • Oxidizing Agents: The presence of oxidizing agents, for instance, hydrogen peroxide (H2O2), can trigger the oxidation step in the formation pathway of Impurity B.[5][7][8]

  • Light: Exposure to light can accelerate the degradation of Gliclazide, which may lead to an increased formation of impurities, including Impurity B.[7][8]

Q4: What are the regulatory limits for Gliclazide Impurity B?

Gliclazide Impurity B is a specified impurity in the European Pharmacopoeia.[9] While specific limits can vary, one patent suggests a limit of not more than 3 parts per million (ppm) when manufacturing process temperatures are controlled.[6] Another source indicates a limit of not more than 2 ppm in the drug substance as per the European Pharmacopoeia monograph.[4]

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to the formation of Gliclazide Impurity B during your experiments.

Observation Potential Cause Recommended Action
Increased levels of Impurity B in the final product after wet granulation. High drying temperatures.Maintain the processing temperature below 60°C, ideally between 40-45°C.[6]
Detection of Impurity B after storage of a Gliclazide formulation. Exposure to light and/or high humidity.Store the drug substance and product in light-resistant containers and control the humidity of the storage environment.
Impurity B formation during synthesis in an alkaline medium. Presence of oxidizing species and high pH.Neutralize the reaction mixture as soon as possible and consider using a nitrogen blanket to minimize oxidation. Evaluate alternative, less alkaline, synthetic routes if feasible.
Variable Impurity B levels between batches. Inconsistent control of process parameters.Tightly control and monitor pH, temperature, and reaction times throughout the manufacturing process. Ensure raw materials are free from oxidizing contaminants.

Experimental Protocols

Protocol 1: HPLC Method for Quantification of Gliclazide Impurity B

This protocol provides a general framework for the High-Performance Liquid Chromatography (HPLC) method used to detect and quantify Gliclazide Impurity B.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase: A mixture of a suitable buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for your system.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve a known amount of the Gliclazide sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to achieve a target concentration.

  • Standard Preparation: Prepare a standard solution of Gliclazide Impurity B in the same solvent as the sample.

  • Quantification: The amount of Impurity B in the sample is determined by comparing the peak area of Impurity B in the sample chromatogram to the peak area of the Impurity B standard.

Visualizations

Gliclazide_Impurity_B_Formation_Pathway Gliclazide Gliclazide Hydrolysis_Step Hydrolysis of Urea Moiety Gliclazide->Hydrolysis_Step Hydrazine_Intermediate Hydrazine Intermediate Hydrolysis_Step->Hydrazine_Intermediate Oxidation_Step Oxidation Hydrazine_Intermediate->Oxidation_Step Impurity_B Gliclazide Impurity B Oxidation_Step->Impurity_B

Caption: Formation Pathway of Gliclazide Impurity B.

Troubleshooting_Workflow Start Impurity B Detected Above Limit Check_Temp Review Manufacturing Temperature Records Start->Check_Temp Temp_High Temperature > 60°C? Check_Temp->Temp_High Reduce_Temp Action: Reduce Process Temperature to 40-45°C Temp_High->Reduce_Temp Yes Check_pH Review pH Control During Synthesis/Formulation Temp_High->Check_pH No End Impurity B Within Acceptable Limits Reduce_Temp->End pH_Extreme pH Highly Alkaline or Acidic? Check_pH->pH_Extreme Adjust_pH Action: Optimize pH and Neutralize Promptly pH_Extreme->Adjust_pH Yes Check_Oxidants Investigate Presence of Oxidizing Agents pH_Extreme->Check_Oxidants No Adjust_pH->End Oxidants_Present Oxidants Detected? Check_Oxidants->Oxidants_Present Inert_Atmosphere Action: Use Inert Atmosphere (e.g., Nitrogen) Oxidants_Present->Inert_Atmosphere Yes Oxidants_Present->End No Inert_Atmosphere->End

Caption: Troubleshooting Workflow for Gliclazide Impurity B.

References

"matrix effects in the analysis of Octahydro-2-nitrosocyclopenta[c]pyrrole in drug formulations"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of Octahydro-2-nitrosocyclopenta[c]pyrrole in drug formulations.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency in the mass spectrometer source due to co-eluting compounds from the sample matrix (e.g., excipients, active pharmaceutical ingredients).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of this compound.[1][2]

Q2: Which analytical technique is most suitable for the analysis of this compound and why?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for identifying and quantifying nitrosamine impurities like this compound.[3][[“]] This technique offers high sensitivity and selectivity, which are crucial for detecting trace levels of these impurities in complex drug formulation matrices.[3][5]

Q3: What are common sources of matrix effects in drug formulations during the analysis of nitrosamines?

A3: Common sources of matrix effects include various excipients used in pharmaceutical products.[1] Polymers such as polyethylene glycol (PEG) and polysorbates, as well as fillers like microcrystalline cellulose, can interfere with the analysis.[6][7][8] The active pharmaceutical ingredient (API) itself can also contribute to matrix effects.

Q4: How can I minimize matrix effects during sample preparation?

A4: Effective sample preparation is critical to mitigate matrix effects.[9] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Dilute-and-Shoot can be employed to clean up the sample and remove interfering components before LC-MS/MS analysis.[10] The choice of sample preparation method should be optimized for each specific drug matrix.[9]

Q5: What is the role of an internal standard in overcoming matrix effects?

A5: An internal standard, particularly a stable isotope-labeled version of the analyte, is highly recommended.[10] Since the internal standard has similar physicochemical properties to the analyte, it will experience similar matrix effects.[10] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression or enhancement can be compensated for, leading to more accurate quantification.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape for this compound Inappropriate sample diluent.If the drug product formulation is causing gelling with aqueous diluents, consider using methanol or other organic solvents. Be aware that this may impact the limit of detection (LOD) and limit of quantitation (LOQ).[9]
Column overload.Reduce the injection volume.[10]
Significant Ion Suppression Co-elution of matrix components.Optimize chromatographic conditions to separate the analyte from interfering matrix components. Consider using a different stationary phase, such as a pentafluorophenyl column, which can offer alternative selectivity.[10]
High concentration of excipients.Implement a more rigorous sample clean-up procedure, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove interfering excipients.[10]
Inconsistent Recovery Variable matrix effects between samples.Use a matrix-matched calibration curve or the standard addition method to compensate for sample-to-sample variations in matrix effects.[10]
Inefficient extraction.Re-evaluate and optimize the sample extraction protocol. Ensure the chosen solvent effectively extracts this compound from the specific drug formulation.
High Background Noise Contamination of the mass spectrometer.Optimize instrument parameters, such as the curtain gas pressure, which can help reduce background noise.[9] Regular cleaning of the mass spectrometer is also crucial.[9]
Interference from the mobile phase.Ensure high-purity solvents and additives are used for the mobile phase.

Experimental Protocols

Illustrative Sample Preparation Protocol: Solid-Phase Extraction (SPE)
  • Sample Preparation: Dissolve the drug product in a suitable solvent (e.g., water or methanol) to achieve a target concentration of the API.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing methanol followed by water.

  • Sample Loading: Load the prepared sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic excipients. Follow with a stronger organic solvent to elute moderately polar interferences.

  • Elution: Elute the target analyte, this compound, using a solution containing an appropriate counter-ion in an organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Illustrative LC-MS/MS Conditions
Parameter Condition
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Hypothetical values for illustrationQuantifier: 141.1 > 81.1Qualifier: 141.1 > 54.1
Collision Energy Optimized for the specific instrument

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis dissolve Dissolve Drug Product spe Solid-Phase Extraction (SPE) dissolve->spe evaporate Evaporate & Reconstitute spe->evaporate lcms LC-MS/MS Analysis evaporate->lcms data Data Processing lcms->data

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_tree start Inaccurate Quantification check_peak Assess Peak Shape start->check_peak check_recovery Evaluate Recovery start->check_recovery poor_peak Poor Peak Shape check_peak->poor_peak low_recovery Low/Inconsistent Recovery check_recovery->low_recovery change_diluent Change Sample Diluent poor_peak->change_diluent optimize_chrom Optimize Chromatography poor_peak->optimize_chrom improve_cleanup Enhance Sample Cleanup (SPE/LLE) low_recovery->improve_cleanup use_is Use Isotope-Labeled Internal Standard low_recovery->use_is

Caption: Troubleshooting decision tree for inaccurate quantification of this compound.

References

"method refinement for trace-level detection of nitrosamine impurities"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for trace-level detection of nitrosamine impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of nitrosamine impurities.

Q1: Why am I observing poor or inconsistent peak shapes for my nitrosamine standards?

A: Poor peak shapes for nitrosamine standards can arise from several factors:

  • Inappropriate Diluent: Using a diluent that is incompatible with the mobile phase can lead to peak fronting or tailing. For instance, using methanol or other organic diluents for certain drug products like metformin, which can form a gel with water, may result in poor peak shapes and limit the method's limit of detection (LOD) and limit of quantitation (LOQ).[1] Whenever possible, water is an ideal diluent as it limits mismatch with chromatographic eluents.[1]

  • Column Overload: Injecting too much sample onto the HPLC column can lead to peak distortion.[1] This is a particular risk when trying to achieve low detection limits by increasing the injection volume.

  • Secondary Interactions: Highly polar nitrosamine impurities can exhibit low retention and poor reproducibility.[2] Interactions between the analyte and the stationary phase or other components in the sample matrix can cause peak tailing.

Troubleshooting Steps:

  • Optimize Diluent: If possible, use a diluent that is similar in composition to the initial mobile phase. If the drug product formulation dictates the use of an organic diluent, consider a solvent exchange step after extraction.

  • Adjust Injection Volume: Reduce the injection volume to see if peak shape improves. If sensitivity is a concern, explore other ways to enhance it, such as optimizing mass spectrometer parameters.

  • Evaluate Column Chemistry: For polar nitrosamines, consider a column with a different stationary phase, such as a biphenyl or a pentafluorophenyl (PFP) column, which can offer better retention than traditional C18 columns.[1][3] The use of a fully end-capped, high-coverage C18 phase can also help retain smaller nitrosamine impurities.[2]

  • Mobile Phase Modification: Adding an ion-pairing agent to the mobile phase can sometimes improve the peak shape for highly polar analytes.[2]

Q2: My method lacks the required sensitivity to meet regulatory limits. How can I improve it?

A: Achieving the low limits of detection (LOD) and quantitation (LOQ) required by regulatory agencies is a common challenge.[4] Here are several strategies to enhance sensitivity:

  • Optimize Mass Spectrometry (MS) Parameters:

    • Ionization Source: The choice of ionization source can significantly impact sensitivity. Atmospheric Pressure Chemical Ionization (APCI) is often preferred for low-mass nitrosamines, while Electrospray Ionization (ESI) may be better for more complex nitrosamines.[5][6]

    • Compound-Dependent Parameters: Fine-tuning parameters like collision energy (CE) and collision cell exit potential (CXP) is crucial for maximizing signal intensity.[1]

    • Source Parameters: Optimizing source and probe temperatures can improve the response of nitrosamine impurities.[2]

    • Curtain Gas: Increasing the curtain gas pressure can reduce background noise and improve LOQ values.[1]

  • Sample Preparation and Concentration:

    • Solid Phase Extraction (SPE): SPE can be used to concentrate nitrosamines from the sample matrix, thereby increasing their concentration before injection.[7][8] This is particularly useful for liquid formulations where the analyte concentration is already low.

    • Solvent Extraction: Efficient solvent extraction protocols can enhance the recovery and reproducibility of the method.[2]

  • Chromatographic Optimization:

    • Reduce Background Noise: Using high-purity mobile phases and minimizing background chemical noise are essential for trace-level quantification.[6]

  • Instrumentation: In some cases, instruments with inherently higher sensitivity may be necessary to meet stringent regulatory limits.[1]

Q3: I am observing significant matrix effects in my analysis. What are the common sources and how can I mitigate them?

A: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in trace-level analysis, potentially leading to inaccurate quantification.[8][9]

Common Sources of Matrix Effects:

  • Active Pharmaceutical Ingredient (API): The drug substance itself is often the primary source of matrix effects.

  • Excipients: Other ingredients in the drug product formulation can interfere with the ionization of the target analytes.

  • Residual Solvents: Solvents used in the manufacturing process, such as dimethylformamide (DMF), can co-elute with nitrosamines and cause interference.[8]

Mitigation Strategies:

  • Effective Sample Preparation:

    • Solid Phase Extraction (SPE): This is a powerful technique to clean up the sample and remove interfering matrix components.[7][8]

    • Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract the nitrosamines from the sample matrix.[10]

  • Chromatographic Separation:

    • Optimize Resolution: Ensure adequate chromatographic separation between the nitrosamine peaks and the API or other matrix components. A diverter valve can be used to direct the high-concentration API peak to waste, preventing it from entering the mass spectrometer and causing source contamination.[5][9]

  • Use of Internal Standards (IS):

    • Isotopically Labeled IS: The use of stable isotope-labeled internal standards (e.g., NDMA-d6) is highly recommended. These compounds have very similar chemical and physical properties to the target analytes and will experience similar matrix effects, thus allowing for accurate correction of the signal.[11]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the ability to detect trace-level impurities.

Q4: I am seeing false positive results for NDMA. What could be the cause?

A: A common cause of false positives for N-nitrosodimethylamine (NDMA) is co-elution with dimethylformamide (DMF), a common residual solvent in pharmaceutical manufacturing.[8] DMF has a similar mass to NDMA and can produce an isobaric interference.

Troubleshooting Steps:

  • Improve Chromatographic Resolution: Modify your chromatographic method to separate NDMA from DMF. This may involve:

    • Trying a different column chemistry.

    • Adjusting the mobile phase composition and gradient.

  • Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between NDMA and the ¹⁵N isotope of DMF due to their small mass difference, thus eliminating false positives.[12]

  • Confirm with a Second Method: If HRMS is not available, confirm any positive results with an alternative, selective method, such as GC-MS/MS.

Quantitative Data Summary

The following tables summarize the Limit of Detection (LOD) and Limit of Quantitation (LOQ) values for nitrosamine analysis in different matrices using various analytical techniques.

Table 1: LC-MS/MS Performance for Nitrosamine Analysis in Metformin

NitrosamineLOD (ng/mL)LOQ (ng/mL)Reference
NDMA25.550.9[3]
NDEA1.97.5[3]
NEIPA1.87.1[3]
NDIPA4.48.8[3]
NMPA3.77.0[3]
NDBA1.97.4[3]
Multiple5 pg/mL10 pg/mL[13]
Multiple0.2 - 0.40.5 - 1.0[14]

Table 2: GC-MS and GC-MS/MS Performance for Nitrosamine Analysis in Valsartan

NitrosamineTechniqueLOD (ppb)LOQ (ppb)Reference
NDMAGC-MS0.180.6[4][15]
NDEAGC-MS0.240.8[4][15]
NDMAGC-MS/MS0.150.5[15]
NDEAGC-MS/MS0.050.16[15]
NDEA, NEIA, NDIPA, NDMAGC-MS/MS0.02 - 0.03 ppm0.06 - 0.09 ppm[16]

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Method for Nitrosamine Analysis in Metformin Drug Product

This protocol is a representative example and may require optimization for specific products and equipment.

1. Sample Preparation [13]

  • Crush a suitable number of Metformin tablets to obtain a powder equivalent to 100 mg of the metformin API.
  • Transfer the powder to a 10 mL volumetric flask.
  • Add 500 µL of methanol and sonicate for 15 minutes.
  • Add LC/MS-grade water to make up the volume to 10 mL, resulting in a final target concentration of 10 mg/mL.
  • Sonicate the sample again for 15 minutes.
  • Shake the sample for 10 minutes using a mechanical shaker.
  • Centrifuge the sample for 15 minutes at 4500 rpm.
  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

2. LC-MS/MS Conditions (Based on a typical setup, specific parameters may vary)

  • LC System: Agilent 1290 Infinity II LC system or equivalent.[13]
  • Column: Waters XSelect HSS PFP column or similar.[3]
  • Mobile Phase A: 0.1% Formic acid in water.[3]
  • Mobile Phase B: 0.1% Formic acid in methanol.[3]
  • Gradient: A suitable gradient to separate the nitrosamines from the metformin API.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Injection Volume: 5 - 20 µL.
  • MS System: Agilent 6495D triple quadrupole mass spectrometer or equivalent.[13]
  • Ionization Mode: APCI or ESI, positive ion mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).

Protocol 2: GC-MS/MS Method for Nitrosamine Analysis in Valsartan Drug Substance

This protocol is a representative example and should be validated for specific applications.

1. Sample Preparation [15]

  • Accurately weigh 0.5 g of the Valsartan drug substance.
  • Dissolve it in dichloromethane (DCM) to a final volume of 5 mL.
  • Perform ultrasonic extraction for 15 minutes.
  • Centrifuge at 3000 rpm for 5 minutes.
  • Filter 2 mL of the supernatant through a 0.45 µm nylon membrane into a GC vial.

2. GC-MS/MS Conditions (Based on a typical setup, specific parameters may vary)

  • GC System: Agilent 7890B GC or equivalent.[16]
  • Column: DM-WAX (30 m x 0.25 mm, 0.5 µm) or similar.[16]
  • Carrier Gas: Helium at a flow rate of 3.0 mL/min.[16]
  • Oven Program: 70°C for 4 min, then ramp at 20°C/min to 240°C and hold for 3 min.[16]
  • Injection Mode: Splitless.
  • MS System: Agilent 7000 series triple quadrupole mass spectrometer or equivalent.
  • Ionization Mode: Electron Ionization (EI).
  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Experimental_Workflow_LC_MS_MS Figure 1: General Experimental Workflow for LC-MS/MS Analysis of Nitrosamines cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Drug Substance/Product dissolve Dissolve/Extract (e.g., Water, Methanol) weigh->dissolve cleanup Cleanup (Optional) (e.g., Centrifugation, SPE) dissolve->cleanup filter Filter (0.22 µm) cleanup->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Peak Integration detect->integrate quantify Quantification (vs. Calibration Curve) integrate->quantify report Report Results quantify->report

Caption: General Experimental Workflow for LC-MS/MS Analysis of Nitrosamines.

Troubleshooting_Sensitivity Figure 2: Troubleshooting Low Sensitivity in Nitrosamine Analysis cluster_ms MS Optimization cluster_sample Sample Preparation cluster_chrom Chromatography start Low Sensitivity Observed ion_source Optimize Ion Source (APCI vs. ESI, Temperatures) start->ion_source spe Implement SPE for Concentration & Cleanup start->spe mobile_phase Use High-Purity Mobile Phase start->mobile_phase ms_params Optimize Compound Parameters (Collision Energy, CXP) ion_source->ms_params curtain_gas Increase Curtain Gas to Reduce Noise ms_params->curtain_gas end Sensitivity Improved curtain_gas->end extraction Optimize Extraction Solvent & Procedure spe->extraction extraction->end column_chem Evaluate Alternative Column Chemistry mobile_phase->column_chem column_chem->end

Caption: Troubleshooting Low Sensitivity in Nitrosamine Analysis.

References

"overcoming co-elution issues in the analysis of Gliclazide impurities"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly co-elution issues, during the analysis of Gliclazide and its impurities.

Troubleshooting Guide: Resolving Co-elution

Co-elution of Gliclazide with its impurities is a frequent challenge in chromatographic analysis, leading to inaccurate quantification and potential out-of-specification results. This guide provides a systematic approach to troubleshoot and resolve these issues.

Problem: Poor resolution between Gliclazide and a known impurity.

Initial Assessment:

  • Confirm System Suitability: Ensure your HPLC/UPLC system meets the required performance criteria (e.g., plate count, tailing factor, and reproducibility) as per your validated method.

  • Verify Peak Identity: Use a reference standard for the impurity to confirm its retention time. If a standard is unavailable, consider mass spectrometry (LC-MS) for peak identification.[1][2]

  • Evaluate Peak Shape: Asymmetrical peaks (fronting or tailing) can indicate column overload, secondary interactions, or a contaminated column, all of which can exacerbate co-elution.[3]

Troubleshooting Workflow:

Troubleshooting Co-elution start Co-elution Observed mobile_phase Modify Mobile Phase start->mobile_phase Step 1 column_chem Change Column Chemistry mobile_phase->column_chem If not resolved resolved Resolution Achieved mobile_phase->resolved Success gradient Adjust Gradient Program column_chem->gradient If not resolved column_chem->resolved Success other_params Optimize Other Parameters gradient->other_params If not resolved gradient->resolved Success other_params->resolved Success

Caption: A stepwise logical workflow for troubleshooting co-elution issues in HPLC analysis.

Step 1: Modify the Mobile Phase

Changes in the mobile phase composition can significantly alter selectivity.

  • Adjust Organic Modifier Ratio: A small change in the percentage of the organic solvent (e.g., acetonitrile or methanol) can alter the elution profile. For reversed-phase chromatography, decreasing the organic content will generally increase retention times and may improve resolution.[4]

  • Change Organic Modifier Type: If using acetonitrile, consider switching to methanol or a combination. The different solvent properties can change the interaction with the stationary phase and improve separation.

  • Modify pH: For ionizable compounds, adjusting the mobile phase pH can change the analyte's charge state and its interaction with the stationary phase, thereby affecting retention and selectivity. A stability-indicating HPLC-UV method successfully resolved Gliclazide and seven degradation products by using a mobile phase with a pH of 3.5.[5]

Step 2: Change Column Chemistry

If mobile phase adjustments are insufficient, the column chemistry may not be suitable for the separation.[3]

  • Different C18 Phases: Not all C18 columns are the same. A C18 column from a different manufacturer or with a different bonding density or end-capping can provide different selectivity.

  • Alternative Stationary Phases: Consider a column with a different stationary phase, such as C8, Phenyl-Hexyl, or a polar-embedded phase, to introduce different separation mechanisms (e.g., pi-pi interactions).

Step 3: Adjust the Gradient Program

For gradient elution, modifying the slope of the gradient can improve the separation of closely eluting peaks.

  • Shallow Gradient: A shallower gradient (slower increase in organic solvent concentration) around the elution time of the co-eluting peaks can increase the separation between them.

Step 4: Optimize Other Parameters

  • Temperature: Lowering the column temperature can sometimes improve resolution, although it may also increase backpressure.

  • Flow Rate: Decreasing the flow rate can increase column efficiency and may lead to better resolution, but will also increase run time. A stability-indicating HPLC-UV method utilized a flow rate of 0.25 mL/min to resolve degradation products.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Gliclazide that I should be aware of?

A1: The European Pharmacopoeia and other studies have identified several potential impurities of Gliclazide. Some of the commonly cited impurities include:

  • Impurity A: 4-Methylbenzenesulfonamide[6]

  • Impurity B: 2-Nitroso-octahydrocyclopenta[c]pyrrole[6]

  • Impurity C: Ethyl [(4-methylphenyl)sulfonyl]carbamate[6]

  • Impurity D: N-[(4-Methylphenyl)sulfonyl]hexahydrocyclopenta[c]pyrrol-2(1H)-carboxamide[6][7]

  • Impurity F: 1-[(4-methylphenyl)sulfonyl]-3-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)urea (Gliclazide Related Compound F)

Forced degradation studies have also identified other degradation products that can form under stress conditions such as acidic, basic, and oxidative environments.[5][8]

Q2: I am seeing a new, unexpected peak in my chromatogram. How can I identify it?

A2: The appearance of a new peak could be due to a degradation product, a new impurity from a different synthesis route, or a system-related issue ("ghost peak").

Identification Workflow:

Peak Identification start New Peak Observed blank_run Inject Blank (Solvent) start->blank_run forced_degradation Perform Forced Degradation Study blank_run->forced_degradation Peak Absent ghost_peak Ghost Peak (System Contamination) blank_run->ghost_peak Peak Present lc_ms LC-MS Analysis forced_degradation->lc_ms Peak does not Match degradation_product Degradation Product forced_degradation->degradation_product Peak Matches Degradant unknown_impurity Unknown Impurity lc_ms->unknown_impurity Characterize Structure

Caption: A workflow for the identification of unknown peaks in a chromatogram.

  • Inject a Blank: Run a blank injection (mobile phase or diluent) to check for ghost peaks, which can arise from contamination in the system or solvents.

  • Perform Forced Degradation: Subject a sample of Gliclazide to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[5][9] If the unknown peak's retention time matches a peak in the stressed samples, it is likely a degradation product.

  • Use LC-MS: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to determine the molecular weight of the impurity, which can help in elucidating its structure.[1][2]

Q3: Can you provide a starting point for an HPLC method to separate Gliclazide and its impurities?

A3: Several methods have been published. Below are two examples that can serve as a starting point. Method parameters should be optimized for your specific instrumentation and requirements.

Method 1: HPLC-UV for Gliclazide and Degradation Products [5]

Parameter Value
Column C18
Mobile Phase 40% Acetonitrile and 60% Ammonium Acetate buffer (0.025 M, pH 3.5)
Flow Rate 0.25 mL/min
Detection UV at 235 nm

| Run Time | Isocratic |

Method 2: UPLC for Gliclazide and Three Potential Impurities [10][11]

Parameter Value
Column Acquity CSH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase 65:35 (v/v) mixture of (5 mM ammonium acetate buffer, pH 4) and (10% ammonium acetate buffer + 90% acetonitrile)
Flow Rate 0.7 mL/min
Detection UV at 227 nm

| Run Time | Isocratic |

Q4: My retention times are shifting from run to run. What could be the cause?

A4: Retention time variability can be caused by several factors:

  • Mobile Phase Preparation: In reversed-phase chromatography, even a 1% variation in the organic solvent composition can cause a 5-15% change in retention time.[4] Ensure accurate and consistent preparation of the mobile phase.

  • Column Temperature: Fluctuations in the column oven temperature will affect retention times. Ensure the column compartment is stable.

  • Column Equilibration: Insufficient column equilibration before starting the analytical run can lead to drifting retention times.

  • Pump Performance: Issues with the pump, such as leaks or faulty check valves, can cause inconsistent flow rates and thus, shifting retention times.

Experimental Protocols

Protocol 1: Forced Degradation Study of Gliclazide

This protocol is based on methodologies described in forced degradation studies to identify potential degradation products.[5][12]

  • Preparation of Stock Solution: Prepare a stock solution of Gliclazide in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at a specified temperature (e.g., 85°C) for a set duration (e.g., 6 hours). After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate under similar conditions as the acid hydrolysis. Neutralize with 0.1 N HCl after the incubation period.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the mixture at room temperature for a specified time.

  • Thermal Degradation: Expose the solid Gliclazide powder to dry heat in an oven (e.g., 105°C for 72 hours).[10] Dissolve the stressed powder in the diluent for analysis.

  • Photolytic Degradation: Expose the Gliclazide solution to UV light (e.g., in a photostability chamber) for a defined period.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC or UPLC method. Compare the chromatograms to identify the degradation products.

Note: The specific conditions (temperature, duration, concentration of stressing agents) may need to be adjusted to achieve a target degradation of approximately 5-20%.

References

Validation & Comparative

Navigating Nitrosamine Impurity Analysis: A Comparative Guide to Analytical Method Validation for Octahydro-2-nitrosocyclopenta[c]pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers worldwide. Octahydro-2-nitrosocyclopenta[c]pyrrole, identified as a potential impurity in certain active pharmaceutical ingredients (APIs), necessitates robust and validated analytical methods for its detection and quantification to ensure patient safety. This guide provides a comparative overview of potential analytical methods for this compound, with a focus on validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.

This compound, also known as Gliclazide Impurity B, is a non-volatile N-nitrosamine.[1][2] Its analysis presents challenges that can be addressed by various analytical techniques, primarily chromatography coupled with highly sensitive detectors. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Comparison of Analytical Methods

The following tables summarize key validation parameters for three common analytical approaches for the quantification of nitrosamine impurities. While specific data for this compound is not extensively published, the data presented here is representative of validated methods for similar N-nitrosamine compounds and serves as a practical guide for method development and validation.

Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Validation ParameterTypical Performance DataAcceptance Criteria (as per ICH Q2(R1))
Specificity No interference from blank, placebo, and other impurities at the retention time of the analyte.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999Correlation coefficient should be close to 1.
Range 0.05 - 1.0 µg/mLThe range should be appropriate for the intended application.
Accuracy (% Recovery) 98.0% - 102.0%The closeness of test results obtained by the method to the true value.
Precision (% RSD) Repeatability: < 2.0%, Intermediate Precision: < 3.0%Relative Standard Deviation (RSD) should be within acceptable limits.
Limit of Detection (LOD) ~0.015 µg/mLThe lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) ~0.05 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness No significant impact on results with minor variations in flow rate, column temperature, and mobile phase composition.The reliability of an analytical procedure with respect to deliberate variations in method parameters.

Table 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Validation ParameterTypical Performance DataAcceptance Criteria (as per ICH Q2(R1))
Specificity High, based on precursor and product ion monitoring.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999Correlation coefficient should be close to 1.
Range 0.5 - 50 ng/mLThe range should be appropriate for the intended application.
Accuracy (% Recovery) 95.0% - 105.0%The closeness of test results obtained by the method to the true value.
Precision (% RSD) Repeatability: < 5.0%, Intermediate Precision: < 10.0%Relative Standard Deviation (RSD) should be within acceptable limits.
Limit of Detection (LOD) ~0.15 ng/mLThe lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) ~0.5 ng/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Consistent performance with slight changes in mobile phase composition and flow rate.The reliability of an analytical procedure with respect to deliberate variations in method parameters.

Table 3: Gas Chromatography with Mass Spectrometry (GC-MS)

Validation ParameterTypical Performance DataAcceptance Criteria (as per ICH Q2(R1))
Specificity High, based on mass-to-charge ratio.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.998Correlation coefficient should be close to 1.
Range 1 - 100 ng/mLThe range should be appropriate for the intended application.
Accuracy (% Recovery) 90.0% - 110.0%The closeness of test results obtained by the method to the true value.
Precision (% RSD) Repeatability: < 10.0%, Intermediate Precision: < 15.0%Relative Standard Deviation (RSD) should be within acceptable limits.
Limit of Detection (LOD) ~0.3 ng/mLThe lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) ~1.0 ng/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Tolerant to minor variations in oven temperature ramp and carrier gas flow.The reliability of an analytical procedure with respect to deliberate variations in method parameters.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the three techniques discussed.

Protocol 1: HPLC-UV Method
  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., methanol or a mixture of mobile phase). Filter the solution through a 0.45 µm filter before injection.

  • Validation:

    • Specificity: Analyze blank, placebo, and spiked samples.

    • Linearity: Prepare a series of standard solutions at different concentrations and plot the peak area against concentration.

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into the sample matrix.

    • Precision: Analyze multiple preparations of a homogeneous sample.

Protocol 2: LC-MS/MS Method
  • Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined (e.g., for NDMA: 75.1 > 43.3).[4]

  • Injection Volume: 5 µL.

  • Sample Preparation: Similar to the HPLC-UV method, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), to minimize matrix effects.

  • Validation: Follows similar principles to the HPLC-UV method, with a focus on demonstrating specificity through the absence of interfering peaks in the selected MRM channels.

Protocol 3: GC-MS Method
  • Instrumentation: Gas chromatograph with a mass selective detector.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • Injector Temperature: 250 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Range: Scan a suitable mass range to include the characteristic ions of the analyte.

  • Sample Preparation: The sample is typically extracted with an organic solvent, and the extract may be concentrated before injection. Derivatization may be necessary for certain nitrosamines, though it is less common for this specific compound.

  • Validation: Similar to the other methods, with an emphasis on demonstrating the absence of co-eluting interferences that could affect the mass spectral identification and quantification.

Visualizing the Validation Workflow

Understanding the logical flow of the analytical method validation process is crucial for successful implementation. The following diagram illustrates the key stages involved, as outlined by ICH guidelines.

ICH_Validation_Workflow ICH Q2(R1) Analytical Method Validation Workflow start Start: Define Analytical Procedure & Intended Use protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq Detection & Quantitation Limits (LOD & LOQ) protocol->lod_loq robustness Robustness protocol->robustness evaluation Evaluate Results Against Acceptance Criteria specificity->evaluation linearity->evaluation accuracy->evaluation precision->evaluation lod_loq->evaluation robustness->evaluation report Prepare Validation Report evaluation->report end End: Method is Validated report->end

References

"cross-validation of different analytical techniques for nitrosamine analysis"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of nitrosamine impurities in pharmaceutical products has necessitated robust and sensitive analytical methods for their detection and quantification. This guide provides an objective comparison of the primary analytical techniques employed for nitrosamine analysis, supported by experimental data and detailed methodologies.

Introduction to Nitrosamine Analysis

Nitrosamines are a class of chemical compounds that are probable human carcinogens. Their presence in pharmaceuticals, even at trace levels, is a significant safety concern. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established strict guidelines for the control of nitrosamine impurities in drug substances and products. Consequently, the development and validation of highly sensitive and selective analytical methods are crucial for ensuring patient safety and regulatory compliance.

The most prominent analytical techniques for nitrosamine analysis include Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS), High-Resolution Mass Spectrometry (HRMS), and Gas Chromatography with Thermal Energy Analyzer (GC-TEA). The choice of technique often depends on the specific nitrosamine, the sample matrix, and the required sensitivity.

Performance Comparison of Analytical Techniques

The selection of an appropriate analytical technique is guided by its performance characteristics. The following table summarizes the key quantitative performance data for the most common methods used in nitrosamine analysis.

Parameter LC-MS/MS GC-MS/MS HRMS GC-TEA
Limit of Detection (LOD) 0.025 - 0.5 ng/mL< 1 µg/L; ~0.016 µg/kgAs low as 0.005 ppmNot explicitly quantified in reviewed sources, but noted for high selectivity
Limit of Quantification (LOQ) 0.1 - 1.5 ppb< 1 µg/L; ~15 ppb0.01 - 0.5 ng/mL0.010 µg/m³ for air samples
Accuracy (% Recovery) 80 - 120%Average 108.66 ± 9.32%85 - 115%Not explicitly quantified in reviewed sources
Precision (%RSD) < 15%< 6%< 10%Not explicitly quantified in reviewed sources
Linearity (R²) > 0.99> 0.999> 0.999Not explicitly quantified in reviewed sources

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of any analytical technique. Below are representative protocols for the key methods discussed.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely considered the gold standard for nitrosamine testing due to its high sensitivity and selectivity, allowing for the simultaneous quantification of multiple nitrosamines.

a. Sample Preparation:

  • Weigh approximately 100 mg of the drug product and dissolve it in 2 mL of a 50:50 methanol:water solution.

  • Sonicate the sample for 30 minutes.

  • Centrifuge the sample at 12,000 rpm for 10 minutes.

  • Collect the supernatant and dilute it 1:5 with water.

  • Spike with an internal standard (e.g., NDMA-d6, NDEA-d10).

b. Chromatographic Conditions:

  • LC System: Agilent 1290 Infinity II Bio LC system or equivalent.

  • Column: Ascentis® Express C18, 150 x 3.0 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A time-based gradient from 3% B to 95% B.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 60 °C.

  • Injection Volume: 20 µL.

c. Mass Spectrometric Conditions:

  • Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each nitrosamine must be optimized.

Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a robust and reliable technique, particularly for the analysis of volatile nitrosamines.

a. Sample Preparation:

  • For solid samples, weigh approximately 250 mg of the active pharmaceutical ingredient (API) or an equivalent amount of mixed tablet powder into a centrifuge tube.

  • Suspend the sample in 10 mL of 1M NaOH solution and shake for at least 5 minutes.

  • Add 2.0 mL of dichloromethane, vortex, and shake for another 5 minutes.

  • Centrifuge at approximately 10,000 g for at least 5 minutes.

  • Collect the dichloromethane layer for analysis.

b. Chromatographic Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Injector Temperature: 240 °C.

  • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min.

  • Injection Volume: 1 µL.

c. Mass Spectrometric Conditions:

  • Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS or equivalent.

  • Ionization Source: Electron Ionization (EI), 70 eV.

  • MS Source Temperature: 230 °C.

  • Transfer Line Temperature: 250 °C.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

High-Resolution Mass Spectrometry (HRMS)

HRMS provides high accuracy and is particularly useful for the identification of unknown or emerging nitrosamine impurities.

a. Sample Preparation:

  • Dissolve 30 mg of the ranitidine hydrochloride drug substance in 1 mL of methanol to achieve a final concentration of 30 mg/mL.

  • Add 10 µL of a 500 ng/mL internal standard solution to yield a final concentration of 5 ng/mL.

b. Chromatographic Conditions:

  • LC System: Vanquish Horizon UHPLC system or equivalent.

  • Column: Acclaim™ Polar Advantage II column.

  • Injection Volume: 5 µL.

c. Mass Spectrometric Conditions:

  • Mass Spectrometer: Orbitrap Exploris 120 or equivalent.

  • Ionization Source: APCI probe.

  • Scan Mode: Targeted analysis with optimized source parameters.

Gas Chromatography with Thermal Energy Analyzer (GC-TEA)

GC-TEA is a highly selective method for N-nitroso compounds.

a. Sample Preparation:

  • The sample is prepared for injection into the gas chromatograph. The specific preparation will depend on the sample matrix.

b. Chromatographic and Detection Principle:

  • The sample is injected into the GC, where the compounds are separated in a chromatographic column.

  • The separated compounds then pass through a thermal energy analyzer.

  • Nitrogen-containing compounds, such as nitrosamines, are pyrolyzed.

  • The resulting nitrogen oxides react with ozone, producing a specific light emission that is detected by the TEA.

Cross-Validation Workflow

Cross-validation of different analytical techniques is essential to ensure the accuracy and reliability of results. A logical workflow for this process is outlined below.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Method Validation Parameters cluster_comparison Data Comparison & Evaluation Sample Reference Material & Spiked Drug Product Extraction Extraction / Clean-up Sample->Extraction LCMS LC-MS/MS Extraction->LCMS GCMS GC-MS/MS Extraction->GCMS HRMS HRMS Extraction->HRMS GCTEA GC-TEA Extraction->GCTEA Specificity Specificity LCMS->Specificity LOD_LOQ LOD / LOQ LCMS->LOD_LOQ Accuracy Accuracy LCMS->Accuracy Precision Precision LCMS->Precision Linearity Linearity LCMS->Linearity GCMS->Specificity GCMS->LOD_LOQ GCMS->Accuracy GCMS->Precision GCMS->Linearity HRMS->Specificity HRMS->LOD_LOQ HRMS->Accuracy HRMS->Precision HRMS->Linearity GCTEA->Specificity GCTEA->LOD_LOQ GCTEA->Accuracy GCTEA->Precision GCTEA->Linearity Compare Compare Performance Data Specificity->Compare LOD_LOQ->Compare Accuracy->Compare Precision->Compare Linearity->Compare Evaluate Evaluate Method Suitability Compare->Evaluate Conclusion Select Optimal Method(s) for Routine Quality Control Evaluate->Conclusion

"comparative toxicity of Octahydro-2-nitrosocyclopenta[c]pyrrole and other N-nitrosamines"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the toxicity of several N-nitrosamines. Due to a lack of publicly available experimental data, a direct toxicological comparison including Octahydro-2-nitrosocyclopenta[c]pyrrole could not be conducted. However, this guide summarizes the known toxicity of other pertinent N-nitrosamines, offering valuable insights for risk assessment and future research.

While specific toxicological data for this compound remains elusive in public domains, safety data sheets classify it as "Harmful if swallowed" and "Suspected of causing genetic defects." This classification underscores the need for further investigation into its toxicological profile. This guide focuses on well-characterized N-nitrosamines: N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), N-nitrosopyrrolidine (NPYR), and N-nitrosopiperidine (NPIP), for which substantial experimental data exists.

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for the selected N-nitrosamines, providing a basis for comparing their relative potencies.

Table 1: Acute Toxicity Data

CompoundChemical StructureSpeciesRoute of AdministrationLD50 (mg/kg)
N-Nitrosodimethylamine (NDMA) (CH₃)₂NNORatOral40
N-Nitrosodiethylamine (NDEA) (C₂H₅)₂NNORatOral280
N-Nitrosopyrrolidine (NPYR) C₄H₈N₂ORatOral900
N-Nitrosopiperidine (NPIP) C₅H₁₀N₂ORatOral200

Data compiled from various toxicological databases and literature.

Table 2: Carcinogenicity Data (Oral Administration in Rats)

CompoundTarget Organ(s)Carcinogenic Potency (TD50 in mg/kg bw/day)
N-Nitrosodimethylamine (NDMA) Liver, Kidney, Lung0.0037
N-Nitrosodiethylamine (NDEA) Liver, Esophagus0.0011
N-Nitrosopyrrolidine (NPYR) Liver0.13
N-Nitrosopiperidine (NPIP) Esophagus, Liver0.024

TD50 is the chronic dose rate in mg/kg body weight/day which would cause tumors in half of the test animals that would have remained tumor-free at zero dose.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are outlines of standard protocols for key experiments in N-nitrosamine toxicity assessment.

Bacterial Reverse Mutation Assay (Ames Test) - OECD Test Guideline 471

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Objective: To detect gene mutations induced by the test substance in strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Strains: A set of bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) is used.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.[1]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance, a negative control, and a positive control.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

  • Incubation: Plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.[2][3]

In Vivo Rodent Carcinogenicity Study - OECD Test Guideline 451

These long-term studies are the gold standard for assessing the carcinogenic potential of a substance.

Objective: To observe test animals for a major portion of their lifespan for the development of neoplastic lesions after exposure to the test substance.

Methodology:

  • Test System: Typically, rats or mice of both sexes are used.

  • Administration: The test substance is administered daily, usually for 18-24 months, via a relevant route of exposure (e.g., in drinking water, feed, or by gavage).[4][5]

  • Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce signs of toxicity without significantly altering the normal lifespan.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.

  • Pathology: At the end of the study, all animals undergo a full necropsy. All organs and tissues are examined macroscopically, and tissues are collected for microscopic examination.

  • Evaluation: The incidence of tumors in the treated groups is compared to the control group to determine the carcinogenic potential of the substance.[6][7]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can aid in their understanding. The following diagrams were created using the DOT language.

Metabolic Activation of N-Nitrosamines cluster_0 Cellular Environment N-Nitrosamine N-Nitrosamine Metabolic Activation Metabolic Activation N-Nitrosamine->Metabolic Activation CYP450 Enzymes CYP450 Enzymes CYP450 Enzymes->Metabolic Activation Reactive Electrophile Reactive Electrophile Metabolic Activation->Reactive Electrophile DNA DNA Reactive Electrophile->DNA DNA Adducts DNA Adducts DNA->DNA Adducts Alkylation Mutation Mutation DNA Adducts->Mutation Faulty DNA Repair/Replication Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Metabolic activation of N-nitrosamines leading to carcinogenesis.

Ames Test Workflow cluster_workflow Experimental Procedure A Prepare bacterial strains (e.g., S. typhimurium his-) D Mix bacteria, test substance, and S9 mix (or buffer) A->D B Prepare test substance dilutions B->D C Prepare S9 mix for metabolic activation C->D E Pour mixture onto minimal agar plates D->E F Incubate plates at 37°C for 48-72h E->F G Count revertant colonies F->G H Analyze data and determine mutagenicity G->H

Caption: A simplified workflow of the Ames test for mutagenicity.

Conclusion

The available data clearly indicate that N-nitrosamines such as NDMA, NDEA, NPYR, and NPIP are potent mutagens and carcinogens. Their toxicity varies depending on their chemical structure, which influences their metabolic activation and interaction with cellular macromolecules.[8][9] While a definitive toxicological profile for this compound is not currently available, its classification as a suspected genotoxin warrants careful handling and further investigation to fully characterize its potential risks to human health. Researchers are encouraged to consult primary literature and regulatory guidelines for the most detailed and up-to-date information on the toxicity of specific N-nitrosamines.

References

"inter-laboratory comparison of Gliclazide Impurity B quantification"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. Gliclazide, a widely used oral anti-diabetic drug, is known to have several process-related impurities and degradation products. Among these, Gliclazide Impurity B, identified as N-nitroso-gliclazide, is of particular interest due to the potential risks associated with nitrosamine impurities. This guide provides an objective comparison of various analytical methodologies for the quantification of Gliclazide Impurity B, supported by experimental data from published studies.

Comparison of Quantitative Performance

While a formal inter-laboratory comparison study for the quantification of Gliclazide Impurity B has not been identified in publicly available literature, a review of various validated analytical methods provides insight into their performance. The following table summarizes the quantitative performance of different techniques.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeAccuracy (% Recovery)Precision (%RSD)Source
HPLC Not explicitly stated for Impurity BNot explicitly stated for Impurity BMethod validated for related substancesMethod validated for related substancesMethod validated for related substances[1][2]
UPLC Not explicitly stated for Impurity BNot explicitly stated for Impurity BMethod validated for related substancesMethod validated for related substancesMethod validated for related substances[3]
TLC-Densitometry 15 ng/spot (for Gliclazide)Not explicitly stated0.06 to 0.30 mg/mL (for Gliclazide)100.23% (for Gliclazide)Not explicitly stated[4][5][6]
Capillary Electrophoresis (CE) < 40 µg/mL< 100 µg/mLr² > 0.9998.3 - 100.9%< 2.00%[7]

Note: Specific quantitative data for Gliclazide Impurity B is often grouped with other related substances in validation studies. The data for Gliclazide is presented for TLC-Densitometry as an indicator of the method's sensitivity.

Comparison of Experimental Protocols

The choice of analytical method depends on various factors including available instrumentation, required sensitivity, and the nature of the sample matrix. The following table outlines the experimental conditions for different analytical techniques used for the quantification of Gliclazide and its impurities.

ParameterHPLC Method 1UPLC MethodTLC-DensitometryCapillary Electrophoresis (CE)
Stationary Phase LiChroCART Superspher RP-8 (250 mm × 4.0 mm, 5 µm)Not specifiedSilica gelFused-silica capillary (40 cm effective length, 50 µm i.d.)
Mobile Phase/Buffer Acetonitrile and water (450:550 v/v)Not specifiedChloroform-methanol (19:1 v/v)10 mM phosphate buffer (pH 7.0) containing 15 mM sodium dodecyl sulfate
Detection UV at 235 nmPhotodiode array detectorDensitometry at 226 nmDiode array detection at 225 nm
Flow Rate/Voltage Not specifiedNot specifiedNot applicable20 kV
Source [1][2][3][4][5][6][7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A common approach for the analysis of Gliclazide and its related substances involves reversed-phase HPLC with UV detection.

  • Sample Preparation: A solution of the substance to be examined is prepared in a mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: LiChroCART Superspher RP-8 (250 mm × 4.0 mm, 5 µm).[1][2]

    • Mobile Phase: A mixture of acetonitrile and water (450:550 v/v).[1][2]

    • Detection: UV spectrophotometer at a wavelength of 235 nm.[1][2]

  • Analysis: The peak corresponding to Gliclazide Impurity B is identified and quantified by comparing its area to that of a reference standard.

Thin-Layer Chromatography (TLC) with Densitometry

This method offers a simpler and more cost-effective alternative to HPLC for the quantification of Gliclazide and its impurities.

  • Sample Application: Standard and sample solutions are applied to a silica gel TLC plate.

  • Chromatographic Development: The plate is developed using a mobile phase of chloroform and methanol (19:1 v/v).[4][5][6]

  • Densitometric Analysis: After development, the plate is scanned using a densitometer at a wavelength of 226 nm to quantify the separated spots.[4][5][6]

Capillary Electrophoresis (CE)

CE provides a high-resolution separation technique for Gliclazide and its impurities.

  • Sample Injection: The sample is injected into a fused-silica capillary.

  • Separation Conditions:

    • Buffer: 10 mM phosphate buffer (pH 7.0) containing 15 mM sodium dodecyl sulfate.[7]

    • Voltage: 20 kV.[7]

    • Temperature: 25 °C.[7]

  • Detection: A diode array detector set at 225 nm is used for detection.[7] Gliclazide Impurity B, Gliclazide Impurity F, and Gliclazide were reported to migrate at 3.82, 5.21, and 5.32 minutes, respectively, under these conditions.[7]

Experimental Workflow for Gliclazide Impurity B Quantification

The following diagram illustrates a generalized workflow for the quantification of Gliclazide Impurity B in a pharmaceutical sample.

Gliclazide Impurity B Quantification Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Procedure cluster_data Data Processing & Quantification Sample Weigh Pharmaceutical Sample Dissolve Dissolve in appropriate solvent (e.g., Acetonitrile/Water) Sample->Dissolve Inject Inject/Apply to Chromatographic System (HPLC, UPLC, CE, TLC) Dissolve->Inject Standard Prepare Gliclazide Impurity B Reference Standard Solution Standard->Inject Separate Chromatographic Separation Inject->Separate Detect Detect Signal (e.g., UV Absorbance) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Concentration using Reference Standard Integrate->Calculate Report Report Result Calculate->Report

Caption: Generalized workflow for the quantification of Gliclazide Impurity B.

References

A Comparative Guide to Analytical Methods for the Detection of N-Nitroso-3-azabicyclo[3.3.0]octane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. N-Nitroso-3-azabicyclo[3.3.0]octane, also known as Gliclazide impurity B, is a potential impurity in the manufacturing of the anti-diabetic drug Gliclazide.[1][2] Regulatory bodies, such as the European Pharmacopoeia, have set stringent limits for such impurities, necessitating the use of sensitive and accurate analytical methods for their detection and quantification.[3][4] This guide provides a comparative overview of the primary analytical techniques used for the detection of N-Nitroso-3-azabicyclo[3.3.0]octane, with supporting data and detailed experimental protocols.

General Analytical Workflow

The analysis of N-Nitroso-3-azabicyclo[3.3.0]octane in pharmaceutical matrices typically follows a standardized workflow, from sample preparation to data analysis and reporting. This process is crucial for ensuring the accuracy and reliability of the results.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Drug Substance or Product Dissolution Dissolution in appropriate solvent (e.g., DMSO, water, DCM) Sample->Dissolution Extraction Extraction (LLE or SPE) (Optional, for complex matrices) Dissolution->Extraction Filtration Filtration Extraction->Filtration Injection Injection into Chromatograph Filtration->Injection Separation Chromatographic Separation (HPLC, GC, or LC) Injection->Separation Detection Detection (UV, MS, or MS/MS) Separation->Detection Integration Peak Integration & Quantification Detection->Integration Comparison Comparison against Standard Integration->Comparison Report Reporting of Results Comparison->Report

Caption: General workflow for the analysis of N-Nitroso-3-azabicyclo[3.3.0]octane.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The three most common techniques for the analysis of N-Nitroso-3-azabicyclo[3.3.0]octane are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Parameter HPLC-UV GC-MS/MS LC-MS/MS
Limit of Detection (LOD) ~0.003-0.01 µg/mL (estimated for analogous impurities)[5][6]< 3 ppb (ng/g) (for other nitrosamines)[7]0.025 - 20.1 ng/mL (for Gliclazide)[8][9]
Limit of Quantitation (LOQ) ~2 ppm (as per European Pharmacopoeia limit for Gliclazide impurity B)[3][4]~15 ppb (ng/g) (for other nitrosamines)[10]1.0 µg/L - 20.1 ng/mL (for Gliclazide)[8][9]
Accuracy (% Recovery) Typically 98-102%70-130%[10]98.6-105.5% (for Gliclazide)[11]
Precision (%RSD) < 2%< 15%< 4% (for Gliclazide)[8]
Linearity (r²) > 0.999> 0.996[7]> 0.996[9]
Selectivity ModerateHighVery High
Throughput HighModerateModerate to High

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of impurities in pharmaceuticals. It is particularly suitable for quality control environments where the primary goal is to ensure that the impurity level is below a specified limit.

Experimental Protocol (Based on European Pharmacopoeia for Gliclazide Impurity B)[3][4]
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Octylsilyl silica gel for chromatography (5 µm particle size, 4 mm x 0.25 m).

  • Mobile Phase: A mixture of triethylamine, trifluoroacetic acid, acetonitrile, and water in a ratio of 0.1:0.1:45:55 (v/v/v/V).

  • Flow Rate: 0.9 mL/min.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 50 µL.

  • Sample Preparation:

    • Test Solution: Dissolve 0.400 g of the substance in 2.5 mL of dimethyl sulfoxide (DMSO), dilute to 10.0 mL with water, stir for 10 minutes, store at 4°C for 30 minutes, and filter.

    • Reference Solution (2 ppm): Prepare a reference standard of Gliclazide impurity B and dilute it to a final concentration corresponding to 2 ppm with respect to the test solution.

  • Quantification: The area of the impurity B peak in the test solution chromatogram is compared to the peak area in the reference solution chromatogram.

Performance Characteristics
  • Advantages: Simple, cost-effective, and widely available. It is suitable for routine quality control testing to a defined limit.

  • Limitations: Lower sensitivity and selectivity compared to mass spectrometric methods. It may not be suitable for detecting the impurity at very low levels or in complex matrices where co-eluting peaks could interfere with quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it a powerful tool for trace-level analysis of nitrosamines. While many volatile nitrosamines are analyzed using headspace GC-MS, non-volatile compounds like N-Nitroso-3-azabicyclo[3.3.0]octane require direct liquid injection.[7]

Experimental Protocol (General Method for Non-Volatile Nitrosamines)
  • Instrumentation: Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

  • Column: A mid-polarity column suitable for nitrosamine analysis (e.g., a 5% phenyl-methylpolysiloxane phase).

  • Injection: Liquid injection of the sample extract.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A gradient program starting at a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 280°C) to ensure elution of the analyte.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Sample Preparation:

    • Dissolve the sample in an appropriate solvent like dichloromethane.

    • If necessary, perform a liquid-liquid extraction (LLE) from an aqueous solution of the drug product.

  • Quantification: Use of an internal standard (e.g., a deuterated analog of the analyte) and a calibration curve.

Performance Characteristics
  • Advantages: High sensitivity and selectivity, with the ability to achieve low parts-per-billion (ppb) detection limits.[7] The use of MS/MS provides a high degree of confidence in the identification of the analyte.

  • Limitations: N-Nitroso-3-azabicyclo[3.3.0]octane is a non-volatile compound, which can make GC analysis challenging. Thermal degradation in the injector port is a potential issue for some nitrosamines.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is arguably the most versatile and powerful technique for the analysis of a wide range of nitrosamines, including non-volatile and thermally labile compounds. It combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

Experimental Protocol (General Method for Nitrosamines in Pharmaceuticals)
  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid to improve ionization.

  • Flow Rate: Typical analytical flow rates (e.g., 0.2-0.5 mL/min).

  • Mass Spectrometry:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard.

  • Sample Preparation:

    • Simple "dilute-and-shoot" approach where the sample is dissolved in the mobile phase and injected directly.

    • For more complex matrices, solid-phase extraction (SPE) can be used for cleanup and concentration.[12]

  • Quantification: An isotopically labeled internal standard and a multi-point calibration curve are used for accurate quantification.

Performance Characteristics
  • Advantages: Excellent sensitivity and selectivity, suitable for a broad range of nitrosamines without the need for derivatization. It is less prone to thermal degradation issues compared to GC-MS.

  • Limitations: The instrumentation is more expensive and complex to operate than HPLC-UV. Matrix effects can suppress or enhance the analyte signal, requiring careful method development and validation.

References

Validation Report and Comparison of Quantitative Assays for Octahydro-2-nitrosocyclopenta[c]pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of methodologies for the quantitative determination of Octahydro-2-nitrosocyclopenta[c]pyrrole, a nitrosamine impurity also known as Gliclazide Impurity B.[1][2] The detection and quantification of such impurities are critical for ensuring the safety and quality of pharmaceutical products due to the potential carcinogenic and mutagenic properties of nitrosamines.[3][4] This report is intended for researchers, scientists, and drug development professionals involved in pharmaceutical analysis and quality control.

The primary analytical techniques for the trace-level quantification of nitrosamine impurities are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with mass spectrometry (GC-MS).[3] Regulatory bodies like the United States Pharmacopeia (USP) have established general chapters, such as <1469>, that outline validated procedures for nitrosamine analysis.[5]

Comparison of Analytical Methodologies

The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. LC-MS/MS is often preferred for its high sensitivity and selectivity for a wide range of nitrosamines.[4][6]

ParameterLC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)GC-MS (Gas Chromatography-Mass Spectrometry)
Principle Separation based on liquid chromatography followed by detection using tandem mass spectrometry, which provides high selectivity and sensitivity through specific precursor-to-product ion transitions.Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass spectrometric detection.
Applicability Broadly applicable to a wide range of nitrosamines, including those that are non-volatile or thermally labile.Suitable for volatile and thermally stable nitrosamines. Derivatization may be required for less volatile compounds.
Sensitivity Generally offers higher sensitivity, with Limits of Detection (LOD) and Quantitation (LOQ) often in the low ng/mL to pg/mL range.[6]Good sensitivity, but may be less sensitive than LC-MS/MS for certain compounds.
Selectivity Excellent selectivity due to chromatographic separation and the specificity of MS/MS detection.High selectivity, particularly with high-resolution mass spectrometry.
Matrix Effects Can be susceptible to ion suppression or enhancement from the sample matrix, often requiring internal standards for accurate quantification.[4]Less prone to matrix effects compared to LC-MS/MS, but matrix components can still interfere.
Sample Throughput Can be adapted for high-throughput analysis.Generally has longer run times compared to modern UHPLC-MS/MS methods.

Experimental Protocols

Below is a representative experimental protocol for the quantitative analysis of nitrosamine impurities using LC-MS/MS, based on established methodologies.

Representative LC-MS/MS Protocol for Nitrosamine Analysis

1. Sample Preparation:

  • Accurately weigh the sample containing the active pharmaceutical ingredient (API) and dissolve it in an appropriate solvent (e.g., methanol, water, or a mixture).

  • For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

  • Spike the sample with an isotopically labeled internal standard (e.g., NDMA-d6) to correct for matrix effects and variations in instrument response.

  • Filter the final solution through a 0.22 µm filter before injection into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions:

  • Column: A suitable reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

3. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ion pairs for each nitrosamine being analyzed. For this compound, these would need to be determined empirically.

  • Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

4. Validation Parameters:

The method should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: Demonstrated with a correlation coefficient (r²) of ≥ 0.99 over the expected concentration range.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined at a signal-to-noise ratio of 3:1.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.

  • Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at the repeatability and intermediate precision levels.

Visualizations

Experimental Workflow for Nitrosamine Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Spike with Internal Standard B->C D Filter C->D E Inject into LC System D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM Mode) F->G H Peak Integration G->H I Quantification using Calibration Curve H->I J Report Results I->J G cluster_parameters Key Validation Parameters MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection Linearity->LOD LOQ Limit of Quantitation Linearity->LOQ Accuracy->LOQ Precision->LOQ

References

"assessment of the performance of different HPLC columns for nitrosamine separation"

Author: BenchChem Technical Support Team. Date: November 2025

The accurate detection and quantification of nitrosamine impurities in pharmaceuticals, food products, and environmental samples is a critical analytical challenge due to their potential carcinogenic properties. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is a primary technique for this analysis, with the choice of HPLC column being a crucial factor for achieving optimal separation and sensitivity.[1] This guide provides a comparative assessment of the performance of different HPLC columns for nitrosamine separation, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in method development and column selection.

Principles of Nitrosamine Separation by HPLC

The separation of nitrosamines by HPLC is typically achieved using reversed-phase chromatography.[2] In this mode, a nonpolar stationary phase (the column) is used with a polar mobile phase. The separation is based on the differential partitioning of the nitrosamine analytes between the stationary and mobile phases. More hydrophobic nitrosamines will have a stronger interaction with the stationary phase and thus will be retained longer on the column, resulting in longer retention times. The choice of column chemistry, particle size, and dimensions significantly impacts the resolution, peak shape, and overall performance of the separation.[1]

Comparison of HPLC Column Performance

The selection of an appropriate HPLC column is dependent on the specific nitrosamines being analyzed and the sample matrix.[1] This section compares the performance of several commonly used HPLC column chemistries for nitrosamine analysis.

Column ChemistryStationary PhaseParticle Size (µm)Column Dimensions (mm)Key Performance CharacteristicsSuitable For
C18 (Octadecylsilane) Octadecyl-bonded silica1.7 - 550-250 (L) x 2.1-4.6 (ID)Robust and versatile, providing good retention for a wide range of nitrosamines.[3] Considered a standard for many methods.General purpose nitrosamine analysis, including NDMA, NDEA, and other common nitrosamines in various drug products.[3][4][5]
PFP (Pentafluorophenyl) Pentafluorophenyl-bonded silica2.6 - 350-150 (L) x 2.1-4.6 (ID)Offers alternative selectivity to C18 phases, particularly for positional isomers and halogenated compounds, due to multiple retention mechanisms.[6] Can provide improved separation for complex mixtures.[6][7]Rapid analysis of genotoxic nitrosamines and separation of structurally similar nitrosamines.[8]
Porous Graphitic Carbon (PGC) Porous graphitic carbon2.7100 x 3.0Excellent retention for polar compounds and stable at high pH and temperature.[9] Provides good separation for a range of nitrosamines with good peak shape.[2]Analysis of a broad range of nitrosamines, including those that are more polar.[2][9]
Polar-Embedded C18 C18 with a polar-embedded group1.7 - 3.550-150 (L) x 2.1-4.6 (ID)Enhanced retention of polar analytes and compatibility with highly aqueous mobile phases.Separation of polar nitrosamines and analysis in matrices requiring high water content in the mobile phase.
Biphenyl Biphenyl-bonded silica2.6150 x 3, 150 x 4.6Provides unique selectivity through pi-pi interactions, which can be advantageous for aromatic nitrosamines.Analysis of nitrosamines in various drug substances like sartans, metformin, and ranitidine.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are examples of experimental protocols for nitrosamine separation using different HPLC columns.

Method 1: Separation of Six Nitrosamines on a Porous Graphitic Carbon Column

This method describes the separation of NMBA, NEIPA, NDIPA, NDBA, NMPA, and NDEA using a Supel™ Carbon LC column.[9]

  • Column: Supel™ Carbon LC, 2.7 µm, 100 x 3.0 mm I.D.[2][9]

  • Mobile Phase:

    • A: Water + 0.1% Trifluoroacetic Acid (TFA)[2][9]

    • B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)[2][9]

  • Gradient:

    • 0.00-0.50 min: 2.5% B[9]

    • 0.50-5.00 min: 2.5% to 95.0% B[9]

    • 5.00-7.00 min: 95.0% B[9]

    • 7.01-10.00 min: 2.5% B[9]

  • Flow Rate: 0.5 mL/min[2][9]

  • Column Temperature: 90 °C[2][9]

  • Detection: UV at 230 nm[2][9]

  • Injection Volume: 5 µL[2][9]

Method 2: Rapid Analysis of Eight Nitrosamines using a C18 Column with LC-MS/MS

This method is suitable for the rapid measurement of eight nitrosamines: NDMA, NMOR, NDEA, NEIPA, NDIPA, NDPA, NDBA, and NDPhA.[7]

  • Column: InertSustain AQ-C18 HP, 3 µm, 50 x 2.1 mm I.D.[7]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Methanol[7]

    • B: 0.1% Formic Acid in Water[7]

  • Gradient: (A time program for the gradient was not specified in the source material, but a gradient elution is employed)[7]

  • Flow Rate: 0.4 mL/min[7]

  • Column Temperature: 40 °C[7]

  • Detection: MS/MS (APCI, Positive, SRM)[7]

  • Injection Volume: 5 µL[7]

Method 3: Separation of Nitrosamines in Sartan Drugs using a Biphenyl Column

This method is applicable for the analysis of nitrosamines in sartan drugs, metformin, and ranitidine.[8]

  • Column: Kinetex 2.6 µm Biphenyl, 150 x 3 mm or 150 x 4.6 mm[8]

  • Mobile Phase, Flow Rate, and other conditions: Specific parameters would need to be optimized based on the specific nitrosamines and drug matrix being analyzed.

Experimental Workflow for Nitrosamine Analysis

The following diagram illustrates a typical experimental workflow for the analysis of nitrosamines in a sample matrix using HPLC.

Nitrosamine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_detection Detection & Data Analysis Sample Sample Collection Extraction Extraction of Nitrosamines Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup HPLC HPLC System Cleanup->HPLC Injection Column HPLC Column Selection (e.g., C18, PFP, PGC) HPLC->Column Separation Chromatographic Separation Column->Separation Detector Detection (UV or MS/MS) Separation->Detector Elution Data Data Acquisition & Processing Detector->Data Quantification Quantification & Reporting Data->Quantification

Caption: Experimental workflow for nitrosamine analysis by HPLC.

Conclusion

The selection of an HPLC column is a critical step in the development of robust and reliable methods for nitrosamine analysis. C18 columns are a versatile and widely used option, while PFP and PGC columns offer alternative selectivities that can be advantageous for challenging separations. The choice of column should be made based on the specific properties of the nitrosamines of interest and the complexity of the sample matrix. The experimental protocols and workflow provided in this guide serve as a starting point for method development and optimization. For regulatory compliance, it is essential to validate the chosen method according to the relevant guidelines.

References

"comparative study of the formation kinetics of various nitrosamine impurities"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the formation kinetics of various nitrosamine impurities, supported by experimental data from peer-reviewed literature. Understanding the rates and mechanisms of nitrosamine formation is critical for the development of safe and stable pharmaceutical products. This document summarizes quantitative kinetic data, details common experimental protocols, and provides a visual representation of a typical experimental workflow.

Factors Influencing Nitrosamine Formation

The formation of N-nitrosamines is a chemical reaction between a nitrosating agent, most commonly nitrous acid (formed from nitrite salts under acidic conditions), and a secondary or tertiary amine.[1] The rate of this reaction is influenced by several factors:

  • Amine Structure and Basicity: Secondary amines are generally more reactive towards nitrosation than tertiary amines.[2][3] The basicity of the amine, as indicated by its pKa, also plays a role, with higher pKa values often leading to slower reaction rates.[3]

  • pH: The nitrosation rate is highly dependent on the pH of the reaction medium. The optimal pH for the formation of many nitrosamines from secondary and tertiary amines is typically in the range of 2.5-3.4.[3]

  • Temperature: Like most chemical reactions, the rate of nitrosamine formation generally increases with temperature.[1][4]

  • Concentration of Reactants: The rate of formation is dependent on the concentrations of both the amine precursor and the nitrosating agent.[5]

  • Presence of Catalysts or Inhibitors: Certain substances can catalyze or inhibit the nitrosation reaction. For example, formaldehyde has been shown to increase the rate of N-nitrosation at higher pHs.[3]

Comparative Kinetic Data

The following table summarizes publicly available kinetic data for the formation of several common nitrosamine impurities. It is important to note that the experimental conditions vary between studies, which can significantly impact the observed rate constants. Therefore, direct comparisons should be made with caution, and the specific conditions of each study must be considered.

NitrosamineAmine PrecursorNitrosating AgentApparent Second-Order Rate Constant (k_app)Reaction ConditionsReference(s)
N-Nitrosodimethylamine (NDMA) Dimethylamine (DMA)Dichloraminek_di1 = 52 M⁻¹s⁻¹ (UDMH formation); k_di3 = 1.4 M⁻¹s⁻¹ (UDMH oxidation)pH not specified[6]
N-Nitrosodimethylamine (NDMA) Various precursorsMonochloramine0.01–0.09 M⁻¹s⁻¹Wastewater and surface water matrices[7]
N-Nitrosodimethylamine (NDMA) Dimethylamine (DMA) and 7 tertiary aminesOzone2.4 x 10⁻¹ to 2.3 x 10⁹ M⁻¹s⁻¹pH 7[8]
N-Nitrosodimethylamine (NDMA) Dimethylamine (DMA) and 7 tertiary aminesChlorine Dioxide6.7 x 10⁻³ to 3.0 x 10⁷ M⁻¹s⁻¹pH 7[8]
N-Nitrosodiethylamine (NDEA) DiethylamineNitrite2.3% conversion (qualitative)pH 3, 25°C[9]
N-Nitrosodibutylamine (NDBA) Di-n-butylamine vs. TributylamineNitriteFormation from tributylamine is ~2 orders of magnitude slower than from di-n-butylamineNot specified[10]
N-Nitrosopyrrolidine (NPYR) ProlineNitrite0.33% yieldCooked pork slices, 200°C for 12 min[11]
N-Nitrosopyrrolidine (NPYR) N-NitrosoprolineNot applicable (decarboxylation)2.18% yieldCooked pork slices, 200°C for 12 min[11]

Experimental Protocols

The study of nitrosamine formation kinetics typically involves reacting an amine precursor with a nitrosating agent under controlled conditions and monitoring the concentration of the resulting nitrosamine over time. A generalized experimental protocol is outlined below.

Reagent Preparation
  • Amine Precursor Stock Solution: A stock solution of the amine to be studied is prepared in a suitable solvent (e.g., ultrapure water, methanol). The concentration is accurately determined.

  • Nitrosating Agent Stock Solution: A stock solution of the nitrosating agent (e.g., sodium nitrite) is prepared in an appropriate solvent. For light-sensitive nitrosating agents, preparation and storage should be in amber vials.

  • Buffer Solutions: Buffer solutions are prepared to maintain a constant pH throughout the kinetic experiment. The choice of buffer will depend on the target pH range.

  • Quenching Solution: A quenching solution (e.g., ascorbic acid, ammonium sulfamate) is prepared to stop the nitrosation reaction at specific time points.

Kinetic Experiment
  • The amine precursor solution and buffer are mixed in a reaction vessel and allowed to equilibrate to the desired temperature.

  • The reaction is initiated by adding the nitrosating agent stock solution.

  • Aliquots of the reaction mixture are withdrawn at predetermined time intervals.

  • The reaction in each aliquot is immediately quenched by adding the quenching solution.

  • The quenched samples are then stored, typically at low temperatures and protected from light, until analysis.

Sample Analysis by LC-MS/MS

The concentration of the formed nitrosamine in the quenched samples is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the nitrosamine of interest from other components in the sample matrix. A suitable column (e.g., C18) and mobile phase gradient are employed.

  • Mass Spectrometric Detection: A tandem quadrupole mass spectrometer is commonly used for detection and quantification. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.[12] Specific precursor-to-product ion transitions for the target nitrosamine are monitored.

  • Quantification: The concentration of the nitrosamine in the samples is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative study of nitrosamine formation kinetics.

Nitrosamine_Kinetics_Workflow cluster_prep 1. Preparation cluster_exp 2. Kinetic Experiment cluster_analysis 3. Analysis cluster_results 4. Data Interpretation Amine_Stock Prepare Amine Stock Solution Reaction_Setup Set up Reaction (Amine + Buffer) Amine_Stock->Reaction_Setup Nitrosating_Stock Prepare Nitrosating Agent Stock Initiate_Reaction Initiate Reaction (Add Nitrosating Agent) Nitrosating_Stock->Initiate_Reaction Buffer_Prep Prepare Buffer Solutions Buffer_Prep->Reaction_Setup Quench_Prep Prepare Quenching Solution Quenching Quench Reaction Quench_Prep->Quenching Reaction_Setup->Initiate_Reaction Sampling Withdraw Aliquots at Time Intervals Initiate_Reaction->Sampling Sampling->Quenching LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Quenching->LCMS_Analysis Data_Processing Process Data (Peak Integration) LCMS_Analysis->Data_Processing Concentration_Time Plot Concentration vs. Time Data_Processing->Concentration_Time Kinetic_Modeling Determine Rate Constants (Kinetic Modeling) Concentration_Time->Kinetic_Modeling Comparison Compare Kinetics of Different Nitrosamines Kinetic_Modeling->Comparison

Caption: Generalized workflow for a comparative study of nitrosamine formation kinetics.

References

A Comparative Guide to the Accurate and Precise Determination of Gliclazide Impurity B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. Gliclazide, a second-generation sulfonylurea used in the management of type 2 diabetes, can contain several process-related and degradation impurities. Among these, Gliclazide Impurity B (2-Nitroso-octahydrocyclopenta[c]pyrrole) is a significant variant that requires precise and accurate measurement to ensure the safety and efficacy of the final drug product. This guide provides a comparative evaluation of analytical methodologies for the determination of Gliclazide Impurity B, with a focus on accuracy and precision, supported by experimental data from published studies.

Experimental Methodologies: A Comparative Overview

The primary analytical technique for the separation and quantification of Gliclazide and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection. However, variations in stationary phases, mobile phase compositions, and detection wavelengths have been reported, each with its own performance characteristics. Additionally, Capillary Electrophoresis (CE) has emerged as a viable alternative.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A prevalent method for the analysis of Gliclazide and its related substances utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Isocratic elution is commonly employed for simplicity and robustness.

Experimental Protocol (General):

  • Column: Octadecylsilane (C18), typically 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of aqueous buffer (e.g., 0.1% Potassium Phosphate in water) and an organic solvent like methanol in a 70:30 v/v ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV spectrophotometer at 230 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 45°C).[2]

Method 2: Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a different separation mechanism based on the electrophoretic mobility of analytes in an electric field. This technique can provide high separation efficiency and is often complementary to HPLC.

Experimental Protocol:

  • Capillary: Fused-silica capillary (e.g., 40 cm effective length, 50 µm inner diameter).[3]

  • Background Electrolyte (BGE): 10 mM phosphate buffer (pH 7.0) containing 15 mM sodium dodecyl sulfate.[3]

  • Applied Voltage: 20 kV.[3]

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.[3]

  • Temperature: 25°C.[3]

  • Detection: Diode Array Detector (DAD) at 225 nm.[3]

Data Presentation: Accuracy and Precision

The following tables summarize the validation data for the determination of Gliclazide Impurity B using different analytical methods. Accuracy is typically evaluated by recovery studies, while precision is assessed through the determination of repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the Relative Standard Deviation (%RSD).

Table 1: Comparison of Accuracy Data for Gliclazide Impurity B Analysis

MethodAnalyteSpiked LevelMean Recovery (%)Acceptance Criteria
Capillary Electrophoresis Gliclazide Impurity B20-60 µg/mL99.0 - 100.0Not Specified

Note: Specific recovery data for Gliclazide Impurity B using the described RP-HPLC method was not explicitly detailed in the provided search results. The table will be updated as more specific data becomes available.

Table 2: Comparison of Precision Data for Gliclazide Impurity B Analysis

MethodAnalyteParameter%RSDAcceptance Criteria
Capillary Electrophoresis Gliclazide Impurity BIntra-day Precision< 2.00Not Specified
Capillary Electrophoresis Gliclazide Impurity BInter-day Precision< 2.00Not Specified

Note: The %RSD for precision of Gliclazide Impurity F by an HPLC method was found to be less than 2%, which suggests a similar level of precision would be expected for Impurity B, though direct data is pending.[2]

Visualizing the Workflow and Logic

To better understand the process of analytical method validation and the relationship between its key parameters, the following diagrams are provided.

analytical_method_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method leads to prepare_materials Prepare Standards & Samples select_method->prepare_materials informs perform_experiments Perform Validation Experiments prepare_materials->perform_experiments collect_data Collect Raw Data perform_experiments->collect_data analyze_data Analyze Data for Parameters collect_data->analyze_data assess_acceptance Assess Against Acceptance Criteria analyze_data->assess_acceptance validation_report Generate Validation Report assess_acceptance->validation_report documents

Caption: General workflow for analytical method validation.

validation_parameters_relationship cluster_core Core Validation Parameters cluster_derived Derived & Confirmatory Parameters Accuracy Accuracy Range Range Accuracy->Range Precision Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantitation Precision->LOQ Precision->Range Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Linearity->LOD Linearity->LOQ Linearity->Range Robustness Robustness

Caption: Logical relationship of analytical validation parameters.

Conclusion

Both RP-HPLC and Capillary Electrophoresis are powerful techniques for the determination of Gliclazide Impurity B. The CE method demonstrates good accuracy and precision, with recovery values between 99.0% and 100.0% and a %RSD of less than 2.00% for both intra-day and inter-day precision.[3] While specific data for an RP-HPLC method for Impurity B was not fully detailed in the reviewed literature, the validation of methods for other impurities of Gliclazide suggests that a well-developed HPLC method can achieve comparable, if not better, performance.

The choice of method will depend on the specific requirements of the laboratory, including available instrumentation, desired run time, and the complexity of the sample matrix. It is recommended that any chosen method be fully validated in-house according to ICH guidelines to ensure its suitability for its intended purpose. The use of a certified reference standard for Gliclazide Impurity B is essential for accurate quantification.

References

Safety Operating Guide

Proper Disposal of Octahydro-2-nitrosocyclopenta[c]pyrrole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the safe handling and disposal of octahydro-2-nitrosocyclopenta[c]pyrrole, a compound classified as harmful if swallowed and suspected of causing genetic defects.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is a hazardous substance requiring careful management. The primary hazards associated with this compound are summarized below.

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[1]
Germ Cell MutagenicityH341Suspected of causing genetic defects.[1]

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: In case of potential aerosolization or insufficient ventilation, a NIOSH-approved respirator is necessary.

Spill Management

In the event of a spill, immediate action is required to contain the contamination and mitigate exposure.

Emergency Spill Protocol:

  • Evacuate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Increase ventilation to the area to disperse any airborne contaminants.

  • Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Clean: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by a thorough wash with soap and water.

Disposal Procedures

Due to its hazardous nature, this compound must be disposed of as hazardous waste. Standard disposal practices for N-nitroso compounds should be followed, with an emphasis on chemical decontamination to neutralize the substance before final disposal.

Chemical Decontamination

Research on the disposal of N-nitroso compounds suggests that chemical degradation is a highly effective method. One published method for the destruction of related N-nitroso compounds involves treatment with an aluminum:nickel alloy powder in an increasingly basic medium, which has been shown to achieve at least 99.98% destruction of the tested compounds.[2][3]

Note: While this method has proven effective for other N-nitroso compounds, its efficacy for this compound must be verified in a controlled laboratory setting before large-scale implementation.

Disposal Workflow

The following diagram illustrates the recommended workflow for the disposal of this compound.

cluster_0 Preparation cluster_1 Decontamination (Consult EHS) cluster_2 Final Disposal A Wear Appropriate PPE B Segregate Waste from Incompatible Materials A->B C Select Validated Chemical Destruction Method (e.g., Al/Ni Alloy in Basic Solution) B->C Proceed with caution D Perform Decontamination in a Fume Hood C->D E Verify Destruction via Analytical Method (e.g., Chromatography) D->E F Package Decontaminated Waste in Labeled, Sealed Containers E->F If destruction is complete G Arrange for Pickup by Certified Hazardous Waste Contractor F->G

Figure 1: Recommended workflow for the safe disposal of this compound.

Regulatory Compliance

All disposal activities must be conducted in strict accordance with local, state, and federal regulations governing hazardous waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.

Conclusion

The proper disposal of this compound is a critical component of laboratory safety. By implementing these procedures, laboratories can minimize risks to personnel and the environment. Always prioritize safety and consult with EHS professionals to address any specific questions or concerns.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Octahydro-2-nitrosocyclopenta[c]pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the handling of Octahydro-2-nitrosocyclopenta[c]pyrrole (CAS RN: 54786-86-6), a chemical compound requiring careful management in a laboratory setting. Adherence to these protocols is essential for ensuring the safety of all personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment

This compound, also known as N-Nitroso-3-azabicyclo[3.3.0]octane, is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H341: Suspected of causing genetic defects.

Due to its classification as a suspected mutagen, all personnel must handle this compound with the utmost care, assuming it to be a potential carcinogen. A thorough risk assessment should be conducted before any new procedure involving this chemical.

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact with this suspected mutagen.
Eye Protection Chemical splash goggles.Protects eyes from accidental splashes.
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection To be used in a certified chemical fume hood.Engineering controls are the primary means of preventing inhalation exposure.

Safe Handling and Operational Plan

All manipulations of this compound, including weighing, dilution, and aliquoting, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.

prep Preparation - Assemble all necessary materials - Verify fume hood certification ppe Don Personal Protective Equipment (PPE) - Double nitrile gloves - Safety goggles - Lab coat prep->ppe handling Chemical Handling in Fume Hood - Weighing - Dilution - Aliquoting ppe->handling experiment Conduct Experiment handling->experiment decon Decontamination - Clean work surfaces - Decontaminate equipment experiment->decon waste Waste Disposal - Segregate waste streams - Label hazardous waste decon->waste doff_ppe Doff PPE - Remove and dispose of gloves - Remove lab coat and goggles waste->doff_ppe wash Hand Washing doff_ppe->wash

Safe Handling Workflow for this compound

Spill Management Plan

In the event of a spill, immediate and decisive action is required to contain and decontaminate the affected area.

Step 1: Evacuate and Alert

  • Alert all personnel in the immediate vicinity.

  • Evacuate the area, if necessary.

  • Post a warning sign to prevent unauthorized entry.

Step 2: Assemble Spill Kit

  • Don appropriate PPE, including respiratory protection if the spill is outside of a fume hood.

  • Gather absorbent materials (e.g., vermiculite, sand, or commercial sorbent pads), a neutralizing agent, and waste disposal bags.

Step 3: Contain and Neutralize

  • For liquid spills, cover with an absorbent material, working from the outside in to prevent spreading.

Step 4: Decontaminate

  • Once the spill is absorbed, the area must be decontaminated. Several methods have been shown to be effective for the degradation of N-nitroso compounds. One such method involves the use of a solution of hydrobromic acid in acetic acid. However, due to the corrosive nature of this reagent, a safer alternative for routine decontamination of surfaces is often preferred. For general surface cleaning after handling, a thorough wipe-down with a standard laboratory disinfectant followed by 70% ethanol is recommended. For spill cleanup, a more robust decontamination may be necessary.

Step 5: Dispose

  • All contaminated materials, including absorbent pads, gloves, and disposable lab coats, must be collected in a sealed, labeled hazardous waste container.

Waste Disposal Plan

All waste streams containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables (e.g., pipette tips, tubes, gloves) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Aqueous and organic waste streams should be segregated and collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Decontamination of Waste: Chemical degradation of N-nitroso compounds in waste streams is a recommended practice to reduce their hazardous properties. One established method involves treatment with aluminum-nickel alloy powder in an increasingly basic aqueous solution.[1][2] This procedure has been shown to effectively destroy various N-nitroso compounds.[1]

Waste Disposal Workflow

collect Collect Waste at Point of Generation - Segregate solid and liquid waste label_waste Label Hazardous Waste Containers - Chemical name - Hazard symbols - Date collect->label_waste store Store Waste in Designated Satellite Accumulation Area label_waste->store degrade Chemical Degradation (Optional but Recommended) - E.g., Al/Ni alloy in basic solution store->degrade pickup Arrange for Hazardous Waste Pickup by EHS store->pickup degrade->pickup

Hazardous Waste Disposal Workflow

By implementing these comprehensive safety and handling protocols, laboratories can effectively mitigate the risks associated with the use of this compound, fostering a secure environment for groundbreaking research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octahydro-2-nitrosocyclopenta[c]pyrrole
Reactant of Route 2
Octahydro-2-nitrosocyclopenta[c]pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.